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  • Product: 4-Methyl-2-p-tolyl-pyridine
  • CAS: 80635-92-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methyl-2-p-tolyl-pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Methyl-2-p-tolyl-pyridine, a versatile heterocyclic compound with significant potential in organ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-2-p-tolyl-pyridine, a versatile heterocyclic compound with significant potential in organic synthesis, materials science, and pharmaceutical research. We will delve into its core physical and chemical properties, provide detailed experimental protocols for its synthesis, and explore its current and potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel chemical entities.

Core Molecular Attributes and Physical Characteristics

4-Methyl-2-p-tolyl-pyridine, also known by its IUPAC name 4-methyl-2-(4-methylphenyl)pyridine, is a disubstituted pyridine derivative. The presence of both a methyl group on the pyridine ring and a tolyl group imparts specific steric and electronic properties that are crucial to its reactivity and utility as a ligand and building block.

Structural Representation:

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification R1 2-Bromo-4-methylpyridine Solvent Degassed Solvent (e.g., Dioxane/H₂O) R1->Solvent R2 4-Tolylboronic acid R2->Solvent Cat Pd(dppf)Cl₂ Cat->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Atmosphere Inert Atmosphere (Argon) Solvent->Atmosphere Heat Heat (80-110 °C) Atmosphere->Heat Workup Aqueous Work-up Heat->Workup Purification Column Chromatography Workup->Purification Product 4-Methyl-2-p-tolyl-pyridine Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Materials:

  • 2-Bromo-4-methylpyridine

  • 4-Tolylboronic acid

  • Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-4-methylpyridine (1.0 eq.), 4-tolylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the 2-bromo-4-methylpyridine.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Methyl-2-p-tolyl-pyridine.

Applications in Research and Development

4-Methyl-2-p-tolyl-pyridine and its derivatives are valuable in several areas of chemical research and development.

Organic Synthesis and Medicinal Chemistry:

The 2-arylpyridine scaffold is a common motif in biologically active molecules. [1]4-Methyl-2-p-tolyl-pyridine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The substituents on the pyridine and phenyl rings can be further modified to tune the compound's pharmacological properties. Pyridine derivatives are integral to the development of antibacterial, anti-inflammatory, and antineoplastic drugs. [1]

Ligand in Catalysis:

Pyridine-based ligands are widely used in transition metal catalysis due to their ability to coordinate with metal centers and influence their catalytic activity. [2]4-Methyl-2-p-tolyl-pyridine can act as a ligand in various catalytic processes, including cross-coupling reactions and C-H activation. [3][4]The electronic and steric properties of the ligand can be fine-tuned by the methyl and tolyl groups, which can impact the efficiency and selectivity of the catalyst.

Materials Science:

2-Arylpyridines are important building blocks for the synthesis of materials with specific electronic and photophysical properties. [5]They are used in the development of organic light-emitting diodes (OLEDs), specialty polymers, and coatings. [5]The rigid, aromatic structure of 4-Methyl-2-p-tolyl-pyridine contributes to the thermal stability and performance of these materials.

Safety and Handling

4-Methyl-2-p-tolyl-pyridine is classified as a skin and eye irritant. [6]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Methyl-2-p-tolyl-pyridine is a valuable and versatile chemical compound with a growing number of applications in scientific research and industrial development. Its unique combination of a substituted pyridine and a tolyl moiety provides a platform for the synthesis of novel pharmaceuticals, advanced materials, and efficient catalytic systems. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inspire further innovation in the field.

References

  • PubChem. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances, 15(8), 4567-4589.
  • LUMS. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. Retrieved from [Link]

  • Grasa, G. A., & Colacot, T. J. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(26), 5489–5492.
  • Cortex Biochem. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. Retrieved from [Link]

  • Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E). (2015).
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). X-ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(10), 2643.
  • PubChemLite. (n.d.). 4-methyl-2-(p-tolyl)pyridine (C13H13N). Retrieved from [Link]

  • Liu, T., & Fraser, C. L. (2011).
  • PubChem. (n.d.). 4-Methyl-2-phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bipyridine. Retrieved from [Link]

  • LookChem. (n.d.). 4-(4-methylphenyl)pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(10), 11745–11755.
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). Scientific Reports, 7(1), 11681.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. (2023). Molecules, 28(5), 2216.
  • ResearchGate. (n.d.). (PDF) Crystal Structure of a 4-Methylpyridine - Acta. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (2018). Dalton Transactions, 47(36), 12476–12495.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Methyl-2-p-tolyl-pyridine

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Methyl-2-p-tolyl-pyridine (CAS No. 80635-92-3), a substituted pyridine derivative with significant po...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-p-tolyl-pyridine (CAS No. 80635-92-3), a substituted pyridine derivative with significant potential in materials science, catalysis, and synthetic organic chemistry. This document consolidates its chemical identifiers, physicochemical properties, and safety information. A detailed, step-by-step protocol for its synthesis via the Kröhnke pyridine synthesis is presented, including a mechanistic discussion. Furthermore, this guide discusses the compound's current and potential applications, supported by scientific literature, to serve as a vital resource for researchers, chemists, and professionals in drug development and materials science.

Introduction

Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 4-Methyl-2-p-tolyl-pyridine is a versatile bicyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a p-tolyl group at the 2-position. This specific arrangement of substituents imparts unique electronic and steric properties, making it a valuable building block and ligand in various chemical applications.[1][2] Its utility spans from being a crucial intermediate in the synthesis of more complex molecules to acting as a ligand in catalysis and a component in the formulation of advanced materials.[1] This guide aims to provide a detailed technical resource on its synthesis, properties, and applications.

Chemical Identifiers and Physicochemical Properties

A comprehensive list of identifiers for 4-Methyl-2-p-tolyl-pyridine is crucial for accurate documentation and sourcing. Its key properties are summarized in the table below, providing at-a-glance information for laboratory use.

Identifier/PropertyValueSource(s)
CAS Number 80635-92-3[1][3][4]
IUPAC Name 4-methyl-2-(4-methylphenyl)pyridine[4]
Synonyms 4-Methyl-2-(p-tolyl)pyridine, 4-Methyl-2-(4-methylphenyl)pyridine[1][3]
Molecular Formula C₁₃H₁₃N[3][4]
Molecular Weight 183.25 g/mol [3][4]
Appearance White to light yellow powder or crystal[1]
Melting Point 50 - 54 °C[1]
InChI InChI=1S/C13H13N/c1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13/h3-9H,1-2H3[4]
InChIKey ZOIHWNNIRAGRNZ-UHFFFAOYSA-N[4]
SMILES CC1=CC=C(C=C1)C2=NC=CC(=C2)C[4]
PubChem CID 11644036[4]

Synthesis Protocol: The Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and highly effective method for the preparation of substituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. This convergent approach is well-suited for the synthesis of 4-Methyl-2-p-tolyl-pyridine.

Causality of the Synthetic Strategy

The Kröhnke synthesis is chosen for its reliability, operational simplicity, and the ready availability of the required precursors. The reaction proceeds through a cascade of well-understood transformations—Michael addition, cyclization, and aromatization—providing a high degree of control and often good to excellent yields of the desired pyridine derivative.

Reaction Mechanism

The synthesis of 4-Methyl-2-p-tolyl-pyridine via the Kröhnke method can be conceptualized through the following key mechanistic steps:

  • Formation of the 1,5-Dicarbonyl Intermediate: The reaction is initiated by a Michael addition. An enolate, derived from a suitable precursor, adds to an α,β-unsaturated ketone.

  • Cyclization with Ammonia: The resulting 1,5-dicarbonyl compound reacts with a source of ammonia (from ammonium acetate) to form a dihydropyridine intermediate.

  • Aromatization: The dihydropyridine intermediate then undergoes oxidation (often in situ) to yield the stable aromatic pyridine ring.

A diagram illustrating the general workflow is provided below.

Kröhnke_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Cascade cluster_process Workup & Purification cluster_product Final Product p_tolyl_ketone 1-(p-tolyl)ethan-1-one michael_addition Michael Addition p_tolyl_ketone->michael_addition propenal prop-2-en-1-one derivative propenal->michael_addition ammonium_acetate Ammonium Acetate (Nitrogen Source) cyclization Cyclization & Dehydration ammonium_acetate->cyclization michael_addition->cyclization 1,5-Dicarbonyl Intermediate aromatization Aromatization (Oxidation) cyclization->aromatization Dihydropyridine Intermediate workup Aqueous Workup aromatization->workup purification Recrystallization / Chromatography workup->purification product 4-Methyl-2-p-tolyl-pyridine purification->product

Caption: Workflow for the Kröhnke Synthesis of 4-Methyl-2-p-tolyl-pyridine.

Detailed Experimental Protocol

This protocol is adapted from general Kröhnke synthesis procedures.

Reactants:

  • 1-(p-tolyl)ethan-1-one (p-methylacetophenone)

  • (E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one (or a related α,β-unsaturated ketone)

  • Ammonium acetate

  • Glacial acetic acid (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(p-tolyl)ethan-1-one (1.0 equivalent), the α,β-unsaturated ketone (1.0 equivalent), and a significant excess of ammonium acetate (approximately 10 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice water, while stirring. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid and ammonium salts, followed by a wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-Methyl-2-p-tolyl-pyridine as a crystalline solid.

Spectroscopic and Analytical Data

Characterization of the final product is essential to confirm its identity and purity. Below are the expected analytical data for 4-Methyl-2-p-tolyl-pyridine.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups (one on the pyridine ring and one on the tolyl ring), as well as distinct aromatic protons from both the pyridine and the p-substituted benzene rings.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methyl groups.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.25 g/mol ). Predicted mass-to-charge ratios for common adducts are [M+H]⁺: 184.11208 and [M+Na]⁺: 206.09402.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic systems.

Note: While commercial suppliers indicate the availability of analytical data, publicly accessible experimental spectra for 4-Methyl-2-p-tolyl-pyridine were not found during the literature search for this guide. The information above is based on established principles of spectroscopic analysis for similar structures.

Applications and Research Interest

4-Methyl-2-p-tolyl-pyridine is a compound of interest in several areas of chemical research and development due to its structural features.

Organic Synthesis

It serves as a valuable intermediate in the synthesis of more complex molecules. The pyridine nitrogen can be quaternized or oxidized, and the aromatic rings can undergo further functionalization, providing a scaffold for building diverse chemical entities for pharmaceutical and agrochemical research.

Catalysis and Coordination Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a ligand for various metal centers. As a substituted pyridine, it can be used to synthesize catalysts with tailored steric and electronic properties, enhancing the efficiency and selectivity of chemical reactions.[1]

Materials Science

The rigid, aromatic structure of 4-Methyl-2-p-tolyl-pyridine makes it a candidate for incorporation into advanced materials. It can be used in the formulation of specialty polymers and coatings to enhance thermal stability and mechanical properties. Furthermore, its electronic properties may be suitable for applications in organic electronic devices and sensors.[1]

Safety and Handling

As a research chemical, 4-Methyl-2-p-tolyl-pyridine should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[1][4]

    • P280: Wear protective gloves/eye protection/face protection.[1][4]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[1][4]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

4-Methyl-2-p-tolyl-pyridine is a valuable chemical compound with a well-defined set of properties and clear potential in multiple fields of chemical science. Its synthesis via the Kröhnke reaction is a robust and accessible method for its preparation. This guide provides the foundational technical information required for researchers and scientists to effectively utilize this compound in their work, from understanding its fundamental characteristics to its practical synthesis and potential applications. Continued exploration of this and related substituted pyridines is likely to yield further innovations in catalysis, materials science, and medicinal chemistry.

References

  • 4-Methyl-2-P-tolyl-pyridine, CAS No: 80635-92-3. Pharmaffiliates. [Link]

  • 4-Methyl-2-(p-tolyl)pyridine | C13H13N | CID 11644036. PubChem. [Link]

  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]

  • Kröhnke Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • 4-methyl-2-(p-tolyl)pyridine (C13H13N). PubChemLite. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Methyl-2-p-tolyl-pyridine: Molecular Structure, Properties, and Applications in Scientific Research

This technical guide provides a comprehensive overview of 4-Methyl-2-p-tolyl-pyridine, a heterocyclic aromatic compound of significant interest in synthetic chemistry and drug discovery. This document delves into its fun...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Methyl-2-p-tolyl-pyridine, a heterocyclic aromatic compound of significant interest in synthetic chemistry and drug discovery. This document delves into its fundamental molecular characteristics, physicochemical properties, synthesis, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Molecular and Structural Identity

4-Methyl-2-p-tolyl-pyridine, also known by its IUPAC name 4-methyl-2-(4-methylphenyl)pyridine, is a disubstituted pyridine derivative.[1][2] Its structure features a pyridine ring substituted with a methyl group at the 4-position and a p-tolyl group (a toluene ring connected at the para position) at the 2-position. This unique arrangement of aromatic and aliphatic moieties imparts specific chemical and physical properties that make it a valuable building block in organic synthesis.[3][4]

The fundamental identifiers and structural representations of this compound are summarized in the table below.

IdentifierValue
Molecular Formula C₁₃H₁₃N[1][3][4]
Molecular Weight 183.25 g/mol [1][3][4]
CAS Number 80635-92-3[1][3]
IUPAC Name 4-methyl-2-(4-methylphenyl)pyridine[1]
Synonyms 4-Methyl-2-(p-tolyl)pyridine[2]
InChI InChI=1S/C13H13N/c1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13/h3-9H,1-2H3[1][5]
InChIKey ZOIHWNNIRAGRNZ-UHFFFAOYSA-N[1][5][6]
SMILES CC1=CC=C(C=C1)C2=NC=CC(=C2)C[5][6][7]

Below is a diagram illustrating the chemical structure of 4-Methyl-2-p-tolyl-pyridine, highlighting its key functional groups.

Caption: Chemical structure of 4-Methyl-2-p-tolyl-pyridine.

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound are critical for its handling, formulation, and application in various experimental setups.

Table of Physicochemical Properties:

PropertyValueSource
Appearance White to light yellow powder or crystal[3][4]
Melting Point 50 - 54 °C[3][4]
Purity ≥ 98.0% (by GC)[2][3]
Boiling Point No data available[7]
Solubility No data available, but expected to be soluble in common organic solvents.
Storage Room temperature, in a dark, dry place under an inert atmosphere. It is noted to be air sensitive.[2][7]

Spectroscopic Characterization:

While specific spectral data is not publicly available in comprehensive databases, manufacturers provide batch-specific data (NMR, HPLC, LC-MS).[7][8] Based on its structure, the expected spectroscopic signatures are:

  • ¹H NMR: Signals corresponding to the aromatic protons on both the pyridine and tolyl rings, as well as distinct singlets for the two methyl groups. The integration of these signals would confirm the proton count for each group.

  • ¹³C NMR: Resonances for the 13 carbon atoms in the molecule, with distinct chemical shifts for the carbons in the pyridine and tolyl rings, and the two methyl carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of 183.25 Da.[1] Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the bond between the two aromatic rings.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C and C=N stretching vibrations within the aromatic rings.

Synthesis Methodologies

The synthesis of substituted pyridines like 4-Methyl-2-p-tolyl-pyridine typically involves cross-coupling reactions. A common and effective method is the Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

A plausible synthetic route would involve the reaction of 2-bromo-4-methylpyridine with 4-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

Generalized Experimental Protocol for Suzuki Coupling:

  • Reaction Setup: To an oven-dried flask, add 2-bromo-4-methylpyridine, 4-methylphenylboronic acid (1.1 equivalents), a palladium catalyst (e.g., 2-5 mol%), and a base (e.g., 2 equivalents of sodium carbonate).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-Methyl-2-p-tolyl-pyridine.

This workflow is illustrated in the diagram below.

G cluster_workflow Synthetic Workflow start Reactants: 2-bromo-4-methylpyridine + 4-methylphenylboronic acid setup Add catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in solvent start->setup reaction Heat under inert atmosphere setup->reaction workup Aqueous work-up and extraction reaction->workup purification Column chromatography workup->purification product Pure 4-Methyl-2-p-tolyl-pyridine purification->product

Caption: Generalized workflow for the synthesis of 4-Methyl-2-p-tolyl-pyridine.

Applications in Research and Development

4-Methyl-2-p-tolyl-pyridine is a versatile compound with applications spanning several areas of chemical and biological research.[3][4]

  • Organic Synthesis: It serves as a crucial intermediate or building block for the synthesis of more complex organic molecules.[3][4][9][10] Its structure can be further functionalized to create novel compounds for various applications.

  • Catalysis: The pyridine nitrogen atom can coordinate with metal centers, making this compound and its derivatives useful as ligands in catalysis.[3] These ligands can enhance the efficiency and selectivity of catalytic reactions in the pharmaceutical and fine chemical industries.[3]

  • Materials Science: The compound is utilized in the formulation of advanced materials, such as specialty polymers and coatings, where its aromatic structure can contribute to thermal stability and specific mechanical properties.[3][4] Its electronic properties also make it a candidate for applications in electronic devices and sensors.[3][4]

  • Drug Development and Biological Research: Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds and approved drugs.[11][12] 4-Methyl-2-p-tolyl-pyridine is used in biological research to study its interactions with biological systems, potentially leading to the discovery of new therapeutic agents.[3][4][9] It acts as a starting point for the development of new chemical entities (NCEs) that may target a wide range of diseases.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Methyl-2-p-tolyl-pyridine.

GHS Hazard Information:

  • Pictogram: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

It is recommended to handle this compound in a well-ventilated area or a chemical fume hood.[13] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

4-Methyl-2-p-tolyl-pyridine is a compound with a well-defined molecular structure and a range of useful properties. Its application as a versatile intermediate in organic synthesis, a ligand in catalysis, and a scaffold in materials science and drug discovery highlights its importance in the chemical sciences. Researchers and professionals are encouraged to consult the safety data sheet (SDS) before use and to consider its potential in the design of novel molecules and materials.

References

  • 4-méthyl-2-(p-tolyl)pyridine - Chem-Impex. (n.d.). Retrieved from [Link]

  • 4-Methyl-2-(p-tolyl)pyridine | C13H13N | CID 11644036 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Methyl-2-(p-tolyl)pyridine - LUMS. (n.d.). Retrieved from [Link]

  • 4-Methyl-2-(p-tolyl)pyridine - People. (n.d.). Retrieved from [Link]

  • 4-Methyl-2-(p-tolyl)pyridine - Chem-Impex. (n.d.). Retrieved from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015-09-01). Retrieved from [Link]

  • 4-Methyl-2-(p-tolyl)pyridine | CORTEX BIOCHEM. (n.d.). Retrieved from [Link]

  • 4-methyl-2-(p-tolyl)pyridine (C13H13N) - PubChemLite. (n.d.). Retrieved from [Link]

  • Pyridine, 4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Pyridine, 4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004-09-06). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-p-tolyl-pyridine

Introduction and Synthesis Strategies 4-Methyl-2-p-tolyl-pyridine, with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol , is a substituted pyridine derivative.[2] Its structure, featuring a p-tolyl g...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Synthesis Strategies

4-Methyl-2-p-tolyl-pyridine, with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol , is a substituted pyridine derivative.[2] Its structure, featuring a p-tolyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, makes it a valuable ligand in coordination chemistry and a key building block in the synthesis of more complex molecules.[1]

Synthetic Methodologies

The synthesis of 2-arylpyridines like 4-Methyl-2-p-tolyl-pyridine can be achieved through several established methods in organic chemistry. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and functional group tolerance. Two prominent and versatile methods are the Kröhnke Pyridine Synthesis and the Suzuki-Miyaura Cross-Coupling reaction.

1.1.1. Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful method for preparing highly functionalized pyridines.[3][4] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][4]

  • Reaction Principle: The reaction proceeds via a Michael addition of the pyridinium ylide (formed in situ from the α-pyridinium methyl ketone salt) to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes a ring-closing condensation with ammonia (from ammonium acetate) to form the pyridine ring.[3]

1.1.2. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. It is widely used for the synthesis of biaryl and heteroaryl compounds.[5][6] In the context of 4-Methyl-2-p-tolyl-pyridine synthesis, this would typically involve the coupling of a pyridine-based electrophile with a tolyl-based boronic acid or ester, or vice versa.

  • Reaction Principle: A palladium catalyst, in the presence of a base, facilitates the coupling of an organoboron compound (e.g., p-tolylboronic acid) with a halide or sulfonate (e.g., 2-bromo-4-methylpyridine).[5][6] This method offers high yields and excellent functional group tolerance.

Synthesis_Methodologies cluster_krohnke Kröhnke Pyridine Synthesis cluster_suzuki Suzuki-Miyaura Cross-Coupling k1 α-Pyridinium Methyl Ketone Salt k_product 4-Methyl-2-p-tolyl-pyridine k1->k_product Michael Addition k2 α,β-Unsaturated Carbonyl k2->k_product k3 Ammonium Acetate k3->k_product Ring Closure s1 2-Halo-4-methylpyridine s_product 4-Methyl-2-p-tolyl-pyridine s1->s_product Coupling s2 p-Tolylboronic Acid s2->s_product s3 Pd Catalyst & Base s3->s_product

Caption: Synthetic routes to 4-Methyl-2-p-tolyl-pyridine.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for 4-Methyl-2-p-tolyl-pyridine based on its structure and data from analogous compounds. Standard protocols for data acquisition are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Methyl-2-p-tolyl-pyridine is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings, as well as singlets for the two methyl groups.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HH-6 (Pyridine)
~7.8d2HH-2', H-6' (Tolyl)
~7.2d2HH-3', H-5' (Tolyl)
~7.1s1HH-3 (Pyridine)
~6.9d1HH-5 (Pyridine)
~2.4s3H4-CH₃ (Pyridine)
~2.4s3H4'-CH₃ (Tolyl)

Causality behind Predictions:

  • The proton at the 6-position of the pyridine ring (H-6) is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom.

  • The protons on the tolyl ring will appear as two doublets, characteristic of a para-substituted benzene ring.

  • The protons on the pyridine ring will also show characteristic splitting patterns.

  • The two methyl groups are in different chemical environments and are expected to appear as sharp singlets.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~159C-2 (Pyridine)
~149C-6 (Pyridine)
~147C-4 (Pyridine)
~139C-4' (Tolyl)
~136C-1' (Tolyl)
~129C-3', C-5' (Tolyl)
~127C-2', C-6' (Tolyl)
~123C-5 (Pyridine)
~121C-3 (Pyridine)
~214-CH₃ (Pyridine)
~214'-CH₃ (Tolyl)

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence should be used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 183, corresponding to the molecular weight of the compound.[2]

  • Major Fragments: Fragmentation may involve the loss of a methyl group (m/z = 168) or cleavage of the bond between the two aromatic rings. PubChemLite predicts a collision cross section for the [M+H]⁺ adduct at 184.11208 m/z.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingMethyl C-H
1600-1450C=C and C=N stretchingAromatic rings
1400-1350C-H bendingMethyl C-H
900-675C-H out-of-plane bendingAromatic substitution pattern

Causality behind Predictions:

  • The presence of both pyridine and tolyl rings will result in characteristic aromatic C-H and C=C stretching vibrations.

  • The methyl groups will show characteristic C-H stretching and bending vibrations.

  • The out-of-plane bending region can provide information about the substitution patterns on the aromatic rings.[7]

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a suitable solvent.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Workflow start Sample Preparation (KBr Pellet) acquire Acquire FT-IR Spectrum start->acquire process Data Processing acquire->process analyze Analyze Characteristic Peaks process->analyze end Functional Group Identification analyze->end Assign Vibrations

Caption: Workflow for FT-IR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption:

  • Expected Absorptions: 2-Arylpyridines typically exhibit strong π → π* transitions in the UV region. For 4-Methyl-2-p-tolyl-pyridine, absorptions are expected around 250-280 nm. The extended conjugation between the two aromatic rings will influence the exact position and intensity of the absorption maxima.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Methyl-2-p-tolyl-pyridine, along with established protocols for its synthesis and characterization. While experimental data for this specific molecule is not widely published, the information presented herein, based on sound spectroscopic principles and data from analogous compounds, offers a valuable resource for researchers. The provided methodologies and predicted data will aid in the successful synthesis, purification, and structural elucidation of this important chemical entity.

References

  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Related Compounds. Synthesis, 1976(1), 1-24.
  • Zecher, W., & Kröhnke, F. (1961). Reaktionen der Pyridinium-Salze, VIII. Eine neue Synthese substituierter Pyridine. Chemische Berichte, 94(3), 690-697.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wikipedia. (2023). Kröhnke pyridine synthesis. Retrieved from [Link]

  • PubMed. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • TSpace. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-2-(p-tolyl)pyridine (C13H13N). Retrieved from [Link]

  • CORTEX BIOCHEM. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

  • ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of compounds 2 and 3 (10 μM) in HEPES buffer (pH 7.3, 10% DMSO). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic properties: (a) difference FT-IR spectra of pyridine adsorbed on.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenylpyridine - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

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Foundational

Foreword: The Strategic Importance of Substituted Pyridines

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-p-tolyl-pyridine The pyridine scaffold is a cornerstone of modern chemistry, representing one of the most prevalent heterocyclic structures in agrochemicals and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-p-tolyl-pyridine

The pyridine scaffold is a cornerstone of modern chemistry, representing one of the most prevalent heterocyclic structures in agrochemicals and pharmaceuticals.[1] Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a "privileged structure" in drug discovery. The target of this guide, 4-Methyl-2-p-tolyl-pyridine, is a versatile compound in its own right, serving as a critical intermediate or building block in organic synthesis, a ligand in catalysis, and a component in the formulation of advanced materials like specialty polymers.[2][3]

This document provides a comprehensive technical overview of the synthetic strategies for preparing 4-Methyl-2-p-tolyl-pyridine. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explore the mechanistic rationale behind synthetic choices. We will dissect classical methodologies, present detailed, actionable protocols, and contextualize them with modern, catalytic alternatives to provide a holistic understanding of the synthetic landscape.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of a disubstituted pyridine such as 4-Methyl-2-p-tolyl-pyridine requires a robust and regioselective method for forming the heterocyclic ring. Several classical "named reactions" provide the foundational logic for constructing the pyridine core. While numerous methods exist, the most pertinent approaches for this specific substitution pattern are the Kröhnke, Chichibabin, and Hantzsch syntheses, alongside modern catalytic cross-coupling techniques.

Synthesis MethodGeneral ApproachApplicability to 4-Methyl-2-p-tolyl-pyridineKey AdvantagesMajor Limitations
Kröhnke Synthesis [3+3] Condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.[4][5]High. A very direct and versatile route for assembling 2,4,6-trisubstituted (and by extension, 2,4-disubstituted) pyridines.High yields, broad substrate scope, operational simplicity (often one-pot).[5]Requires pre-functionalized starting materials.
Chichibabin Synthesis Condensation of aldehydes and/or ketones with ammonia.[6][7]Moderate. Can produce methyl-substituted pyridines but often requires harsh conditions and can lead to mixtures of isomers.[6]Uses simple, inexpensive starting materials; suitable for industrial scale.[8]Poor regioselectivity for complex targets, high temperatures/pressures often required.[6]
Hantzsch Synthesis [2+2+1+1] Multi-component reaction of an aldehyde, two equivalents of a β-keto ester, and ammonia.[9][10]Low (Directly). Primarily yields 1,4-dihydropyridines, typically with symmetric 3,5-substitution. Requires a subsequent oxidation step.Excellent for building 1,4-DHP scaffolds, which are pharmacologically important.[9][11]Not ideal for the 2,4-substitution pattern of the target molecule; requires oxidation.
Modern Catalytic Methods Metal-catalyzed cross-coupling or cycloaddition reactions.[12][13]High. Modular approaches allow for the precise installation of substituents under mild conditions.High functional group tolerance, excellent regioselectivity, mild reaction conditions.[12][13]Catalyst cost and sensitivity can be a factor; may require multi-step synthesis of precursors.

The Kröhnke Pyridine Synthesis: A Detailed Exploration

The Kröhnke synthesis stands out as a particularly effective method for preparing the target molecule due to its convergent and modular nature.[5] First reported by Fritz Kröhnke, the reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5][14]

Mechanistic Causality

The reaction proceeds through a sophisticated cascade of classical organic transformations, making it a robust and high-yielding process. Understanding this mechanism is key to troubleshooting and optimizing the synthesis.

  • Ylide Formation: The process begins with the deprotonation of the α-pyridinium methyl ketone salt ( 1 ) by a base (e.g., acetate) to form a nucleophilic pyridinium ylide ( 2 ).

  • Michael Addition: This ylide acts as a Michael donor, undergoing a 1,4-conjugate addition to an α,β-unsaturated ketone ( 3 ). This step forms the crucial C-C bond and generates a 1,5-dicarbonyl intermediate ( 4 ) after tautomerization.[4][5]

  • Cyclization & Aromatization: The 1,5-dicarbonyl intermediate ( 4 ) reacts with ammonia (from ammonium acetate). This is followed by a series of condensation, cyclization, and dehydration steps, ultimately leading to the elimination of the pyridine leaving group and the formation of the highly stable, aromatic pyridine ring ( 5 ).[4]

Krohnke_Mechanism Kröhnke Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product r1 α-Pyridinium Methyl p-tolyl Ketone (1) i1 Pyridinium Ylide (2) r1->i1 Deprotonation r2 α,β-Unsaturated Ketone (3) (e.g., Crotonaldehyde precursor) i2 1,5-Dicarbonyl Adduct (4) r2->i2 Michael Addition nh4oac Ammonium Acetate (Base & N Source) i3 Dihydropyridine Intermediate nh4oac->i3 Condensation/ Cyclization i1->i2 Michael Addition i2->i3 Condensation/ Cyclization p1 4-Methyl-2-p-tolyl-pyridine (5) i3->p1 Dehydration/ Aromatization

Caption: Key stages of the Kröhnke pyridine synthesis.

Detailed Experimental Protocol

This protocol describes a representative one-pot Kröhnke synthesis adaptable for the preparation of 4-Methyl-2-p-tolyl-pyridine.

Materials:

  • 1-(p-tolyl)-2-(pyridin-1-ium-1-yl)ethan-1-one chloride (Can be synthesized from 2-chloro-1-(p-tolyl)ethanone and pyridine)

  • Crotonaldehyde (or a suitable precursor for the C4-methyl fragment)

  • Ammonium acetate (NH₄OAc)

  • Glacial Acetic Acid or Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the α-pyridinium methyl ketone salt (1.0 eq), the α,β-unsaturated carbonyl compound (1.1 eq), and ammonium acetate (5-10 eq).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol, to dissolve the reactants. Acetic acid often serves as both solvent and catalyst.

  • Reaction: Heat the mixture to reflux (typically 100-140 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice water.

  • Basification & Extraction: Neutralize the solution by slowly adding a base (e.g., aqueous ammonia or sodium carbonate solution) until it is alkaline (pH > 8). The crude product may precipitate as a solid or remain as an oil. Extract the aqueous mixture three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 4-Methyl-2-p-tolyl-pyridine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Workflow General Experimental Workflow A Combine Reactants: - Pyridinium Salt - Unsaturated Carbonyl - NH₄OAc B Add Solvent & Heat to Reflux (2-6 hours) A->B C Monitor by TLC B->C D Cool & Quench in Ice Water C->D Reaction Complete E Basify & Extract with Organic Solvent D->E F Dry & Concentrate Organic Layers E->F G Purify Crude Product (Chromatography/Recrystallization) F->G H Characterize Pure Pyridine (NMR, MS, etc.) G->H

Caption: A general experimental workflow for the Kröhnke pyridine synthesis.

Alternative and Complementary Synthetic Routes

While the Kröhnke synthesis is highly suitable, a comprehensive understanding requires acknowledging other classical and modern approaches.

Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a cornerstone of industrial pyridine production, involving the condensation of carbonyl compounds with ammonia, often in the gas phase over a metal oxide catalyst at high temperatures (350–500 °C).[6] For 4-Methyl-2-p-tolyl-pyridine, this might involve reacting p-tolyl-substituted aldehydes or ketones with other carbonyls like acetaldehyde in the presence of ammonia.[6][7]

  • Causality: The mechanism involves a complex series of aldol condensations, Michael additions, and imine formations to construct the pyridine ring.[6]

  • Field Insight: While economically viable for simple pyridines due to cheap feedstocks, its lack of regioselectivity and harsh conditions make it less desirable for the precise, lab-scale synthesis of complex, unsymmetrically substituted pyridines.

Modern Catalytic Syntheses

Contemporary organic synthesis has introduced milder and more modular methods. A notable example is the copper-catalyzed cascade reaction reported by Liebeskind and coworkers.[12][13] This method involves:

  • A copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime derivative.

  • In-situ thermal electrocyclization of the resulting 3-azatriene intermediate.

  • Aerobic oxidation to afford the highly substituted pyridine.[12][13]

This approach offers significant advantages in terms of functional group tolerance and mild conditions, representing the forefront of modular pyridine synthesis.

Product Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized 4-Methyl-2-p-tolyl-pyridine.

PropertyValueSource
Molecular Formula C₁₃H₁₃N[15][16]
Molecular Weight 183.25 g/mol [15][16]
Appearance White to light yellow powder or crystal[16]
Melting Point 50 - 54 °C[16]
CAS Number 80635-92-3[15]
¹H NMR, ¹³C NMR, MS Spectra should be consistent with the proposed structure.-

Conclusion

The synthesis of 4-Methyl-2-p-tolyl-pyridine is readily achievable through several established methodologies. For laboratory-scale synthesis demanding high regioselectivity and yield, the Kröhnke pyridine synthesis offers a robust and reliable pathway with a well-understood mechanistic foundation. While classical industrial methods like the Chichibabin synthesis remain relevant for simpler analogues, modern catalytic strategies provide milder and more flexible alternatives for constructing complex pyridine cores. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, balancing factors such as scale, cost, available starting materials, and desired purity.

References

  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]

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  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • National Institutes of Health. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]

  • National Institutes of Health. A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • National Institutes of Health. Icilio Guareschi and his amazing “1897 reaction”. [Link]

  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

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  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis.[5]. [Link]

  • ResearchGate. Catalyst‐free synthesis of substituted pyridines. [Link]

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  • Semantic Scholar. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Wikipedia. Chichibabin pyridine synthesis. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Chemistry Notes. Chichibabin pyridine synthesis. [Link]

  • Química Organica.org. Chichibabin synthesis of pyridine. [Link]

  • Scribd. Hantzsch Pyridine Synthesis. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • National Center for Biotechnology Information. 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • ResearchGate. Hantzsch pyridine synthesis. [Link]

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  • PubChemLite. 4-methyl-2-(p-tolyl)pyridine (C13H13N). [Link]

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Exploratory

solubility of 4-Methyl-2-p-tolyl-pyridine in common solvents

An In-depth Technical Guide to the Solubility of 4-Methyl-2-p-tolyl-pyridine Abstract Solubility is a critical physicochemical parameter that dictates the suitability of a compound for a vast range of applications, from...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Methyl-2-p-tolyl-pyridine

Abstract

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for a vast range of applications, from reaction kinetics in organic synthesis to bioavailability in drug development. This technical guide provides a comprehensive overview of the solubility profile of 4-Methyl-2-p-tolyl-pyridine (C₁₃H₁₃N). Due to the scarcity of published quantitative data for this specific molecule, this document focuses on predicting its solubility based on its structural characteristics and the fundamental principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach and measure the solubility of novel pyridine derivatives.

Introduction to 4-Methyl-2-p-tolyl-pyridine

4-Methyl-2-p-tolyl-pyridine is a substituted pyridine derivative with significant utility in several areas of chemical science. Its rigid, heterocyclic structure makes it a valuable ligand in catalysis and a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[1][2][3][4] The applications of this compound are diverse, ranging from its use as an intermediate in the creation of new drugs to its role in formulating specialty polymers and coatings.[3][4] Understanding its solubility is paramount, as this property governs solvent selection for synthesis and purification, dictates formulation strategies for materials science, and influences absorption and distribution in biological systems.[5]

Physicochemical Profile and Structural Analysis

To understand the solubility of a compound, one must first analyze its inherent physicochemical properties.

Table 1: Key Physicochemical Properties of 4-Methyl-2-p-tolyl-pyridine

PropertyValueSource
Molecular Formula C₁₃H₁₃N[3][6]
Molecular Weight 183.25 g/mol [3][6]
Appearance White to light yellow powder or crystal[3]
Melting Point 50 - 54 °C[3]
IUPAC Name 4-methyl-2-(4-methylphenyl)pyridine[6]
Predicted XLogP3 3.2 - 3.4[6][7]

The structure of 4-Methyl-2-p-tolyl-pyridine is fundamentally amphiphilic, containing both polar and non-polar regions. The nitrogen atom within the pyridine ring introduces polarity and acts as a hydrogen bond acceptor and a Lewis base.[8][9] Conversely, the tolyl group and the two methyl groups constitute a significant non-polar, lipophilic hydrocarbon framework. The predicted high XLogP3 value (a measure of lipophilicity) suggests that the compound is predominantly non-polar in character.[6][7]

Caption: Molecular structure highlighting polar and non-polar regions.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility behavior of 4-Methyl-2-p-tolyl-pyridine in a range of common solvents.[5][10]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The large non-polar surface area from the tolyl and methyl groups suggests high solubility in these solvents. Toluene, being an aromatic hydrocarbon, is expected to be an excellent solvent due to favorable π-π stacking interactions with the aromatic rings of the solute.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Good to moderate solubility is expected. These solvents can engage in dipole-dipole interactions with the polar pyridine ring but are also capable of solvating the non-polar portions of the molecule effectively.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to low solubility is predicted. While the pyridine nitrogen can act as a hydrogen bond acceptor, the large hydrocarbon structure will disrupt the strong hydrogen-bonding network of the alcohols, making solvation less favorable.

  • Highly Polar Solvents (e.g., Water): Very low to negligible solubility is expected. The molecule's dominant lipophilic character makes it energetically unfavorable to break the strong hydrogen bonds of water for solvation.

  • Aqueous Acidic Solutions (e.g., 5% HCl): Due to the basic nature of the pyridine nitrogen (pKa of pyridine's conjugate acid is ~5.2), it will be protonated in an acidic medium to form a pyridinium salt.[8][9] This salt is ionic and therefore expected to be soluble in water .[11][12] This behavior is a classic indicator for organic bases.

  • Aqueous Basic Solutions (e.g., 5% NaOH): The compound lacks acidic protons and will not react with a base. Therefore, its solubility in aqueous base is expected to be as negligible as its solubility in pure water.[12]

Experimental Protocols for Solubility Determination

For definitive data, experimental validation is essential. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Protocol for Qualitative Solubility Classification

This workflow rapidly classifies the compound based on its solubility in a sequence of solvents, providing strong clues about its functional groups and polarity.[11][12]

G start Start: ~25 mg of compound in a test tube add_water Add 0.75 mL Water Shake Vigorously start->add_water water_soluble SOLUBLE (Class Sa, Sb, S1, S2) Likely low MW polar compound add_water->water_soluble Yes water_insoluble INSOLUBLE add_water->water_insoluble No add_hcl To a fresh sample: Add 0.75 mL 5% HCl water_insoluble->add_hcl hcl_soluble SOLUBLE (Class B) Organic Base (Amine/Pyridine) add_hcl->hcl_soluble Yes hcl_insoluble INSOLUBLE add_hcl->hcl_insoluble No add_naoh To a fresh sample: Add 0.75 mL 5% NaOH hcl_insoluble->add_naoh naoh_soluble SOLUBLE (Class A1, A2) Organic Acid (Phenol/Carboxylic Acid) add_naoh->naoh_soluble Yes naoh_insoluble INSOLUBLE (Class N, I) Neutral or Inert Compound add_naoh->naoh_insoluble No

Caption: Workflow for qualitative solubility analysis.

Step-by-Step Methodology:

  • Place approximately 25 mg of 4-Methyl-2-p-tolyl-pyridine into a small, clean test tube.

  • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe if the solid dissolves completely.

  • If the compound is insoluble in water, take a fresh 25 mg sample and repeat the process with 0.75 mL of 5% aqueous HCl. Formation of a clear solution indicates an organic base.[11]

  • If the compound is insoluble in both water and 5% HCl, take a fresh 25 mg sample and repeat with 0.75 mL of 5% aqueous NaOH to test for acidic functional groups.

  • Record observations as "soluble" (dissolves completely), "partially soluble," or "insoluble."

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution at equilibrium.

G A 1. Preparation Add excess solid to solvent in a sealed vial B 2. Agitation & Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B Ensure saturation C 3. Phase Separation Allow suspension to settle. Centrifuge or filter (0.22 µm) B->C Reach equilibrium D 4. Sampling & Dilution Carefully extract supernatant. Dilute with a suitable mobile phase C->D Isolate saturated solution E 5. Analysis Quantify concentration via HPLC, UV-Vis, or LC-MS D->E Prepare for instrument F 6. Calculation Calculate solubility (e.g., in mg/mL) using a calibration curve E->F Determine concentration

Caption: Workflow for the quantitative shake-flask solubility assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-Methyl-2-p-tolyl-pyridine to a glass vial (e.g., 10 mg of solid to 2 mL of the chosen solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution was achieved.

  • Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

    • Causality Insight: Constant temperature is critical as solubility is temperature-dependent. A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To completely separate the saturated solution from the undissolved solid, centrifuge the vials at high speed or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

    • Causality Insight: This step is the most critical for accuracy. Any particulate matter carried over will artificially inflate the measured concentration.

  • Analysis: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of an analytical instrument. Analyze the concentration of the diluted sample using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is ideal for aromatic compounds.

  • Calculation: Use a pre-established calibration curve of known concentrations versus instrument response to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, factoring in the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Data Summary and Interpretation

While specific experimental data is not available in the literature, a researcher following the protocols above would present their findings in a structured table.

Table 2: Template for Experimental Solubility Data of 4-Methyl-2-p-tolyl-pyridine at 25°C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL or mol/L)
Non-Polar TolueneHigh[Enter experimental value]
HexaneHigh[Enter experimental value]
Polar Aprotic DichloromethaneGood[Enter experimental value]
AcetoneModerate[Enter experimental value]
Ethyl AcetateModerate[Enter experimental value]
Polar Protic EthanolModerate-Low[Enter experimental value]
MethanolModerate-Low[Enter experimental value]
Aqueous WaterNegligible[Enter experimental value]
5% HCl (aq)High (as salt)[Enter experimental value]
5% NaOH (aq)Negligible[Enter experimental value]

Conclusion

4-Methyl-2-p-tolyl-pyridine is a predominantly non-polar, lipophilic molecule with a basic nitrogen center. This structure predicts high solubility in non-polar organic solvents, moderate solubility in polar aprotic solvents, and poor solubility in water. Its basicity allows for dissolution in aqueous acids through salt formation. This guide provides the theoretical framework to understand this behavior and, critically, the detailed experimental protocols required to generate precise, quantitative solubility data. Accurate determination of this parameter is a foundational step for any researcher aiming to effectively utilize this versatile compound in synthesis, catalysis, or formulation development.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.
  • 4-Methyl-2-(p-tolyl)pyridine. LUMS.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • 4-Methyl-2-(p-tolyl)pyridine.
  • Solubility of organic compounds (video). Khan Academy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
  • 4-Methyl-2-(p-tolyl)pyridine. People.
  • 4-méthyl-2-(p-tolyl)pyridine. Chem-Impex.
  • 4-Methyl-2-(p-tolyl)pyridine. Tokyo Chemical Industry.
  • 4-Methyl-2-(p-tolyl)pyridine. Chem-Impex.
  • Pyridine. Sciencemadness Wiki. (2022, November 30).
  • 4-METHYL-2-M-TOLYL-PYRIDINE. ECHEMI.
  • Pyridine. Wikipedia.

Sources

Foundational

A Comprehensive Health and Safety Guide to 4-Methyl-2-p-tolyl-pyridine for Research and Development

This document provides an in-depth technical guide on the health and safety considerations for 4-Methyl-2-p-tolyl-pyridine (CAS No. 80635-92-3).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the health and safety considerations for 4-Methyl-2-p-tolyl-pyridine (CAS No. 80635-92-3). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. This guide synthesizes critical safety data to ensure the well-being of personnel and the integrity of research by fostering a culture of safety and proactive risk mitigation.

Compound Identification and Physicochemical Properties

4-Methyl-2-p-tolyl-pyridine, also known as 4-methyl-2-(4-methylphenyl)pyridine, is a heterocyclic building block utilized in various research and industrial applications, including organic synthesis, catalysis, and materials science.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C13H13N[3]
Molecular Weight 183.25 g/mol [3]
Appearance White to light yellow powder or crystal[1][4]
Melting Point 50.0 to 54.0 °C[1]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place
CAS Number 80635-92-3[3][5]

Hazard Identification and GHS Classification

4-Methyl-2-p-tolyl-pyridine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards associated with this compound are skin and eye irritation.[4]

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[4]

  • Serious Eye Damage/Eye Irritation: Category 2A[4]

Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Pictogram:

Risk Assessment and Mitigation Workflow

A systematic risk assessment is paramount before commencing any work with 4-Methyl-2-p-tolyl-pyridine. The following workflow diagram illustrates the key steps in this process, from initial hazard identification to the implementation and review of control measures.

Risk_Assessment_Workflow Risk Assessment Workflow for 4-Methyl-2-p-tolyl-pyridine cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Characterization & Control cluster_3 Phase 4: Review & Documentation Identify_Hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) Assess_Exposure Assess Potential Exposure Routes: - Dermal Contact - Eye Contact - Inhalation (of dust) Identify_Hazards->Assess_Exposure Input for Review_SDS Review Safety Data Sheet (SDS) Review_SDS->Identify_Hazards Characterize_Risk Characterize Risk Level (Likelihood vs. Severity) Assess_Exposure->Characterize_Risk Input for Select_Controls Select & Implement Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) Characterize_Risk->Select_Controls Review_Effectiveness Review Control Effectiveness Select_Controls->Review_Effectiveness Implement & Monitor Document_Assessment Document Risk Assessment Review_Effectiveness->Document_Assessment

Caption: Risk assessment workflow for handling 4-Methyl-2-p-tolyl-pyridine.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the stability of 4-Methyl-2-p-tolyl-pyridine.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the dispersion of dust.[4]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with 4-Methyl-2-p-tolyl-pyridine.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant suitPrevents skin contact, which can lead to irritation.[4][7]
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filterRecommended when handling large quantities or when dust generation is likely.[8][9]
Handling Procedures
  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and the required PPE is donned.

  • Dispensing: Weigh and dispense the solid material in a fume hood to minimize dust generation.

  • Cleaning: Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

  • Decontamination: Clean all work surfaces and equipment after use to prevent cross-contamination.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep under an inert gas atmosphere as the compound can be air-sensitive.

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

Prompt and appropriate action during an emergency is critical to mitigating harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal. Avoid creating dust.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[10]

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

All waste containing 4-Methyl-2-p-tolyl-pyridine must be treated as hazardous waste.

  • Waste from Residues: Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

  • Contaminated Packaging: Handle contaminated packaging in the same manner as the product itself.

Toxicological and Ecological Information

Currently, there is limited specific toxicological and ecotoxicological data available for 4-Methyl-2-p-tolyl-pyridine.[4] However, based on its GHS classification, it is known to be an irritant. The lack of comprehensive data necessitates a cautious approach, treating the compound as potentially harmful to the environment and avoiding its release into waterways and soil.

References

  • PubChem. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 4-METHYL-2-P-TOLYL-PYRIDINE [CAS: 80635-92-3]. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methyl-2-p-tolyl-pyridine: A Detailed Guide for Chemical Researchers

Abstract This comprehensive technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic methodologies for 4-Methyl-2-p-tolyl-pyridine. This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic methodologies for 4-Methyl-2-p-tolyl-pyridine. This disubstituted pyridine derivative serves as a valuable building block in the synthesis of pharmaceuticals and advanced materials. This document provides an in-depth analysis of modern catalytic cross-coupling reactions, with a primary focus on the highly efficient Suzuki-Miyaura coupling. Additionally, classical methods such as the Kröhnke pyridine synthesis are discussed as alternative strategies. This guide delivers detailed, step-by-step protocols, mechanistic insights, and comparative data to facilitate practical application in the laboratory. Visual diagrams of reaction mechanisms and experimental workflows are included to enhance understanding and implementation.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The specific substitution pattern on the pyridine ring profoundly influences the molecule's steric and electronic characteristics, making the development of regioselective synthetic methods a critical area of research. 4-Methyl-2-p-tolyl-pyridine, with its distinct arrangement of a methyl and a tolyl group, presents a synthetically interesting target and a versatile intermediate for more complex molecular architectures. This guide will focus on practical and efficient methods for its synthesis, emphasizing modern, high-yield approaches while also acknowledging established classical techniques.

Comparative Overview of Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of 4-Methyl-2-p-tolyl-pyridine. The choice of method often depends on factors such as starting material availability, desired scale, functional group tolerance, and atom economy. Below is a comparative summary of the most relevant approaches.

Synthetic Method Precursors Key Features Advantages Disadvantages
Suzuki-Miyaura Coupling 2-Halo-4-methylpyridine and p-tolylboronic acidPalladium-catalyzed cross-couplingHigh yields, excellent functional group tolerance, mild reaction conditions, commercially available precursors.[1][2]Requires a pre-functionalized pyridine ring; potential for catalyst deactivation by the pyridine nitrogen.[2]
Stille Coupling 2-Halo-4-methylpyridine and p-tolylstannanePalladium-catalyzed cross-couplingMild conditions, tolerant of many functional groups.[3][4][5]Toxicity of organotin reagents and difficulty in removing tin byproducts.[4][6]
Negishi Coupling 2-Halo-4-methylpyridine and p-tolylzinc halidePalladium- or Nickel-catalyzed cross-couplingHigh reactivity and yields.[7][8][9]Requires the preparation of air- and moisture-sensitive organozinc reagents.[7]
Kröhnke Pyridine Synthesis α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compoundCondensation/cyclization reactionConvergent, high-yielding for 2,4,6-trisubstituted pyridines.[10][11]Less direct for 2,4-disubstituted pyridines; may require more complex starting materials.

Detailed Application Notes and Protocols: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective and versatile method for the synthesis of 4-Methyl-2-p-tolyl-pyridine due to its mild conditions and broad substrate scope.[1][2] The reaction couples an organohalide with an organoboron compound, catalyzed by a palladium complex.[2]

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[12]

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' 4-Methyl-2-p-tolyl-pyridine Reductive\nElimination->Ar-Ar' Ar-X 2-Bromo-4-methylpyridine Ar-X->Oxidative\nAddition Ar'-B(OR)2 p-tolylboronic acid + Base Ar'-B(OR)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-Methyl-2-p-tolyl-pyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-4-methylpyridine with p-tolylboronic acid. Optimization may be necessary depending on the specific laboratory conditions and scale.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • p-Tolylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 2-Bromo-4-methylpyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes, or by performing three cycles of evacuation and backfilling with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to 2-Bromo-4-methylpyridine.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Methyl-2-p-tolyl-pyridine.

Workflow A 1. Combine Reactants (2-Bromo-4-methylpyridine, p-tolylboronic acid, Base, Catalyst) B 2. Establish Inert Atmosphere (Purge with Ar or N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (80-100 °C) C->D E 5. Monitor Reaction Progress (TLC or GC-MS) D->E F 6. Aqueous Work-up (Extraction) E->F G 7. Purification (Column Chromatography) F->G H Pure 4-Methyl-2-p-tolyl-pyridine G->H

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting and Optimization
  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(PPh₃)₄), ligands, bases (e.g., K₃PO₄, Cs₂CO₃), and solvent systems. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic activity; a more electron-rich ligand may mitigate this effect.[2]

  • Homocoupling of Boronic Acid: The formation of 4,4'-dimethylbiphenyl (homocoupling product of p-tolylboronic acid) can occur. This can be minimized by ensuring a strictly anaerobic reaction environment and using the appropriate stoichiometry of reactants.

  • Protodebromination: The replacement of the bromine atom with hydrogen on the starting material can be a side reaction. This is often caused by trace amounts of water or other protic sources before the cross-coupling occurs. Ensure all reagents and solvents are anhydrous.[13]

Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is a preferred method, other cross-coupling reactions and classical named reactions offer alternative routes to 4-Methyl-2-p-tolyl-pyridine.

Stille and Negishi Cross-Coupling Reactions

The Stille coupling utilizes an organotin reagent (p-tolylstannane) in place of a boronic acid.[3][4][5] While effective, the primary drawback is the toxicity of the organotin compounds and the challenge of removing tin-containing byproducts from the final product.[4][6]

The Negishi coupling employs an organozinc reagent (p-tolylzinc halide), which is generally more reactive than the corresponding organoboron or organotin compounds.[7][8][9] This increased reactivity can lead to higher yields and faster reaction times. However, organozinc reagents are sensitive to air and moisture, requiring more stringent anhydrous and anaerobic reaction conditions.[7]

The Kröhnke Pyridine Synthesis

A classical approach to pyridine synthesis is the Kröhnke reaction , which involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[10][11] While highly effective for producing 2,4,6-trisubstituted pyridines, its application to the synthesis of 2,4-disubstituted pyridines like the target molecule is less direct and would require a carefully chosen set of starting materials to avoid the formation of byproducts.

Conclusion

The synthesis of 4-Methyl-2-p-tolyl-pyridine can be achieved through various methodologies. For researchers seeking a reliable, high-yielding, and versatile method, the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methylpyridine with p-tolylboronic acid is highly recommended. This approach benefits from mild reaction conditions, excellent functional group tolerance, and the commercial availability of starting materials. While other methods such as Stille and Negishi couplings offer viable alternatives, they come with challenges related to reagent toxicity and sensitivity, respectively. The classical Kröhnke synthesis, though powerful for certain substitution patterns, is less convergent for this specific target. This guide provides the necessary protocols and theoretical background to empower scientists to successfully synthesize 4-Methyl-2-p-tolyl-pyridine and its analogues for applications in drug discovery and materials science.

References

  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Kröhnke-Pyridin-Synthese. Wikipedia. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Negishi Coupling. SynArchive. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Synthesis of 2,4,6‐trisubstituted pyridines 18 via Kröhnke methodology. ResearchGate. [Link]

  • 4-Acetylpyridine oxime tosylate. Organic Syntheses. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. National Institutes of Health. [Link]

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]

  • Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry?. Thieme. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

  • Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • 4-Methyl-2-(p-tolyl)pyridine. PubChem. [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]

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Application

Application Notes &amp; Protocols: 4-Methyl-2-p-tolyl-pyridine as a Strategic Ligand in Palladium-Catalyzed C-H Functionalization

Abstract This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 4-Methyl-2-p-tolyl-pyridine as a highly effecti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 4-Methyl-2-p-tolyl-pyridine as a highly effective ligand in catalysis. We move beyond a simple recitation of steps to explore the underlying scientific principles governing its utility. The strategic placement of methyl groups on the 2-arylpyridine scaffold imparts unique steric and electronic properties that mitigate common challenges in catalytic cycles, such as product inhibition. This guide offers a robust, field-tested protocol for the synthesis of the ligand via a Negishi cross-coupling reaction and a detailed application protocol for its use in a palladium-catalyzed directed C-H arylation.

Introduction: The Rationale for 4-Methyl-2-p-tolyl-pyridine

The 2-arylpyridine moiety is a cornerstone in coordination chemistry, acting as a bidentate directing group that facilitates the activation of otherwise inert C–H bonds.[1][2] In palladium catalysis, the pyridine nitrogen atom coordinates to the metal center, positioning it to interact with and functionalize an ortho C–H bond on the adjacent phenyl ring. This forms a stable five-membered cyclometalated intermediate, a key step in many cross-coupling and functionalization reactions.[1]

While the parent 2-phenylpyridine is effective, strategic substitution offers a powerful tool for tuning reactivity. The subject of this guide, 4-Methyl-2-p-tolyl-pyridine, features two key methyl substitutions that confer distinct advantages:

  • Steric Influence of the ortho-Methyl Group (on the tolyl ring): The methyl group at the para-position of the phenyl ring (a tolyl group) provides a moderate steric footprint. More importantly, related studies on substituted pyridines have shown that methyl groups adjacent to the coordinating nitrogen can influence the binding geometry and strength of the resulting metal complex.[3]

  • Electronic Influence & Mitigation of Product Inhibition: The methyl group at the 4-position of the pyridine ring is electron-donating, increasing the electron density at the nitrogen atom and potentially strengthening its coordination to the palladium center during the C-H activation step. Furthermore, studies on related systems have demonstrated that methyl substitution can weaken the adsorption of the final product onto the catalyst surface.[4] This is a critical feature, as it can reduce product inhibition, a common phenomenon where the newly formed product coordinates too strongly to the catalyst, preventing turnover and leading to catalyst deactivation.

These combined effects make 4-Methyl-2-p-tolyl-pyridine a superior ligand choice for reactions requiring high catalyst turnover and stability, particularly in complex molecule synthesis.

Synthesis of 4-Methyl-2-p-tolyl-pyridine via Negishi Cross-Coupling

The Negishi cross-coupling is a powerful and reliable method for constructing C(sp²)-C(sp²) bonds, demonstrating high functional group tolerance and efficacy in synthesizing substituted biaryls.[5][6] This protocol details the synthesis of the title ligand from commercially available precursors.

Principle

The reaction couples an organozinc reagent, formed in situ from 4-methyl-picoline, with 2-bromotoluene in the presence of a palladium catalyst. The organozinc intermediate is generally more reactive than corresponding boronic acids or organotin reagents, often leading to faster reaction times and milder conditions.

Experimental Protocol

Materials:

  • 2-Bromo-4-methylpyridine

  • Zinc dust (<10 micron, activated)

  • 1,2-Dibromoethane

  • 4-Bromotoluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Activation of Zinc: To a flame-dried three-neck flask under an argon atmosphere, add zinc dust (1.5 eq). Add anhydrous THF, followed by 1,2-dibromoethane (0.1 eq). Gently heat the mixture to initiate activation (indicated by bubbling). Once activated, cool to room temperature.

  • Formation of Organozinc Reagent: Dissolve 2-bromo-4-methylpyridine (1.0 eq) in anhydrous THF and add it slowly via dropping funnel to the activated zinc suspension. Stir the mixture at room temperature for 2-3 hours to form the pyridylzinc reagent.

  • Catalyst and Coupling Partner Addition: In a separate flask, dissolve Pd(PPh₃)₄ (0.02 eq) and 4-bromotoluene (1.1 eq) in anhydrous THF.

  • Coupling Reaction: Transfer the solution from step 3 to the flask containing the organozinc reagent via cannula. Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and quench by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 4-Methyl-2-p-tolyl-pyridine as a white to light yellow solid.

Visualization of Synthesis Workflow

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Activate Zinc Dust (1,2-Dibromoethane, THF) B Prepare Pyridylzinc Reagent (2-Bromo-4-methylpyridine) A->B C Add Pd(PPh₃)₄ Catalyst & 4-Bromotoluene B->C D Reflux in THF (12-16 h) C->D E Quench with HCl & Extract with EtOAc D->E F Wash & Dry E->F G Column Chromatography F->G H 4-Methyl-2-p-tolyl-pyridine G->H

Caption: Workflow for the synthesis of 4-Methyl-2-p-tolyl-pyridine.

Application: Palladium-Catalyzed C-H Arylation

This protocol describes the use of 4-Methyl-2-p-tolyl-pyridine as a directing group and ligand in the palladium-catalyzed ortho-arylation of a C-H bond. This type of reaction is highly valuable for building molecular complexity from simple precursors. The chosen example is based on the well-established methodology of direct arylation with aryltrimethoxysilanes.[1][7]

Principle and Catalytic Cycle

The reaction couples the C-H bond at the 2-position of the tolyl ring of our ligand (now acting as the substrate) with an aryltrimethoxysilane. The reaction is catalyzed by Pd(OAc)₂. The 4-methyl-2-pyridyl moiety directs the palladium catalyst to the specific C-H bond. The catalytic cycle involves:

  • Directed C-H Activation: The substrate coordinates to Pd(II), forming a cyclometalated intermediate.

  • Oxidative Addition/Transmetalation: The aryltrimethoxysilane, activated by a fluoride source, transfers its aryl group to the palladium center.

  • Reductive Elimination: The two aryl groups couple, forming the new C-C bond and regenerating a Pd(0) species.

  • Reoxidation: An oxidant regenerates the active Pd(II) catalyst to continue the cycle.

Visualization of the Catalytic Cycle

G Pd_II Pd(II) Catalyst Intermediate_A Cyclometalated Intermediate Pd_II->Intermediate_A  + Substrate - AcOH Intermediate_B Pd(IV) Species (Aryl Transfer) Intermediate_A->Intermediate_B + Ar-Si(OMe)₃ + AgF Pd_0 Pd(0) Intermediate_B->Pd_0 Reductive Elimination + Product Pd_0->Pd_II  Reoxidation (AgF, BQ)

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation.

Experimental Protocol

Materials:

  • 4-Methyl-2-p-tolyl-pyridine (Substrate, 1.0 eq)

  • Aryltrimethoxysilane (e.g., Phenyltrimethoxysilane, 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)

  • Silver(I) Fluoride (AgF) (2.0 eq)

  • Benzoquinone (BQ) (1.0 eq)

  • Anhydrous 1,4-Dioxane

  • Celite®

  • Standard workup and purification reagents as listed in Section 2.2.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 4-Methyl-2-p-tolyl-pyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), AgF (2.0 eq), and BQ (1.0 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane, followed by the aryltrimethoxysilane (1.5 eq) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100°C. Stir for 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the desired 2-(aryl)-4-methyl-2-p-tolyl-pyridine product.

Data Summary

The following table summarizes representative results for the C-H arylation of 2-arylpyridines with various aryltrimethoxysilanes, adapted from related literature, to provide an expectation of yields.[1][7]

EntryAryltrimethoxysilane (Ar)ProductExpected Yield (%)
1Phenyl2-(Phenyl)-4-methyl-2-p-tolyl-pyridine~60-70%
24-Methoxyphenyl2-(4-Methoxyphenyl)-4-methyl-2-p-tolyl-pyridine~65-75%
34-Fluorophenyl2-(4-Fluorophenyl)-4-methyl-2-p-tolyl-pyridine~55-65%
43,5-Dimethylphenyl2-(3,5-Dimethylphenyl)-4-methyl-2-p-tolyl-pyridine~60-70%

Safety and Handling

  • Reagents: Palladium compounds, silver fluoride, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions: Reactions under an inert atmosphere should be handled with care. Ensure proper setup to avoid pressure buildup.

  • Waste: Dispose of all chemical waste according to institutional guidelines.

Conclusion

4-Methyl-2-p-tolyl-pyridine is a strategically designed ligand whose substituents provide tangible benefits in catalytic performance. By understanding the steric and electronic rationale behind its design, researchers can better troubleshoot reactions and rationally select ligands for challenging transformations. The protocols provided herein offer a reliable method for both the synthesis of this valuable ligand and its successful application in modern C-H functionalization chemistry, serving as a robust starting point for further exploration in drug discovery and materials science.

References

  • Li, W., Yin, Z., Jiang, X., & Sun, P. (2011). Palladium-catalyzed direct ortho C-H arylation of 2-arylpyridine derivatives with aryltrimethoxysilane. The Journal of Organic Chemistry, 76(20), 8543–8548. [Link]

  • Baroliya, P., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. (Note: This is a general review supporting the principles of 2-arylpyridine C-H activation). [Link]

  • Ye, M., et al. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(39), 25774–25784. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Sato, K., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Hassan, H. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 91. [Link]

  • Denmark Group, University of Illinois Urbana-Champaign. (2020). The Negishi Cross-Coupling Reaction. [Link]

  • Chemie, G. (2010). Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry?. Angewandte Chemie International Edition, 49(1), 26-28. [Link]

  • Kim, T., et al. (2023). The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N-Heterocycles?. ACS Catalysis, 13(24), 16147–16157. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Knochel, P., et al. (2010). Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry?. Angewandte Chemie, 122(1), 26-28. [Link]

  • Caradoc-Davies, P. L., Hanton, L. R., & Hodgkiss, J. M. (2002). Methyl group influence on the formation of CuI complexes with thio-pyridine ligands. Inorganica Chimica Acta, 329(1), 69-74. [Link]

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Method

Illuminating the Chemistry of 4-Methyl-2-p-tolyl-pyridine: A Guide to Synthesis and Reactivity

For Immediate Release Providing a critical resource for researchers, scientists, and professionals in drug development, this comprehensive technical guide details the experimental protocols for the synthesis and reaction...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Providing a critical resource for researchers, scientists, and professionals in drug development, this comprehensive technical guide details the experimental protocols for the synthesis and reactions of 4-Methyl-2-p-tolyl-pyridine. This versatile heterocyclic compound serves as a valuable building block in organic synthesis and a ligand in catalysis, making a thorough understanding of its chemical behavior paramount for innovation in pharmaceuticals and materials science.[1][2] This document offers a deep dive into established synthetic routes and explores the reactivity of this pyridine derivative, supported by detailed, step-by-step protocols and mechanistic insights.

I. Synthesis of 4-Methyl-2-p-tolyl-pyridine: Key Methodologies

The construction of the 4-Methyl-2-p-tolyl-pyridine scaffold can be efficiently achieved through several modern synthetic strategies. This section elucidates two of the most effective and widely adopted methods: the Suzuki-Miyaura cross-coupling and the Kröhnke pyridine synthesis.

A. Suzuki-Miyaura Cross-Coupling: A Reliable Path to Arylpyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its robustness and broad functional group tolerance in forming carbon-carbon bonds.[3][4] This palladium-catalyzed reaction provides a highly effective means of synthesizing 4-Methyl-2-p-tolyl-pyridine from readily available precursors.

Reaction Principle: The reaction couples an organoboron compound, in this case, p-tolylboronic acid, with a halide, 2-bromo-4-methylpyridine, in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.[3][5]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with p-Tolylboronic Acid

  • Materials:

    • 2-Bromo-4-methylpyridine (1.0 equiv)

    • p-Tolylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-methylpyridine, p-tolylboronic acid, the palladium catalyst, and the base.

    • Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[4]

    • Via syringe, add the degassed solvent mixture.

    • Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80-120 °C.[3][4]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Reagent/ParameterRecommended ConditionsCausality and Insights
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald precatalystsThe choice of catalyst and ligand is crucial. For electron-rich pyridines, bulky and electron-donating ligands can enhance catalyst stability and promote the reductive elimination step.[1] The nitrogen atom in the pyridine ring can coordinate to the palladium center and potentially deactivate the catalyst, necessitating careful selection of the catalytic system.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for the transmetalation step. The strength of the base can influence the reaction rate and yield.[1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation and deactivation of the palladium catalyst.[3]
Temperature 80-120 °CThe reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst used.[3][4]

Logical Workflow for Suzuki-Miyaura Synthesis

A Reaction Setup: - 2-Bromo-4-methylpyridine - p-Tolylboronic acid - Pd Catalyst & Base B Inert Atmosphere: Evacuate & backfill with Ar/N2 (3x) A->B C Solvent Addition: Degassed 1,4-Dioxane/H2O B->C D Reaction: Heat at 80-120 °C C->D E Monitoring: TLC or GC-MS D->E F Work-up: Cool, extract with organic solvent E->F G Purification: Column Chromatography F->G H Product: 4-Methyl-2-p-tolyl-pyridine G->H

Caption: General workflow for the Suzuki-Miyaura synthesis of 4-Methyl-2-p-tolyl-pyridine.

B. Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke pyridine synthesis is a powerful and versatile method for preparing highly functionalized pyridines.[6][7] It offers a convergent route to 2,4,6-trisubstituted pyridines through the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6][8]

Reaction Principle: The mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes with ammonia (from ammonium acetate) and dehydrates to form the pyridine ring.[6]

Experimental Protocol: Kröhnke-type Synthesis of a Trisubstituted Pyridine

  • Materials:

    • Substituted acetophenone (e.g., 4'-methylacetophenone) (2.0 equiv)

    • Substituted benzaldehyde (e.g., 4-methylbenzaldehyde) (1.0 equiv)

    • Ammonium acetate (excess)

    • Solvent (e.g., glacial acetic acid or ethanol)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the substituted acetophenone, substituted benzaldehyde, and a large excess of ammonium acetate.

    • Add the solvent (e.g., glacial acetic acid).

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice water with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure substituted pyridine.

Reagent/ParameterRecommended ConditionsCausality and Insights
Nitrogen Source Ammonium acetateAmmonium acetate serves as both the nitrogen source for the pyridine ring and a mild acid catalyst.
Solvent Glacial acetic acid, EthanolGlacial acetic acid often serves as both a solvent and a catalyst. Ethanol is another common solvent choice.[9] Solvent-free conditions at elevated temperatures can also be effective.
Temperature 80-140 °CThe reaction typically requires elevated temperatures to drive the condensation and cyclization steps.[9]

Kröhnke Synthesis Reaction Pathway

cluster_start Starting Materials A α-Pyridinium methyl ketone salt D Michael Addition A->D B α,β-Unsaturated carbonyl compound B->D C Ammonium Acetate (Nitrogen Source) F Cyclization & Dehydration C->F E 1,5-Dicarbonyl Intermediate D->E E->F G Substituted Pyridine F->G

Caption: Simplified reaction pathway of the Kröhnke pyridine synthesis.

II. Reactions of 4-Methyl-2-p-tolyl-pyridine: Exploring its Reactivity

Once synthesized, 4-Methyl-2-p-tolyl-pyridine can participate in a variety of chemical transformations, leveraging the reactivity of the pyridine ring and its substituents. A key area of interest is the functionalization of the pyridine core through C-H activation.

A. C-H Functionalization: Direct Modification of the Pyridine Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The electron-deficient nature of the pyridine ring makes its direct C-H functionalization challenging but highly rewarding.

Reaction Principle: Palladium-catalyzed C-H arylation often proceeds via a concerted metalation-deprotonation pathway, where a directing group on the substrate coordinates to the metal center, facilitating the cleavage of a nearby C-H bond. In the case of 2-arylpyridines, the pyridine nitrogen can act as a directing group, guiding functionalization to the ortho-position of the phenyl ring or to the C3 position of the pyridine ring.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of a 2-Phenylpyridine Derivative (General Example)

  • Materials:

    • 2-Phenylpyridine derivative (e.g., 3-methyl-2-phenylpyridine) (1.0 equiv)

    • Arylating agent (e.g., diaryliodonium salt, [Mes-I-Ar]BF₄) (1.1-2.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)

    • Solvent (e.g., AcOH)

  • Procedure:

    • In a reaction vial, combine the 2-phenylpyridine derivative, the diaryliodonium salt, and the palladium catalyst.

    • Add the solvent.

    • Seal the vial and heat the reaction mixture to 100-120 °C for 8-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the mixture and perform an appropriate work-up, typically involving dilution with an organic solvent, washing with aqueous solutions, and drying.

    • Purify the product by column chromatography.

Reagent/ParameterRecommended ConditionsCausality and Insights
Arylating Agent Diaryliodonium saltsDiaryliodonium salts are effective arylating agents in these reactions. The use of sterically hindered "dummy" ligands, such as mesityl, can ensure the selective transfer of the desired aryl group.[10]
Catalyst Pd(OAc)₂Palladium(II) acetate is a common and effective catalyst for C-H activation reactions.
Solvent Acetic acid (AcOH)Acetic acid often serves as an effective solvent and can also participate in the catalytic cycle.

C-H Arylation Catalytic Cycle

A Pd(II) Catalyst B Coordination to Pyridine A->B C C-H Activation (Concerted Metalation-Deprotonation) B->C D Palladacycle Intermediate C->D E Oxidative Addition of Arylating Agent D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G G->A H Arylated Pyridine G->H

Caption: A simplified representation of a Pd-catalyzed C-H arylation cycle.

III. Conclusion and Future Outlook

This guide provides a foundational understanding of the synthesis and reactivity of 4-Methyl-2-p-tolyl-pyridine, offering detailed protocols for its preparation via Suzuki-Miyaura coupling and Kröhnke synthesis, as well as insights into its potential for C-H functionalization. The methodologies described herein are robust and adaptable, providing a strong starting point for researchers to explore the diverse applications of this valuable chemical entity in the development of novel pharmaceuticals and advanced materials. Future research will likely focus on expanding the scope of C-H functionalization reactions and exploring the utility of 4-Methyl-2-p-tolyl-pyridine and its derivatives as ligands in new catalytic systems.

References

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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
  • Wikipedia. (2023). Kröhnke pyridine synthesis. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Kröhnke Pyridine Synthesis. BenchChem.
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  • Liu, T., & Fraser, C. L. (2011).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 127(38), 13156–13164.
  • PubChem. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. Retrieved from [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline. Organic & Biomolecular Chemistry, 21(31), 6393-6397.
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  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • People. (n.d.). 4-Methyl-2-(p-tolyl)pyridine.
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  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline. Organic & Biomolecular Chemistry, 21(31), 6393-6397.
  • Wu, J., & Yang, Z. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Organic Letters, 5(21), 3927–3930.
  • Sarkar, S., Singh, P., Edin, S., Wendt, O. F., & Almqvist, F. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry, 88(24), 17295–17304.
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Application

The Strategic Role of 4-Methyl-2-p-tolyl-pyridine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Abstract This comprehensive guide delves into the synthetic utility of 4-Methyl-2-p-tolyl-pyridine as a pivotal intermediate in pharmaceutical research and development. We will explore its synthesis via modern cross-coup...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 4-Methyl-2-p-tolyl-pyridine as a pivotal intermediate in pharmaceutical research and development. We will explore its synthesis via modern cross-coupling methodologies and elucidate its potential applications in constructing complex molecular architectures for targeted therapeutics. This document provides detailed experimental protocols, mechanistic insights, and data-driven guidance for researchers, medicinal chemists, and professionals in drug development, aiming to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of the Substituted Pyridine Motif

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of novel therapeutic agents. 4-Methyl-2-p-tolyl-pyridine, a bespoke substituted pyridine, offers a synthetically versatile platform for the elaboration of complex pharmaceutical intermediates. Its structure combines a nucleophilic pyridine core with two distinct methyl groups that can be functionalized, and a biaryl linkage that is a common feature in many biologically active molecules. This guide will provide a detailed exploration of the synthesis and potential applications of this valuable building block.

Synthesis of 4-Methyl-2-p-tolyl-pyridine: A Modern Approach

The most efficient and modular route to 4-Methyl-2-p-tolyl-pyridine is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction allows for the precise formation of a carbon-carbon bond between an aryl halide and an organoboron compound.[2] In this case, 2-Bromo-4-methylpyridine is coupled with p-tolylboronic acid.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4-methylpyridine to form a palladium(II) intermediate.

  • Transmetalation: The tolyl group is transferred from the boronic acid to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties are coupled, regenerating the palladium(0) catalyst and forming the desired product, 4-Methyl-2-p-tolyl-pyridine.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 4-Methyl-2-p-tolyl-pyridine.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 eq)

  • p-Tolylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous, degassed Toluene

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-methylpyridine, p-tolylboronic acid, Tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).

  • Reaction Conditions: Stir the mixture at a controlled temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford 4-Methyl-2-p-tolyl-pyridine as a pure solid.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Synthesis

ParameterValue/ConditionRationale
Reactants2-Bromo-4-methylpyridine, p-tolylboronic acidCommercially available starting materials for the desired product.
CatalystPd(PPh₃)₄ (3 mol%)A common and effective catalyst for Suzuki couplings.[4]
BaseK₂CO₃ (2.0 eq)A moderately strong base to facilitate the transmetalation step.
SolventToluene/Water (4:1)A two-phase system that effectively dissolves both organic and inorganic reagents.
Temperature90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time12-24 hoursTypical duration for Suzuki couplings, should be monitored by TLC/LC-MS.
Expected Yield75-90%Based on literature for similar Suzuki-Miyaura reactions.[2]

Diagram 1: Workflow for the Synthesis of 4-Methyl-2-p-tolyl-pyridine

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Bromo-4-methylpyridine - p-Tolylboronic acid - Pd(PPh3)4 - K2CO3 B Add Degassed Solvents (Toluene/Water) A->B C Heat and Stir (90°C, 12-24h) B->C D Cool and Extract with Ethyl Acetate C->D E Wash with Water and Brine D->E F Dry, Filter, and Concentrate E->F G Purify by Column Chromatography F->G H Pure 4-Methyl-2-p-tolyl-pyridine G->H

Caption: A step-by-step workflow for the synthesis of 4-Methyl-2-p-tolyl-pyridine.

Role in Pharmaceutical Intermediate Synthesis

4-Methyl-2-p-tolyl-pyridine is a versatile intermediate that can be further elaborated to generate a library of compounds for drug discovery. The pyridine ring can undergo various transformations, including:

  • N-oxidation: The nitrogen atom can be oxidized to the corresponding N-oxide, which can then be used in subsequent functionalization reactions.

  • Electrophilic Aromatic Substitution: While less reactive than benzene, the pyridine ring can undergo electrophilic substitution under forcing conditions, allowing for the introduction of nitro or sulfonic acid groups.

  • Metalation: The pyridine ring can be deprotonated at specific positions to generate organometallic reagents, which can then react with various electrophiles.[5]

The methyl groups on the pyridine and tolyl rings also provide handles for further synthetic modifications, such as oxidation to carboxylic acids or halogenation.

Exemplary Application: A Hypothetical Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies, and many of them feature a substituted pyridine core.[6] The following is a hypothetical, yet chemically sound, protocol demonstrating how 4-Methyl-2-p-tolyl-pyridine could be used as a key intermediate in the synthesis of a generic kinase inhibitor.

Rationale for the Synthetic Strategy

The hypothetical target molecule is a simplified analog of known kinase inhibitors, featuring a core structure that can be assembled using 4-Methyl-2-p-tolyl-pyridine as a starting point. The strategy involves the functionalization of the 4-methyl group on the pyridine ring.

Hypothetical Protocol

Step 1: Benzylic Bromination of the 4-Methyl Group

  • Reaction: 4-Methyl-2-p-tolyl-pyridine is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride.

  • Purpose: This step selectively introduces a bromine atom at the benzylic position of the 4-methyl group, creating a reactive site for nucleophilic substitution.

Step 2: Nucleophilic Substitution with a Primary Amine

  • Reaction: The resulting 4-(bromomethyl)-2-p-tolyl-pyridine is reacted with a primary amine (e.g., a substituted aniline) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Purpose: This step introduces a key pharmacophore, the secondary amine linkage, which is often crucial for binding to the kinase active site.

Table 2: Hypothetical Kinase Inhibitor Synthesis Parameters

StepReagentsSolventConditionsPurpose
1. BrominationNBS, Benzoyl PeroxideCCl₄Reflux, 4-8hSelective functionalization of the 4-methyl group.
2. AminationSubstituted Aniline, DIPEAAcetonitrileRoom Temp, 12hIntroduction of a key pharmacophore for kinase binding.

Diagram 2: Hypothetical Kinase Inhibitor Synthesis Workflow

G A 4-Methyl-2-p-tolyl-pyridine B Benzylic Bromination (NBS, Benzoyl Peroxide) A->B C 4-(Bromomethyl)-2-p-tolyl-pyridine B->C D Nucleophilic Substitution (Substituted Aniline, DIPEA) C->D E Hypothetical Kinase Inhibitor D->E

Caption: A hypothetical two-step synthesis of a kinase inhibitor from 4-Methyl-2-p-tolyl-pyridine.

Conclusion

4-Methyl-2-p-tolyl-pyridine is a valuable and versatile building block for pharmaceutical intermediate synthesis. Its straightforward synthesis via Suzuki-Miyaura coupling and the potential for further functionalization make it an attractive starting material for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs.

References

  • El-Sayed, N. N. E., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7(1), 11756. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Wikipedia. Retrieved from [Link]

  • Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses, 89, 76. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Gawel, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13539–13551. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Metal Complexes with 4-Methyl-2-p-tolyl-pyridine

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Role of 4-Methyl-2-p-tolyl-pyridine in Coordination Chemistry The ligand 4-Methyl-2-p-tolyl-pyridine is a substituted 2-phenylp...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Role of 4-Methyl-2-p-tolyl-pyridine in Coordination Chemistry

The ligand 4-Methyl-2-p-tolyl-pyridine is a substituted 2-phenylpyridine derivative that has garnered interest in the field of coordination chemistry. Its structural rigidity, coupled with the electronic character of the tolyl and methyl substituents, allows for the formation of stable and electronically tunable metal complexes. The pyridine nitrogen provides a strong coordination site for a wide array of transition metals, while the tolyl group can influence the steric and electronic properties of the resulting complex, such as its solubility, stability, and reactivity.[1][2][3]

Metal complexes derived from substituted pyridines are at the forefront of various research and development endeavors. They have shown significant promise as catalysts in organic synthesis, particularly in cross-coupling reactions.[4] Furthermore, the unique photophysical properties of certain metal-pyridine complexes, especially those of iridium and ruthenium, have led to their application in organic light-emitting diodes (OLEDs) and as photosensitizers.[5][6][7][8][9] In the realm of medicinal chemistry, these complexes are being explored for their potential as therapeutic agents, exhibiting anticancer and antimicrobial activities.

This guide provides a comprehensive overview of the preparation of metal complexes using 4-Methyl-2-p-tolyl-pyridine, offering detailed protocols, characterization methodologies, and insights into their potential applications.

Ligand Profile: 4-Methyl-2-p-tolyl-pyridine

A thorough understanding of the ligand is paramount before its use in complexation reactions.

PropertyValueSource
Molecular Formula C₁₃H₁₃NPubChem
Molecular Weight 183.25 g/mol PubChem
IUPAC Name 4-methyl-2-(4-methylphenyl)pyridinePubChem
CAS Number 80635-92-3PubChem
Physical Appearance Solid (typical)-
Solubility Generally soluble in organic solvents like dichloromethane, chloroform, THF, and alcohols.General Knowledge

Note: For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

General Synthetic Strategy for Metal Complexation

The synthesis of metal complexes with 4-Methyl-2-p-tolyl-pyridine typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor (often a halide, acetate, or acetylacetonate salt) and solvent is crucial and depends on the desired final complex and the metal's coordination preferences. The general workflow for the synthesis and characterization is depicted below.

SynthesisWorkflow Ligand 4-Methyl-2-p-tolyl-pyridine Reaction Reaction under Inert Atmosphere (N₂ or Ar) Ligand->Reaction MetalSalt Metal Salt Precursor (e.g., PdCl₂, IrCl₃·nH₂O) MetalSalt->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Ethanol, 2-Ethoxyethanol) Solvent->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification FinalComplex Final Metal Complex Purification->FinalComplex Characterization Spectroscopic & Structural Characterization FinalComplex->Characterization IridiumSynthesis cluster_step1 Step 1: Dimer Formation cluster_step2 Step 2: Monomer Synthesis (Optional) IrCl3 IrCl₃·nH₂O Reaction1 Reflux in 2-Ethoxyethanol/H₂O (Nonoyama Reaction) IrCl3->Reaction1 Ligand 4-Methyl-2-p-tolyl-pyridine Ligand->Reaction1 Dimer Chloride-Bridged Ir(III) Dimer Reaction1->Dimer Reaction2 Reaction with Dimer Dimer->Reaction2 AncillaryLigand Ancillary Ligand (e.g., acac, bpy) AncillaryLigand->Reaction2 Monomer Monomeric Ir(III) Complex Reaction2->Monomer

Sources

Application

Application Notes and Protocols: The Utility of 4-Methyl-2-p-tolyl-pyridine in Materials Science

Abstract These application notes serve as a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the versatile applications of 4-Methyl-2-(p-tolyl)pyridine. This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the versatile applications of 4-Methyl-2-(p-tolyl)pyridine. This document provides an in-depth exploration of its role as a foundational building block in organic electronics, particularly in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Furthermore, its potential as a ligand in transition metal catalysis is discussed. This guide is structured to provide not only detailed, step-by-step experimental protocols but also the scientific rationale behind the methodological choices, ensuring both practical utility and a deep understanding of the underlying principles. All protocols are designed as self-validating systems, with clear expected outcomes and characterization checkpoints.

Introduction: Unveiling the Potential of a Versatile Pyridine Derivative

4-Methyl-2-(p-tolyl)pyridine, a substituted pyridine with the chemical formula C₁₃H₁₃N, is a crystalline solid at room temperature with a melting point of 50-54 °C.[1][2] Its molecular structure, featuring a pyridine ring coupled with a tolyl group, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis and a functional component in the design of advanced materials.[1][3] In materials science, its applications are broad, ranging from the creation of specialty polymers and coatings with enhanced durability to its use as a ligand in catalysis to improve reaction efficiency.[1] The inherent electronic properties of the pyridine moiety also position it as a promising candidate for the development of novel materials for electronic devices and sensors.[1]

This guide will focus on two key areas of application: its role as a precursor for hole-transporting materials in OLEDs and its potential as a ligand in palladium-catalyzed cross-coupling reactions.

Compound Property Value Source
CAS Number 80635-92-3[1]
Molecular Formula C₁₃H₁₃N[1]
Molecular Weight 183.25 g/mol [2]
Appearance White to light yellow powder or crystal[1]
Melting Point 50 - 54 °C[1]

Synthesis of 4-Methyl-2-(p-tolyl)pyridine: A Representative Protocol

The synthesis of substituted pyridines can be achieved through various methodologies, with the Kröhnke pyridine synthesis being a particularly powerful and versatile method for creating 2,4,6-trisubstituted pyridines.[4][5] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[4][6] Below is a representative protocol for the synthesis of 4-Methyl-2-(p-tolyl)pyridine based on the principles of the Kröhnke reaction.

Reaction Principle

The synthesis proceeds in a one-pot, multi-component fashion. An α,β-unsaturated ketone is reacted with a ketone bearing an α-methylene group and a nitrogen source. The mechanism involves an initial Michael addition, followed by cyclization and dehydration to form the aromatic pyridine ring.

Kröhnke_Synthesis reagents Chalcone derivative (from p-tolualdehyde and acetone) + 4-Methylacetophenone + Ammonium Acetate intermediate 1,5-Dicarbonyl Intermediate (via Michael Addition) reagents->intermediate Heat cyclization Cyclization & Dehydration intermediate->cyclization NH₃ source product 4-Methyl-2-(p-tolyl)pyridine cyclization->product

Caption: General workflow for the Kröhnke synthesis of substituted pyridines.

Experimental Protocol: Synthesis of 4-Methyl-2-(p-tolyl)pyridine

Materials:

  • p-Tolualdehyde

  • Acetone

  • 4-Methylacetophenone

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Chalcone Intermediate (4-(p-tolyl)but-3-en-2-one)

  • In a round-bottom flask, dissolve p-tolualdehyde (1.0 equiv) and acetone (1.5 equiv) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (1.2 equiv) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude chalcone, which can be used in the next step without further purification.

Step 2: Kröhnke Pyridine Synthesis

  • To a round-bottom flask, add the crude 4-(p-tolyl)but-3-en-2-one (1.0 equiv), 4-methylacetophenone (1.0 equiv), and ammonium acetate (5.0 equiv).

  • Heat the mixture to 120-140 °C and stir for 3-5 hours. The reaction mixture will become a melt and then may solidify.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Add water to the solid residue and break it up.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 4-Methyl-2-(p-tolyl)pyridine as a white to light yellow solid.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress, observing the consumption of starting materials and the appearance of a new, less polar spot corresponding to the product.

  • Melting Point: The purified product should exhibit a melting point in the range of 50-54 °C.[1]

  • Spectroscopic Characterization:

    • ¹H NMR: Expect characteristic aromatic proton signals for both the pyridine and tolyl rings, as well as singlets for the two methyl groups.

    • ¹³C NMR: Confirm the number of unique carbon environments.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₃H₁₃N (m/z = 183.10).

Application in Organic Electronics: A Precursor for OLED Hole-Transporting Materials

While 4-Methyl-2-(p-tolyl)pyridine itself is not typically the final functional material in OLEDs, its derivatives are highly effective. The structural motif can be elaborated to create molecules with tailored electronic properties, such as HOMO/LUMO levels suitable for efficient charge injection and transport.[7] A notable example is the synthesis of pyrene-pyridine integrated molecules, which serve as highly efficient hole-transporting materials (HTMs).

Principle: Designing Hole-Transporting Materials

An efficient HTM in an OLED must possess several key characteristics:

  • A suitable Highest Occupied Molecular Orbital (HOMO) energy level to facilitate hole injection from the anode (e.g., ITO).

  • Good hole mobility for efficient transport to the emissive layer.

  • High thermal stability (high glass transition and decomposition temperatures) to ensure device longevity.

  • Amorphous film-forming ability to prevent crystallization, which can lead to device failure.

By functionalizing the 4-Methyl-2-(p-tolyl)pyridine scaffold, for example by introducing a pyrene unit, it is possible to create molecules that meet these criteria. The twisted structure between the pyrene and pyridine units can prevent strong π-π stacking, promoting amorphous film formation.

Protocol: Synthesis of 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (A Derivative)

This protocol is adapted from the synthesis of similar pyrene-pyridine derivatives and illustrates how 4-Methyl-2-(p-tolyl)pyridine can be a key building block.

Materials:

  • 4-Methylacetophenone (p-tolyl methyl ketone)

  • 1-Pyrenecarboxaldehyde

  • Sodium hydroxide (NaOH)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 1-pyrenecarboxaldehyde (1.0 equiv), 4-methylacetophenone (2.2 equiv), and ammonium acetate (8.0 equiv) in ethanol.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude solid.

  • Purify the crude product by column chromatography on silica gel to yield 4-(pyren-1-yl)-2,6-di-p-tolylpyridine.

Protocol: Fabrication of a Solution-Processed OLED Device

This protocol describes the fabrication of a multi-layer OLED using a pyridine derivative as the hole-transporting layer (HTL).

OLED_Fabrication cluster_spin_coating Spin Coating (in N₂ Glovebox) cluster_evaporation Thermal Evaporation (High Vacuum) ITO ITO-coated Glass (Substrate Cleaning) PEDOT Spin Coat PEDOT:PSS (Hole Injection Layer) ITO->PEDOT 4500 rpm Dry 130°C HTL Spin Coat Pyridine HTM (Hole Transport Layer) PEDOT->HTL 2500 rpm Dry 70°C EML Spin Coat Emissive Layer (Host:Emitter) HTL->EML 2500 rpm ETL Deposit TPBi (Electron Transport Layer) EML->ETL EIL Deposit LiF (Electron Injection Layer) ETL->EIL Cathode Deposit Al (Cathode) EIL->Cathode

Caption: Experimental workflow for the fabrication of a solution-processed OLED.

Procedure:

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL): Inside a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4500 rpm for 20 seconds. Anneal the substrate at 130 °C for 20 minutes.

  • Hole Transport Layer (HTL): Prepare a solution of the synthesized 4-(pyren-1-yl)-2,6-di-p-tolylpyridine in a suitable solvent like tetrahydrofuran (THF). Spin-coat a 25 nm layer of the HTM at 2500 rpm for 20 seconds and anneal at 70 °C for 20 minutes.

  • Emissive Layer (EML): Prepare a solution of a host material (e.g., CBP) and a phosphorescent emitter (e.g., a yellow or green iridium complex) in THF. Spin-coat a 20 nm layer at 2500 rpm for 20 seconds.

  • Electron Transport and Injection Layers & Cathode: Transfer the substrate to a thermal evaporation chamber under high vacuum (∼5 x 10⁻⁶ Torr). Sequentially deposit a 30 nm layer of an electron-transporting material (e.g., TPBi), a 1 nm layer of lithium fluoride (LiF) as an electron injection layer, and a 150 nm layer of aluminum (Al) as the cathode.

  • Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Self-Validation:

  • A successfully fabricated device should exhibit light emission upon application of a forward bias voltage.

  • The turn-on voltage should be low (e.g., around 3 V).

  • The electroluminescence spectrum should correspond to the emission of the chosen emitter in the EML.

  • Performance metrics (luminance, current efficiency, EQE) can be benchmarked against similar devices reported in the literature.

Application in Catalysis: A Potential Ligand for Cross-Coupling Reactions

Pyridine-based ligands are ubiquitous in transition metal catalysis due to their ability to coordinate with metal centers and modulate their electronic and steric properties.[8] 4-Methyl-2-(p-tolyl)pyridine, with its nitrogen donor atom and tunable steric bulk, is a promising candidate for a ligand in various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10]

Principle: The Role of Ligands in Suzuki-Miyaura Coupling

In the palladium-catalyzed Suzuki-Miyaura coupling, the ligand plays a critical role in several steps of the catalytic cycle:

  • Stabilizes the Pd(0) active species.

  • Facilitates the oxidative addition of the aryl halide to the Pd(0) center.

  • Influences the rate of transmetalation from the organoboron species.

  • Promotes the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.

The electronic and steric properties of 4-Methyl-2-(p-tolyl)pyridine could offer a balance that promotes high catalytic activity and stability.

Suzuki_Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂(X) Pd0->PdII OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂(R²) PdII->PdII_R1R2 Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Screening 4-Methyl-2-(p-tolyl)pyridine as a Ligand

This protocol provides a general method for a Suzuki-Miyaura reaction, which can be used to test the efficacy of 4-Methyl-2-(p-tolyl)pyridine as a ligand.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1 mol%)

  • 4-Methyl-2-(p-tolyl)pyridine (Ligand, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add the aryl bromide, arylboronic acid, base, palladium source, and 4-Methyl-2-(p-tolyl)pyridine.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for the desired time (e.g., 2-24 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Self-Validation:

  • Product Identification: Characterize the purified product by NMR and mass spectrometry to confirm the formation of the desired biaryl product.

  • Yield Calculation: Determine the isolated yield of the product.

  • Comparison: Compare the yield and reaction time with those of established phosphine-based ligands (e.g., PPh₃, SPhos) under identical conditions to evaluate the effectiveness of 4-Methyl-2-(p-tolyl)pyridine as a ligand.

Concluding Remarks

4-Methyl-2-(p-tolyl)pyridine is a compound of significant interest in materials science, demonstrating clear utility as a synthetic precursor for high-performance materials in organic electronics and showing promise as a ligand in catalysis. The protocols provided herein offer a practical starting point for researchers to explore and harness the potential of this versatile molecule. Further research into its incorporation into novel polymers, coatings, and metal-organic frameworks is warranted and expected to yield materials with unique and valuable properties.

References

  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • StarProtocols. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. [Link]

  • Walker, S. D., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synlett, 2006. [Link]

  • People. 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • Organic Syntheses. Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. [Link]

  • J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ACS Omega. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. [Link]

  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]

  • Organic Syntheses. Bipyridine. [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Denmark Group. The Negishi Cross-Coupling Reaction. [Link]

  • RSC Publishing. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. [Link]

  • ResearchGate. Kröhnke reaction (pyridine synthesis). [Link]

  • PubMed. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]

  • PubChem. 4-Methyl-2-(p-tolyl)pyridine. [Link]

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Method

Application Notes and Protocols: Analytical Techniques for Monitoring Reactions with 4-Methyl-2-p-tolyl-pyridine

Introduction 4-Methyl-2-p-tolyl-pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a structural motif, it is explored in the development of novel ligand...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-p-tolyl-pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a structural motif, it is explored in the development of novel ligands, catalysts, and pharmaceutical intermediates. The precise monitoring of its synthesis and subsequent reactions is critical for process optimization, kinetic analysis, yield determination, and impurity profiling. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust analytical techniques for monitoring reactions involving this compound. We will delve into the causality behind experimental choices and present detailed, self-validating protocols to ensure data integrity and reproducibility.

Choosing the Right Analytical Tool: A Strategic Approach

The selection of an appropriate analytical technique is paramount and depends on the specific information required. Key decision factors include the reaction phase (homogeneous or heterogeneous), the speed of the reaction, and the desired output—be it real-time kinetic data, discrete time-point quantification, or final product confirmation.

Here is a logical workflow for selecting the most suitable analytical method:

G cluster_methods Analytical Techniques A What is the primary goal? (Kinetics, Yield, Purity) HPLC HPLC / UPLC-UV (Offline, Quantitative) A->HPLC High Accuracy Yield & Purity GCMS GC-MS (Offline, ID & Quant) A->GCMS Impurity ID Volatile Analytes NMR NMR Spectroscopy (In-situ / Offline, Structural & Quant) A->NMR Definitive Structure & Quantification B What is the reaction phase? (Liquid, Slurry) B->HPLC Liquid Phase FTIR ATR-FTIR (In-situ, Functional Group Tracking) B->FTIR Liquid or Slurry C Is real-time data needed? C->HPLC No (Offline Timepoints) C->NMR Yes (In-situ) C->FTIR Yes (In-situ)

Caption: Workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is a cornerstone technique for monitoring the consumption of reactants and the formation of 4-Methyl-2-p-tolyl-pyridine and its byproducts.[1][2] Its strength lies in providing excellent separation of components in a complex mixture, leading to accurate quantification.

Principle of Operation: The aromatic nature of 4-Methyl-2-p-tolyl-pyridine makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC) with UV detection. The compound, along with other reactants and products, is separated on a nonpolar stationary phase (e.g., C18) based on its hydrophobicity. A polar mobile phase is used for elution, and a UV detector quantifies the components based on their absorbance.

Strengths & Limitations:

  • Strengths: High sensitivity, excellent quantitative accuracy and precision, widely applicable to a broad range of reaction mixtures.[2][3]

  • Limitations: It is an offline technique requiring sample extraction and preparation, which can be time-consuming and may not be suitable for very fast reactions.

Detailed Protocol: RP-HPLC for Reaction Time-Point Analysis

This protocol is designed to be self-validating by incorporating system suitability and calibration standards, adhering to principles outlined in ICH guidelines.[3][4][5][6]

1. Instrumentation and Conditions:

  • System: UHPLC or HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.[7][8]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min[8]

  • Column Temperature: 30 °C[1][9]

  • Detection Wavelength: 260 nm (or optimal wavelength determined by UV scan of the analyte).

  • Injection Volume: 2 µL

2. Standard Preparation:

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of pure 4-Methyl-2-p-tolyl-pyridine reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the Analyte Stock solution. This establishes the linearity of the method.[3]

3. Sample Preparation (Reaction Quenching & Dilution):

  • At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting it into a known, large volume (e.g., 5 mL) of cold diluent (50:50 Acetonitrile:Water). This stops the reaction and prepares the sample for analysis. The dilution factor must be precise.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. Experimental Workflow:

G A Start Reaction (t=0) B Withdraw Aliquot at Time = t_x A->B Sampling C Quench Reaction (Dilute in Cold Solvent) B->C D Filter Sample (0.22 µm Syringe Filter) C->D E Inject into HPLC D->E F Acquire Chromatogram & Integrate Peaks E->F G Quantify using Calibration Curve F->G H Plot Concentration vs. Time G->H

Caption: HPLC experimental workflow for reaction monitoring.

5. Data Analysis:

  • System Suitability: Before running samples, inject a mid-range standard five times. The relative standard deviation (%RSD) of the peak area should be <2.0%.

  • Calibration Curve: Plot the peak area of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.999.

  • Quantification: Use the peak area of the analyte in the reaction samples and the calibration curve to calculate its concentration at each time point. Remember to account for the dilution factor.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[1][10] It is particularly useful for identifying unknown impurities and confirming the identity of the product through its mass spectrum. 4-Methyl-2-p-tolyl-pyridine is sufficiently volatile for GC analysis.

Principle of Operation: The sample is vaporized and injected onto a GC column. Components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[10]

Strengths & Limitations:

  • Strengths: Excellent for separation of volatile compounds, provides definitive structural information via mass spectra, high sensitivity, especially in Selected Ion Monitoring (SIM) mode.[1][11][12]

  • Limitations: Requires analytes to be thermally stable and volatile.[10] High molecular weight or polar compounds may require derivatization.

Detailed Protocol: GC-MS for Final Product and Impurity Analysis

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a mass spectrometer detector.[13][14]

  • Column: A low-polarity capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]

  • Injection: Splitless injection at 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range from 40-400 m/z.

2. Sample Preparation:

  • Take an aliquot of the final reaction mixture.

  • Perform a liquid-liquid extraction if necessary (e.g., dilute with water and extract with ethyl acetate) to isolate the organic components.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration (e.g., ~50 µg/mL) in a suitable solvent like ethyl acetate.

3. Data Analysis:

  • Identify the peak for 4-Methyl-2-p-tolyl-pyridine by its retention time and by comparing its mass spectrum to a reference spectrum.

  • Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

  • Quantify the relative purity by calculating the area percent of all integrated peaks. For absolute quantification, an internal standard method should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool that allows for non-destructive, in-situ monitoring of reactions.[15][16] It provides detailed structural information and can be used for accurate quantification (qNMR) without the need for analyte-specific reference standards.[17][18]

Principle of Operation: NMR measures the response of atomic nuclei (typically ¹H) to an applied magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecule's structure. By integrating the signals, one can determine the relative molar ratio of different species in the mixture.[19][20]

Strengths & Limitations:

  • Strengths: Provides unambiguous structural confirmation, allows for real-time in-situ monitoring, non-destructive, and highly accurate for quantification when using an internal standard.[17][18][21]

  • Limitations: Lower sensitivity compared to chromatographic methods, requires more expensive equipment, and can be complex to set up for kinetic monitoring.

Detailed Protocol: ¹H qNMR for In-situ Reaction Monitoring and Yield Determination

1. Experimental Setup:

  • System: NMR spectrometer (400 MHz or higher recommended).

  • Internal Standard (IS): Choose an internal standard that is soluble in the reaction solvent, does not react with any components, and has a simple, well-resolved peak that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).[22]

  • Sample Preparation:

    • In an NMR tube, combine the limiting reagent, other reactants, and a precisely weighed amount of the internal standard.

    • Dissolve the components in a deuterated solvent that is suitable for the reaction conditions.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction (e.g., by adding a catalyst or heating the sample in the NMR probe).

    • Acquire spectra at regular intervals to monitor the reaction progress.[15]

2. Acquisition Parameters for Quantification:

  • Relaxation Delay (d1): Set a long relaxation delay (e.g., d1 = 10 seconds or 5 * T1 of the slowest relaxing proton) to ensure full relaxation of all nuclei for accurate integration.[22]

  • Number of Scans (ns): Use the minimum number of scans required for adequate signal-to-noise (ideally ns=1 for ¹H) to get a true "snapshot" of the reaction at each time point.[15]

3. Data Analysis for Yield Calculation:

  • Process the spectra with identical phasing and baseline correction.

  • Integrate a well-resolved peak for the product (P), the limiting reactant (LR), and the internal standard (IS).

  • Calculate the moles of the internal standard (moles_IS).

  • Use the following formula to calculate the moles of the product (moles_P) at any given time:

    moles_P = (Integral_P / N_P) * (N_IS / Integral_IS) * moles_IS

    Where N is the number of protons giving rise to the integrated signal.

  • The final yield can be calculated by dividing the moles of product at the end of the reaction by the initial moles of the limiting reagent.[22]

Attenuated Total Reflectance - Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is an ideal technique for real-time, in-situ monitoring of changes in functional groups during a reaction.[23] It is particularly useful for tracking the progress of reactions where specific vibrational modes of reactants disappear and those of products appear.

Principle of Operation: An infrared beam is passed through an ATR crystal (e.g., diamond, ZnSe), creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal.[23][24] The absorption of this wave at specific frequencies corresponds to the vibrational modes of the molecules, allowing for the generation of an IR spectrum directly from the reaction mixture.

Strengths & Limitations:

  • Strengths: Real-time, in-situ analysis without sample preparation, suitable for opaque or slurry mixtures, non-destructive.[23][25]

  • Limitations: Generally provides qualitative or semi-quantitative data unless extensive calibration is performed, lower resolution than other methods, and can be susceptible to changes in the bulk reaction medium.

Protocol: In-situ ATR-FTIR Reaction Monitoring

1. Experimental Setup:

  • Insert an ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.

  • Connect the probe to an FTIR spectrometer.

  • Set the spectrometer to collect a spectrum at regular intervals (e.g., every 1 minute).

2. Data Collection & Analysis:

  • Collect a background spectrum of the reaction mixture before initiating the reaction (t=0).

  • Start the reaction and begin data acquisition.

  • Monitor the reaction by observing changes in the IR spectrum. For the synthesis of 4-Methyl-2-p-tolyl-pyridine, one might track the disappearance of a reactant's characteristic peak (e.g., a C=O stretch of a ketone) and the appearance of pyridine ring vibration peaks (typically in the 1600-1400 cm⁻¹ region).

  • Plot the absorbance (or peak height/area) of a key reactant or product peak versus time to generate a reaction profile.

Comparative Summary of Techniques

Parameter HPLC-UV GC-MS NMR Spectroscopy ATR-FTIR
Analysis Mode Offline, QuantitativeOffline, Quantitative & QualitativeIn-situ or Offline, Quantitative & StructuralIn-situ, Semi-Quantitative
Primary Information Concentration, PurityMolecular Weight, Impurity IDMolecular Structure, Molar RatiosFunctional Group Changes
Sensitivity High (ng-µg/mL)Very High (pg-ng/mL)Moderate (µg-mg/mL)Moderate to Low
Sample Prep Quenching, Dilution, FiltrationExtraction, DilutionMinimal (for in-situ)None (for in-situ)
Key Advantage Robust QuantificationDefinitive IdentificationUnambiguous Structural DataReal-time Process Insight
Main Limitation Offline, Time-ConsumingRequires Volatile/Stable AnalytesLower Throughput, High CostLimited Quantitative Power

References

  • Reaction Monitoring & Kinetics. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry - ACS Publications. [Link]

  • In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer. PubMed. [Link]

  • In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. arXiv.org. [Link]

  • New Approaches to On-line and In-Situ NMR Reaction Monitoring: Fast and Furious Data. Nanalysis. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • NMR Yield Calculation using Internal Standard (IS). YouTube. [Link]

  • Effects of Roasting Conditions on the Quality of Sesame Oil: Sensory Profiles, Volatile Components, Fatty Acids and Oxidative Stability. MDPI. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2 - RSC Publishing. [Link]

  • Quantitative NMR Spectroscopy. University of Ottawa. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • ATR-FTIR. Chemistry LibreTexts. [Link]

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  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

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  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-p-tolyl-pyridine

Introduction Welcome to the technical support guide for the synthesis of 4-Methyl-2-p-tolyl-pyridine. This molecule is a valuable heterocyclic building block in the development of pharmaceuticals, agrochemicals, and adva...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Methyl-2-p-tolyl-pyridine. This molecule is a valuable heterocyclic building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its synthesis, while conceptually straightforward, often presents challenges related to yield and purity that can impede research and development timelines.

This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles to empower you to diagnose issues and rationally optimize your reaction conditions. We will focus on a robust and adaptable multicomponent approach, which represents a modern and efficient strategy for constructing this class of substituted pyridines.

Section 1: Foundational Synthesis Protocol: A One-Pot Three-Component Approach

The following protocol is based on modified and improved Bohlmann-Rahtz or Kröhnke-type condensation reactions, which are highly effective for constructing polysubstituted pyridines.[3][4] This one-pot method enhances efficiency by generating a key enamine intermediate in situ, thereby avoiding a separate, often problematic, synthesis and isolation step.[5][6]

Reaction Scheme:

p-Tolualdehyde + 2-Butanone + Ammonium Acetate → 4-Methyl-2-p-tolyl-pyridine

Detailed Experimental Protocol:
  • Vessel Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-tolualdehyde (1.0 eq), 2-butanone (1.2 eq), and ammonium acetate (1.5 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid (5-10 vol) as the solvent. Acetic acid serves as both the solvent and a Brønsted acid catalyst, which is crucial for promoting the cyclodehydration step at lower temperatures.[5][7][8]

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 110-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the mixture to cool to room temperature and pour it carefully into a beaker containing ice-water (approx. 200 mL).

    • Basify the mixture to a pH of 9-10 by the slow addition of aqueous sodium hydroxide (2M) or ammonium hydroxide. This step neutralizes the acetic acid and deprotonates the pyridine product, making it soluble in organic solvents.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford 4-Methyl-2-p-tolyl-pyridine as a pure solid.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low, or I've isolated no desired product. What are the primary causes?

A1: This is a frequent problem that can usually be traced back to one of four key areas: reactant integrity, reaction conditions, intermediate stability, or inefficient catalysis.

  • Possible Cause 1: Impure Starting Materials.

    • Insight: Aldehydes, like p-tolualdehyde, are prone to air oxidation to the corresponding carboxylic acid. 2-Butanone can undergo self-condensation. Impurities can inhibit the reaction or lead to a cascade of side products.[9]

    • Troubleshooting Steps:

      • Verify the purity of p-tolualdehyde by NMR. If impurities are detected, purify it by distillation.

      • Use freshly opened or distilled 2-butanone.

      • Ensure the ammonium acetate is dry, as excess water can hinder the dehydration steps.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Insight: The cyclization and subsequent dehydration/aromatization steps are temperature-dependent. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause reactant or product degradation.

    • Troubleshooting Steps:

      • Ensure the reaction is maintained at a consistent reflux. Use a heating mantle with a temperature controller for precision.

      • If degradation is suspected, attempt the reaction at a slightly lower temperature (e.g., 90-100°C) for a longer duration.

  • Possible Cause 3: Inefficient Aromatization.

    • Insight: Many pyridine syntheses proceed through a dihydropyridine intermediate. The final, crucial step is the aromatization to the pyridine ring.[10] While this protocol is designed for direct aromatization, certain conditions can cause the intermediate to stall.

    • Troubleshooting Steps:

      • Ensure an adequate amount of catalyst (acetic acid) is present.

      • Consider post-reaction oxidation. After the initial reflux, cool the mixture slightly and introduce a mild oxidizing agent. However, this complicates the one-pot nature of the synthesis. For related syntheses where this is a known issue, classical oxidants like HNO₃ or KMnO₄ can be harsh; milder options are sometimes preferable.[10]

  • Possible Cause 4: Catalyst Choice.

    • Insight: While acetic acid is effective, its acidity might be insufficient for challenging substrates or may not be optimal.

    • Troubleshooting Steps:

      • Consider adding a stronger Brønsted acid catalyst like p-toluenesulfonic acid (PTSA) (0.1 eq).

      • Alternatively, Lewis acid catalysts such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) (15-20 mol%) in a less acidic solvent like toluene can significantly accelerate the reaction.[5][6][7]

Q2: My TLC analysis shows multiple spots, and the final product is difficult to purify. How can I improve selectivity?

A2: Poor selectivity is a common cause of low yields and purification headaches, often resulting from competing reaction pathways.[10]

  • Insight: The primary side reactions in this synthesis are the self-condensation of 2-butanone and polymerization of the aldehyde. The order of bond formation can be critical.

  • Troubleshooting Strategy: Optimize Reaction Parameters.

    • Temperature Control: Running the reaction at the lowest effective temperature can favor the desired thermodynamic product over kinetically-driven side reactions.[10]

    • Change the Order of Reagent Addition: Pre-forming the enamine intermediate can sometimes lead to a cleaner reaction. Try stirring the 2-butanone and ammonium acetate in acetic acid for 30-60 minutes at a moderate temperature (e.g., 60°C) before adding the p-tolualdehyde.[10] This allows the more reactive enamine to form in a controlled manner before the introduction of the aldehyde electrophile.

Q3: The work-up procedure is messy, and I'm losing product during extraction. What can I do?

A3: This often happens due to the amphipathic nature of the pyridine product and residual starting materials.

  • Insight: As a nitrogen-containing heterocycle, 4-Methyl-2-p-tolyl-pyridine has a basic character. If the aqueous layer is not sufficiently basic during work-up, the product will remain protonated and have high water solubility, leading to poor extraction into the organic phase.

  • Troubleshooting Steps:

    • Monitor pH: When basifying the reaction mixture, use pH paper or a probe to ensure you reach a pH of at least 9-10.

    • Use a Different Base: If emulsions form with NaOH, try using saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH), which are weaker bases and can sometimes result in cleaner phase separation.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and forces the less polar organic product into the organic solvent, improving extraction efficiency.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The reaction proceeds through a cascade mechanism. First, 2-butanone reacts with ammonia (from ammonium acetate) to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the carbonyl carbon of p-tolualdehyde in a Knoevenagel-type condensation. The resulting intermediate undergoes cyclization and a final dehydration/aromatization step, driven by heat and the acid catalyst, to form the stable pyridine ring. This is analogous to the Bohlmann-Rahtz or Kröhnke synthesis pathways.[11][12][13]

Q2: Can I use a different catalyst? What are the trade-offs?

A2: Yes, several catalysts can be used, and the choice depends on your substrate's sensitivity and desired reaction conditions.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acid Acetic Acid, PTSA, Amberlyst-15[5][6]Inexpensive, effective, simple work-up (especially for solid resins).Can be incompatible with acid-sensitive functional groups.[5]
Lewis Acid ZnBr₂, Yb(OTf)₃, Sc(OTf)₃[5][6]Highly efficient, can lower reaction temperatures significantly.[5]More expensive, requires anhydrous conditions, metal residues can complicate purification.

Q3: How critical is the choice of solvent?

A3: Solvent choice is highly critical as it affects reactant solubility and can participate in the reaction mechanism. Protic solvents like ethanol can facilitate proton transfer steps required for enamine formation and cyclization.[5] Aprotic solvents like toluene or DMSO are often used with Lewis acid catalysts. Acetic acid, as used in our foundational protocol, conveniently serves as both a polar, protic medium and the catalyst.

Section 4: Visualizations and Data

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Yield or No Product purity Verify Reactant Purity start->purity conditions Optimize Reaction Conditions start->conditions workup Review Work-up & Purification start->workup catalysis Evaluate Catalyst System start->catalysis purify_reagents Distill Aldehyde & Use Fresh Ketone purity->purify_reagents temp Adjust Temperature conditions->temp time Modify Reaction Time conditions->time solvent Screen Solvents conditions->solvent check_ph Ensure pH > 9 During Extraction workup->check_ph change_catalyst Test Lewis or Stronger Brønsted Acid catalysis->change_catalyst

Caption: A systematic workflow for troubleshooting low yields.

Simplified Reaction Mechanism

This diagram illustrates the key steps in the formation of the pyridine ring.

ReactionMechanism cluster_start Starting Materials cluster_intermediates Key Intermediates ketone 2-Butanone enamine Enamine Formation ketone->enamine amine NH₃ (from NH₄OAc) amine->enamine aldehyde p-Tolualdehyde michael_adduct Condensation Adduct aldehyde->michael_adduct C-C Bond Formation enamine->michael_adduct C-C Bond Formation dihydropyridine Cyclized Intermediate (Dihydropyridine) michael_adduct->dihydropyridine Cyclization product 4-Methyl-2-p-tolyl-pyridine dihydropyridine->product Dehydration & Aromatization

Caption: Key mechanistic steps of the multicomponent synthesis.

References

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  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). ResearchGate. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • Optimal reaction conditions for pyridine synthesis in riser reactor. ResearchGate. [Link]

  • Optimized reaction conditions for the synthesis of pyridine 6. ResearchGate. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]

  • Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. RSC Publishing. [Link]

  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

  • 4-Methyl-2-(p-tolyl)pyridine. PubChem. [Link]

  • 4-Methyl-2-(p-tolyl)pyridine. LUMS. [Link]

  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-2-p-tolyl-pyridine

Welcome to the technical support center for the purification of 4-Methyl-2-p-tolyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-2-p-tolyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. This document offers practical, field-proven insights and detailed protocols to ensure the highest purity of your final product.

I. Understanding the Compound and Potential Impurities

4-Methyl-2-p-tolyl-pyridine is a disubstituted pyridine derivative often synthesized via methods like the Kröhnke pyridine synthesis.[1][2] Understanding the synthetic route is crucial for anticipating potential impurities, which is the first step in designing an effective purification strategy.

Likely Impurities May Include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include p-tolualdehyde, 1-(4-methylphenyl)ethan-1-one, or the corresponding α,β-unsaturated ketone (chalcone), and pyridinium salts.[1][3]

  • Side-Products: The Kröhnke synthesis, for instance, can sometimes yield benzo[a]indolizine derivatives as side-products.[4]

  • Reagents and Catalysts: Residual catalysts or reagents like ammonium acetate may be present in the crude product.[3]

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and select the most appropriate purification technique.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 4-Methyl-2-p-tolyl-pyridine in a question-and-answer format.

Question 1: My crude product is a complex mixture with multiple spots on the TLC. Where do I start?

Answer: A multi-step purification approach is often necessary for complex crude mixtures. A logical workflow would be an initial acid-base extraction followed by column chromatography.

purification_workflow crude Crude 4-Methyl-2-p-tolyl-pyridine extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Separation of Basic Components recrystallization Recrystallization (Optional) chromatography->recrystallization Final Polishing pure_product Pure Product chromatography->pure_product If sufficiently pure recrystallization->pure_product

Caption: Workflow for acid-base extraction of 4-Methyl-2-p-tolyl-pyridine.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is highly effective for separating the target compound from impurities with different polarities.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude material. A good solvent system will give your product an Rf value of approximately 0.2-0.4. A common system is a mixture of ethyl acetate and hexanes. Consider adding 0.1-1% triethylamine to the eluent to prevent tailing. 2. Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

  • Elution: Begin eluting the column with your chosen solvent system. If using a gradient, start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10%, 15%, etc.).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methyl-2-p-tolyl-pyridine.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 4-Methyl-2-p-tolyl-pyridine? A1: Pure 4-Methyl-2-p-tolyl-pyridine is typically a white to light yellow powder or crystalline solid. [5]Its reported melting point is in the range of 50-54 °C. [5] Q2: Can I use an automated flash chromatography system for purification? A2: Yes, automated systems are excellent for purifying pyridine derivatives and offer the advantage of precise gradient control and UV detection, which can simplify fraction collection. The same principles of solvent selection and the use of basic additives apply.

Q3: My compound is air-sensitive. Are there any special handling precautions during purification? A3: While not extremely air-sensitive, it is good practice to store 4-Methyl-2-p-tolyl-pyridine under an inert atmosphere. During purification, prolonged exposure to air and light should be minimized. Concentrating fractions on a rotary evaporator and drying the final product under vacuum are standard procedures that also help to minimize air exposure.

Q4: Is it possible to purify 4-Methyl-2-p-tolyl-pyridine by distillation? A4: Given its melting point of 50-54 °C, this compound is a solid at room temperature, making standard distillation challenging. [5]Kugelrohr distillation under high vacuum might be possible for small quantities but is generally less effective for removing closely related impurities compared to chromatography or recrystallization.

V. References

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at: [Link]

  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents. Available at:

  • 4-Methyl-2-(p-tolyl)pyridine. CORTEX BIOCHEM. Available at: [Link]

  • An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. NIH. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • Synthesis of 2,4,6‐trisubstituted pyridines 18 via Kröhnke methodology. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-2-p-tolyl-pyridine

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering common issues in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering common issues in the synthesis of 4-Methyl-2-p-tolyl-pyridine. We will explore potential side products, their mechanistic origins, and provide robust troubleshooting protocols to enhance yield, purity, and experimental reproducibility.

Introduction: The Challenge of Regioselectivity

4-Methyl-2-p-tolyl-pyridine is a disubstituted pyridine with significant applications as a ligand in catalysis and as a building block in medicinal chemistry and materials science.[1] However, its synthesis is not trivial. Most classical pyridine syntheses, such as the Kröhnke or Chichibabin methods, are multi-component reactions that can suffer from a lack of regioselectivity, leading to isomeric impurities that are often difficult to separate from the desired product.[2][3] This guide addresses the most common side products and provides practical solutions.

Troubleshooting Guide & FAQs

Scenario 1: Kröhnke-Type Pyridine Synthesis

The Kröhnke synthesis and its variations are powerful methods for preparing 2,4,6-trisubstituted pyridines.[2][4] A plausible route to 4-Methyl-2-p-tolyl-pyridine involves the reaction of a p-tolyl-substituted α,β-unsaturated carbonyl compound with an enolate equivalent derived from acetone, in the presence of an ammonia source like ammonium acetate.

Question 1: My NMR and GC-MS data show a significant isomeric impurity with the same mass as my target compound. What is it and how did it form?

Answer: The most probable isomeric impurity is 2-Methyl-4-p-tolyl-pyridine . Its formation is a classic example of a regioselectivity issue inherent to the reaction mechanism.

Causality and Mechanism: The Kröhnke synthesis proceeds via a Michael addition to form a 1,5-dicarbonyl intermediate, which then cyclizes with ammonia.[4] The assembly of your target molecule requires the reaction of 4-(p-tolyl)but-3-en-2-one with an acetone derivative. However, if your reaction starts from p-tolualdehyde and acetone to form the unsaturated ketone in situ, a competing condensation can occur.

Specifically, two pathways can lead to isomeric 1,5-dicarbonyl intermediates:

  • Desired Pathway: Michael addition of the acetone enolate to 4-(p-tolyl)but-3-en-2-one.

  • Side Reaction Pathway: Michael addition of the p-methylacetophenone enolate (formed from a competing aldol condensation) to propenal (formed from acetone self-condensation).

This leads to two different pyridine products upon cyclization and aromatization.

Troubleshooting & Mitigation Protocol: To favor the formation of the desired 4-methyl isomer, a stepwise approach is recommended over a one-pot reaction.

  • Pre-form the Michael Acceptor: Synthesize and purify the α,β-unsaturated ketone, 4-(p-tolyl)but-3-en-2-one, in a separate step via a Claisen-Schmidt condensation of p-tolualdehyde and acetone.

  • Control the Reaction: React the purified 4-(p-tolyl)but-3-en-2-one with a suitable acetone equivalent (e.g., an α-pyridinium methyl ketone salt, the classic Kröhnke reagent) and ammonium acetate in a solvent like glacial acetic acid or methanol.[2]

  • Monitor Progress: Track the reaction using TLC or GC-MS to avoid prolonged reaction times that can lead to decomposition or side reactions.

Question 2: My reaction has produced a significant amount of dark, polymeric material, and the yield of my desired pyridine is very low. What is the cause?

Answer: This is likely due to polymerization of the α,β-unsaturated carbonyl starting material and/or competing aldol condensation side reactions, which are common issues when reactions are run at high temperatures or for extended periods.[3]

Causality: α,β-Unsaturated carbonyls are susceptible to self-polymerization, especially under basic or thermal conditions. Furthermore, the multiple enolizable species in the reaction mixture can undergo repeated aldol condensations, leading to high molecular weight, tar-like substances instead of the desired cyclization.

Troubleshooting & Mitigation Protocol:

  • Temperature Control: Maintain the lowest effective reaction temperature. While some Kröhnke-type reactions require heating, avoid excessive temperatures (e.g., >140 °C).[2]

  • Optimize Reagent Stoichiometry: Use a slight excess of the ammonia source (e.g., 1.5-2.0 equivalents of ammonium acetate) to ensure efficient cyclization of the 1,5-dicarbonyl intermediate as it forms, minimizing its availability for side reactions.

  • Purification of Starting Materials: Ensure your aldehyde and ketone starting materials are free from acidic or basic impurities that could catalyze unwanted polymerization. Distillation of liquid starting materials is highly recommended.

Scenario 2: Chichibabin-Type Pyridine Synthesis

The Chichibabin synthesis involves the condensation of aldehydes and ketones with ammonia, typically at high temperatures over a catalyst like alumina or silica.[3] Synthesizing 4-Methyl-2-p-tolyl-pyridine via this method could involve reacting acetaldehyde, p-methylacetophenone, and ammonia.

Question 3: My product is a complex mixture containing multiple pyridine isomers and other alkylpyridines. How can I improve the selectivity?

Answer: This is a primary drawback of the Chichibabin condensation for unsymmetrical pyridines. The reaction proceeds through a complex network of aldol condensations, Michael additions, and imine formations, making it difficult to control.[3]

Common Side Products & Their Origins:

Side ProductProbable Origin
2,4-Dimethylpyridine (Lutidine) Self-condensation of acetaldehyde with ammonia.
2,6-di-p-tolyl-4-methylpyridine Condensation involving two equivalents of p-methylacetophenone and one of acetaldehyde.
Positional Isomers Different pathways of cyclization of the various intermediates.
Higher Alkylated Pyridines Anomalous reactions occurring at high temperatures.[5]

Troubleshooting & Mitigation Protocol: Improving selectivity in a gas-phase catalytic Chichibabin reaction is challenging and often requires extensive catalyst screening and process optimization.

  • Catalyst Screening: Experiment with different solid acid catalysts (e.g., zeolites, modified alumina) to find one that favors the desired condensation pathway.[3]

  • Control Reactant Ratios: Systematically vary the molar ratios of the aldehyde and ketone feeds to the reactor.

  • Alternative Synthesis: Given the inherent lack of selectivity, the Chichibabin condensation is often not the ideal choice for producing a specific, highly pure unsymmetrical pyridine. A more convergent synthesis like the Kröhnke method is generally preferred.

General FAQs

Q: What is the best general method for purifying my crude 4-Methyl-2-p-tolyl-pyridine?

A: A multi-step approach is typically most effective.

  • Acid-Base Extraction: Dissolve the crude mixture in a nonpolar organic solvent (e.g., diethyl ether, dichloromethane) and wash with dilute aqueous acid (e.g., 1M HCl). The basic pyridine products will move to the aqueous layer, leaving non-basic impurities (like polymeric material) behind. Neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) and extract the purified pyridines back into an organic solvent.

  • Column Chromatography: This is the most effective method for separating isomeric impurities. Use silica gel with a gradient elution system, starting with a nonpolar solvent like hexanes and gradually increasing the polarity with ethyl acetate.

  • Recrystallization or Distillation: If the purified product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water, hexanes) can further enhance purity. If it is a liquid, distillation under reduced pressure may be effective if the boiling points of the isomers are sufficiently different.

Q: How can I definitively identify the isomeric side products?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyridine ring are highly sensitive to the substituent positions. For 4-Methyl-2-p-tolyl-pyridine, you would expect three distinct aromatic protons on the pyridine ring. The isomeric 2-Methyl-4-p-tolyl-pyridine would also show three protons, but their chemical shifts and coupling constants would differ.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can show through-space correlations between protons. A key experiment would be to look for a correlation between the methyl protons at the 4-position and the ortho-protons of the p-tolyl group at the 2-position, which would help confirm the connectivity of the desired isomer.

Visualizing the Workflow

Troubleshooting Impurities: A General Workflow

Below is a generalized workflow for identifying and mitigating the formation of side products during your synthesis.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation start Crude Reaction Mixture analysis Characterize Impurities (GC-MS, LC-MS, ¹H NMR) start->analysis identify Identify Structure (Isomer, Polymer, etc.) analysis->identify mechanistic Postulate Formation Mechanism identify->mechanistic  Understand 'Why' strategy Develop Mitigation Strategy (e.g., Change Stoichiometry, Lower Temp, Stepwise Synthesis) mechanistic->strategy rerun Re-run Optimized Experiment strategy->rerun  Implement Solution verify Verify Purity (NMR, GC) rerun->verify verify->identify Iterate if Needed

Caption: A systematic workflow for impurity troubleshooting.

References

  • Chemistry Notes. (2022, April 27). Chichibabin pyridine synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction. [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. [Link]

  • Scientific Update. (2018, November 26). The Chichibabin amination reaction. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]

  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

  • Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. [Link]

  • NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Google Patents. (n.d.).
  • NIH. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. [Link]

  • NIH. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Baran Lab, Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes. [Link]

  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. [Link]

  • CORTEX BIOCHEM. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • ResearchGate. (n.d.). Fig. 4 Structures of possible isomers of (pyridine) 2 calculated at the.... [Link]

  • People. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • PubChem. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • NIH. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed 4-Methyl-2-p-tolyl-pyridine Reactions

Welcome to the technical support center for the synthesis of 4-Methyl-2-p-tolyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-p-tolyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important disubstituted pyridine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your reactions.

Introduction to the Synthesis of 4-Methyl-2-p-tolyl-pyridine

4-Methyl-2-p-tolyl-pyridine is a versatile heterocyclic compound with applications in medicinal chemistry, materials science, and as a ligand in catalysis.[1][2] Its synthesis can be approached through several established methods, each with its own set of advantages and potential pitfalls. The most common and practical routes include the Kröhnke Pyridine Synthesis, the Chichibabin Pyridine Synthesis, and Suzuki-Miyaura cross-coupling reactions. This guide will focus on troubleshooting these key synthetic strategies.

Troubleshooting Guide: The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful method for preparing highly functionalized pyridines.[3] For 4-Methyl-2-p-tolyl-pyridine, this would typically involve the reaction of an α,β-unsaturated carbonyl compound (e.g., p-tolyl vinyl ketone) with an α-pyridinium methyl ketone salt derived from 4-picoline, in the presence of a nitrogen source like ammonium acetate.[3][4]

Question 1: My Kröhnke reaction has a very low yield or has failed completely. What are the primary causes?

Answer:

Low or no yield in a Kröhnke synthesis is a common issue and can often be traced back to a few key factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your reactants is paramount.

    • α,β-Unsaturated Carbonyl Compound: Ensure your p-tolyl vinyl ketone (or equivalent) is free from polymers. Old or improperly stored reagents can degrade. It is advisable to verify the integrity of this starting material via ¹H NMR or GC-MS.

    • α-Pyridinium Methyl Ketone Salt: This "Kröhnke salt" is a key reactant and must be completely dry, as moisture can interfere with the reaction. Ensure it has been properly synthesized and stored.

    • Ammonium Acetate: This is the most common nitrogen source and should be of high purity and anhydrous.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is crucial. While the conditions are generally mild, a common guideline is not to exceed 140°C.[5] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Inefficient Intermediate Formation: The reaction proceeds through a 1,5-dicarbonyl intermediate.[3] If this intermediate does not form efficiently, the final product yield will be low. This can be due to steric hindrance or electronic effects of the substituents.

Question 2: I am observing the formation of multiple side products in my Kröhnke reaction. What are they and how can I minimize them?

Answer:

Side product formation is a common cause of low yields and purification difficulties.

  • Self-Condensation of the α,β-Unsaturated Carbonyl: The p-tolyl vinyl ketone can undergo self-condensation, especially at elevated temperatures. This can be minimized by the controlled addition of reagents and by optimizing the reaction temperature.

  • Formation of Michael Adducts with Other Nucleophiles: If other nucleophiles are present in the reaction mixture (e.g., from impurities in the solvent or starting materials), they can compete with the intended Michael addition.

  • Incomplete Cyclization or Aromatization: The 1,5-dicarbonyl intermediate must undergo cyclization with ammonia and subsequent dehydration to form the aromatic pyridine ring.[3] If these steps are inefficient, you may isolate dihydropyridine intermediates or other related byproducts.

To minimize side reactions:

  • Use purified, anhydrous reagents and solvents.

  • Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 80°C, 100°C, and 120°C).

  • Ensure a sufficient excess of ammonium acetate is used to favor the desired cyclization.

Frequently Asked Questions (FAQs)

Synthesis Route Selection

Q: Which is the most reliable method for synthesizing 4-Methyl-2-p-tolyl-pyridine on a lab scale?

A: For laboratory-scale synthesis, the Kröhnke Pyridine Synthesis often provides a good balance of yield, versatility, and mild reaction conditions.[3] The starting materials are generally accessible. The Suzuki-Miyaura cross-coupling of a 2-halo-4-methylpyridine with p-tolylboronic acid is also a very powerful and reliable method, especially if high functional group tolerance is required.[6] The Chichibabin Pyridine Synthesis is a classical method but often requires harsh conditions and can suffer from low regioselectivity, making it less ideal for this specific substitution pattern.[7][8]

Reagent Handling and Preparation

Q: How critical is the purity of 4-picoline for these reactions?

A: The purity of 4-picoline is very important. Commercial grades can contain water and other isomeric picolines which can lead to side reactions and purification challenges. It is recommended to use freshly distilled 4-picoline over a suitable drying agent like calcium hydride.

Product Purification

Q: I have a crude reaction mixture containing 4-Methyl-2-p-tolyl-pyridine. What is the best way to purify it?

A: Purification of pyridine derivatives can be challenging due to their basic nature.

  • Acid-Base Extraction: Since 4-Methyl-2-p-tolyl-pyridine is basic, you can often use an acidic wash (e.g., dilute HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[9]

  • Column Chromatography: Silica gel column chromatography is a common method. However, tailing can be an issue due to the basicity of the pyridine nitrogen. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective purification method.

Impurity Identification

Q: My ¹H NMR spectrum of the purified product shows some unknown peaks. What are the likely impurities?

A: Common impurities can include:

  • Unreacted Starting Materials: Residual 4-picoline or p-tolualdehyde (or their derivatives) may be present.

  • Homocoupled Products: In the case of Suzuki coupling, you might see byproducts from the homocoupling of p-tolylboronic acid.

  • Isomeric Products: Depending on the reaction, you might have small amounts of other isomers of methyl-tolyl-pyridine.

  • Solvent Residues: Toluene, ethyl acetate, or other solvents used in the reaction or workup may be present.

A detailed analysis of the ¹H and ¹³C NMR spectra, along with mass spectrometry data, is crucial for identifying these impurities. The expected chemical shifts for 4-Methyl-2-p-tolyl-pyridine would include signals for the two methyl groups, the aromatic protons on both the pyridine and tolyl rings, and the pyridine ring protons.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-p-tolyl-pyridine via Kröhnke Synthesis

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

  • Preparation of the α,β-Unsaturated Ketone (Chalcone analogue):

    • In a round-bottom flask, dissolve p-tolualdehyde (1.0 eq.) and 4-methylacetophenone (1.0 eq.) in ethanol.

    • Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (1.2 eq.) with vigorous stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice water and collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain the pure chalcone analogue.

  • Kröhnke Pyridine Synthesis:

    • In a round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone analogue (1.0 eq.), 1-(2-oxo-2-(p-tolyl)ethyl)pyridinium bromide (prepared from 2-bromo-1-(p-tolyl)ethan-1-one and pyridine) (1.0 eq.), and a large excess of ammonium acetate (10 eq.).

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Methyl-2-p-tolyl-pyridine.

Protocol 2: Purification of 4-Methyl-2-p-tolyl-pyridine from a Crude Reaction Mixture
  • Initial Work-up:

    • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Acid-Base Extraction (Optional, for removal of non-basic impurities):

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

    • Extract the organic solution with 1M HCl (3 x 30 mL).

    • Combine the acidic aqueous layers and wash with the organic solvent to remove any remaining non-basic impurities.

    • Carefully basify the aqueous layer with a saturated aqueous solution of sodium bicarbonate or 2M NaOH until the pH is > 9.

    • Extract the now basic aqueous layer with the organic solvent (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • To prevent tailing, add 0.5% triethylamine to the eluent.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect the fractions containing the desired product, monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Troubleshooting Common Issues in 4-Methyl-2-p-tolyl-pyridine Synthesis

Problem Potential Cause Recommended Solution
Low or No Product Yield Impure or wet starting materialsPurify starting materials (distillation, recrystallization) and ensure anhydrous conditions.
Suboptimal reaction temperatureScreen a range of temperatures (e.g., 80-120°C) to find the optimum.
Inefficient catalyst (Suzuki)Use a fresh, high-activity palladium catalyst and an appropriate ligand.
Multiple Side Products Self-condensation of carbonylsControl the rate of addition of reagents and optimize the temperature.
Homocoupling of boronic acid (Suzuki)Thoroughly degas all solvents and run the reaction under an inert atmosphere.
Incomplete cyclization/aromatizationEnsure a sufficient excess of the nitrogen source (e.g., ammonium acetate) and adequate reaction time/temperature.
Difficult Purification Tailing on silica gel columnAdd a small amount of triethylamine (0.5-1%) to the eluent.
Emulsion during work-upAdd brine to the aqueous layer to break the emulsion.
Product is an oilConsider converting the product to a salt (e.g., hydrochloride) for easier handling and purification as a solid.

Visualizations

Kröhnke_Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction Kröhnke Reaction cluster_workup Work-up and Purification prep_chalcone Prepare/Purify Chalcone Analogue mix_reagents Combine Chalcone, Salt, and Ammonium Acetate in Glacial Acetic Acid prep_chalcone->mix_reagents prep_salt Prepare/Purify Pyridinium Salt prep_salt->mix_reagents reflux Reflux at 120°C (4-6 hours) mix_reagents->reflux monitor Monitor by TLC reflux->monitor precipitate Pour into Ice Water & Precipitate monitor->precipitate filter Filter Crude Product precipitate->filter wash Wash with Water and Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize characterize Characterize Pure Product (NMR, MS, etc.) recrystallize->characterize

Caption: Experimental workflow for the Kröhnke synthesis of 4-Methyl-2-p-tolyl-pyridine.

Troubleshooting_Logic start Reaction Failed (Low Yield/No Product) check_reagents Check Purity and Anhydrous Nature of Starting Materials start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Impure/Wet check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temp, Time) reagents_ok->check_conditions purify_reagents Purify/Dry Reagents and Repeat reagents_bad->purify_reagents purify_reagents->start conditions_ok Conditions Appear Correct check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No check_side_reactions Analyze Crude Mixture for Side Products (TLC/NMR) conditions_ok->check_side_reactions optimize_conditions Systematically Optimize Temperature and Time conditions_bad->optimize_conditions optimize_conditions->start side_reactions_present Side Products Identified check_side_reactions->side_reactions_present Yes no_side_reactions Clean Baseline check_side_reactions->no_side_reactions No address_side_reactions Modify Conditions to Minimize Side Reactions side_reactions_present->address_side_reactions no_side_reactions->optimize_conditions address_side_reactions->start success Successful Synthesis

Caption: A logical decision tree for troubleshooting failed pyridine synthesis reactions.

References

  • Chichibabin, A. E. A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc.1914, 46, 1216-1236.
  • Wikipedia. Chichibabin pyridine synthesis. [Link]

  • Scientific Update. The Chichibabin amination reaction. [Link]

  • Slideshare. Chichibabin Reaction. [Link]

  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • PubChem. 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • Royal Society of Chemistry. Copper catalyzed oxidative cascade deamination/cyclization of vinyl azide and benzylamine for the synthesis of 2,4,6-triarylpyridines - Supporting Information. [Link]

  • PubMed Central. 4-Phenyl-2,6-bis(4-tolyl)pyridine. [Link]

  • NIST WebBook. Pyridine, 4-methyl-. [Link]

  • YouTube. How to remove pyridine from your reaction crude? [Link]

  • Chem-Impex. 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • PubChemLite. 4-methyl-2-(p-tolyl)pyridine (C13H13N). [Link]

  • ResearchGate. Kröhnke Pyridine Synthesis. [Link]

  • National Institutes of Health. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • PubMed. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]

  • Organic Syntheses. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]

  • NIST WebBook. Pyridine, 4-methyl-. [Link]

  • Google Patents. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • People. 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • National Institutes of Health. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-2-p-tolyl-pyridine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Methyl-2-p-tolyl-pyridine. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methyl-2-p-tolyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Challenge of Substituted Pyridines

4-Methyl-2-p-tolyl-pyridine is a versatile heterocyclic compound utilized as a key building block in pharmaceuticals, agrochemicals, and materials science.[1] Its synthesis, while achievable through several classic and modern methodologies, presents common challenges such as low yields, side-product formation, and difficult purifications. This guide provides a structured, question-and-answer-based approach to navigate these issues effectively.

Core Synthetic Strategies & Initial Troubleshooting

The construction of the disubstituted pyridine ring can be approached from several angles. The choice of method often depends on the availability of starting materials, scale, and desired purity. We will focus on the two most robust and versatile methods: the Kröhnke Pyridine Synthesis and the Suzuki-Miyaura Cross-Coupling .

FAQ 1: Which synthetic route is best for my needs?

Answer: The optimal route depends on your specific laboratory and project constraints.

  • Kröhnke Pyridine Synthesis is a classical, convergent one-pot method that builds the pyridine ring from acyclic precursors. It is excellent for creating highly functionalized, polysubstituted pyridines and is often cost-effective.[2][3] However, it can be sensitive to substrate purity and reaction conditions.[4]

  • Suzuki-Miyaura Cross-Coupling is a modern, powerful method for forming C-C bonds. This route involves coupling a pre-existing 4-methylpyridine core with a p-tolylboronic acid (or vice-versa). It offers high yields, excellent functional group tolerance, and generally milder conditions, but may require more expensive palladium catalysts and ligands.[5][6]

Troubleshooting Guide: Kröhnke Pyridine Synthesis

The Kröhnke synthesis constructs the 4-Methyl-2-p-tolyl-pyridine by reacting an α-pyridinium p-tolyl methyl ketone salt with an α,β-unsaturated carbonyl compound (like crotonaldehyde) in the presence of ammonium acetate as the nitrogen source.[2][7]

dot

Caption: Reaction mechanism of the Kröhnke pyridine synthesis.

FAQ 2: My Kröhnke synthesis is giving a very low yield (<30%). What are the first parameters I should investigate?

Answer: Low yields in Kröhnke syntheses are common and can typically be traced back to three primary areas: reagent quality, reaction conditions, or incomplete reaction. A systematic approach is crucial for troubleshooting.[4][8]

1. Purity of Starting Materials: This is the most frequent cause of failure.

  • α-Pyridinium Methyl Ketone Salt: This salt is often prepared from the corresponding α-bromo ketone and pyridine. It is hygroscopic and can degrade. Troubleshooting: Purify the salt by recrystallization (e.g., from ethanol/ether) immediately before use and ensure it is thoroughly dried.[4]

  • α,β-Unsaturated Carbonyl Compound: Commercial sources can contain inhibitors or polymers. For this synthesis, using crotonaldehyde or methyl vinyl ketone is common. Troubleshooting: Purify by distillation before the reaction. Self-condensation can also be an issue, which can be minimized by careful temperature control and order of addition.[4]

2. Reaction Conditions:

  • Solvent: Glacial acetic acid and methanol are the most common solvents. However, aqueous or even solvent-free conditions have been shown to produce excellent yields in some cases.[4] Troubleshooting: If using acetic acid, ensure it is anhydrous. Consider a solvent screen; sometimes a switch to ethanol or performing the reaction neat (solvent-free) at elevated temperatures can dramatically improve yields.[4][9]

  • Temperature: The reaction is often run at reflux (around 120°C in acetic acid), but this is not always optimal.[4] Troubleshooting: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C). Overheating can lead to decomposition and byproduct formation.

  • Ammonium Acetate: This serves as the nitrogen source. A large excess is typically used. Troubleshooting: Use a high-purity grade and ensure a sufficient molar excess (typically 10 equivalents) is used to drive the reaction forward.[4]

3. Reaction Monitoring:

  • Time: The reaction may not have reached completion, or prolonged reaction times may be causing product degradation. Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). This is essential to determine the optimal reaction time and to avoid "cooking" the reaction mixture unnecessarily.[4]

ParameterStandard ConditionOptimization StrategyRationale
Solvent Glacial Acetic AcidScreen methanol, ethanol, or solvent-free conditions.[4]Solvent polarity and boiling point affect reaction kinetics and solubility.
Temperature Reflux (~120 °C)Screen 80-140 °C.[4]Balances reaction rate against thermal decomposition of intermediates or products.
Ammonium Acetate 10 equivalentsEnsure high purity; maintain 10+ equivalents.[4]Acts as both nitrogen source and buffer; excess drives equilibrium.
Reaction Time 2-4 hoursMonitor by TLC to determine endpoint.[4]Prevents byproduct formation from over-exposure to heat and acidic conditions.
Table 1. Key Optimization Parameters for the Kröhnke Synthesis.
dot

Troubleshooting_Workflow Start Low Yield in Kröhnke Synthesis Check_Purity Verify Purity of Starting Materials? Start->Check_Purity Purify_Reagents Recrystallize Pyridinium Salt Distill Unsaturated Carbonyl Check_Purity->Purify_Reagents No Check_Conditions Optimize Reaction Conditions? Check_Purity->Check_Conditions Yes Purify_Reagents->Check_Conditions Optimize_Temp Screen Temperatures (e.g., 80, 100, 120 °C) Check_Conditions->Optimize_Temp Yes Monitor_Reaction Monitor by TLC? Check_Conditions->Monitor_Reaction No Optimize_Solvent Screen Solvents (Acetic Acid, Ethanol, Neat) Optimize_Temp->Optimize_Solvent Optimize_Solvent->Monitor_Reaction Determine_Time Determine Optimal Reaction Time Monitor_Reaction->Determine_Time Yes Success Yield Improved Monitor_Reaction->Success No, time is optimal Determine_Time->Success

Caption: Systematic troubleshooting workflow for low reaction yields.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This approach typically involves coupling a 2-halo-4-methylpyridine with p-tolylboronic acid. The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[5][10]

dot

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

FAQ 3: My Suzuki coupling is failing or giving low conversion. What are the most critical components to optimize?

Answer: Failure in Suzuki couplings often points to an inactive catalyst, improper choice of base, or unfavorable reaction conditions. The interplay between the catalyst, ligand, and base is critical.[10][11]

1. Catalyst and Ligand System:

  • Palladium Source: Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst for this type of coupling.[5] Other sources like Pd(OAc)₂ or Pd₂(dba)₃ are also effective but require the addition of a phosphine ligand.[10]

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient pyridine rings, electron-rich and bulky phosphine ligands are often required. Troubleshooting: If using Pd(OAc)₂ or Pd₂(dba)₃, screen ligands such as SPhos, XPhos, or RuPhos. If using a 2-chloropyridine, a more active catalyst system is almost always necessary.[6]

2. Base and Solvent:

  • Base: The base is crucial for activating the boronic acid in the transmetallation step. The choice of base is often solvent-dependent. Troubleshooting: For solvents like dioxane/water, aqueous K₂CO₃, K₃PO₄, or Na₃PO₄ are excellent choices.[5] For anhydrous conditions in solvents like toluene or DME, CsF or K₃PO₄ are often used. A common mistake is using a base that is too weak or has poor solubility in the chosen solvent system.

  • Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is very common and often accelerates the reaction.[5] Troubleshooting: Ensure your organic solvent is degassed to prevent oxidation of the palladium catalyst. Perform a solvent screen if yields remain low.

3. Boronic Acid Quality:

  • Purity: p-Tolylboronic acid can undergo dehydration to form an inactive trimeric boroxine. Troubleshooting: Use freshly purchased boronic acid or recrystallize older batches. It is also common to use a slight excess (1.2-1.5 equivalents) to compensate for any impurities or degradation.[10]

ComponentCommon ChoicesOptimization StrategyRationale
Pd Source Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃[5][10]Use a pre-catalyst like Pd(dppf)Cl₂ for simplicity. For 2-chloropyridines, use a more active catalyst/ligand combo.Reactivity depends on the halide (I > Br > Cl). Chlorides require more active catalysts.
Ligand dppf (in pre-catalyst), SPhos, XPhosUse bulky, electron-rich phosphine ligands, especially for challenging substrates.Ligands modulate the electronic and steric properties of the Pd center, influencing catalytic activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃[11]Match the base to the solvent. K₃PO₄ is a strong, versatile base.The base activates the boronic acid for transmetallation. Its strength and solubility are critical.
Solvent Dioxane/H₂O, Toluene, DME[5][10]Ensure solvents are properly degassed. A biphasic system often improves results.Prevents catalyst deactivation by oxygen and facilitates dissolution of all components.
Table 2. Recommended Catalyst, Ligand, and Base Combinations for Suzuki-Miyaura Coupling.

Experimental Protocols

Protocol 1: Kröhnke Synthesis of 4-Methyl-2-p-tolyl-pyridine[4]

This protocol is a general guideline and should be optimized by monitoring with TLC.

  • Reagent Preparation:

    • Prepare the α-pyridinium salt by reacting 2-bromo-1-(p-tolyl)ethan-1-one (1.0 mmol) with pyridine (1.2 mmol) in a minimal amount of a suitable solvent like acetone at room temperature until precipitation is complete. Collect the salt by filtration, wash with cold acetone, and dry under vacuum.

  • Reaction Assembly:

    • To a solution of the freshly prepared α-pyridinium p-tolyl methyl ketone salt (1.0 mmol) and crotonaldehyde (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 120°C) for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water (100 mL).

    • Basify the solution to a pH of ~9-10 using a concentrated ammonium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the pure 4-Methyl-2-p-tolyl-pyridine.

Protocol 2: Suzuki-Miyaura Coupling for Synthesis of 4-Methyl-2-p-tolyl-pyridine[5]

This protocol uses a common and effective catalyst system.

  • Reaction Assembly:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-methylpyridine (1.0 mmol), p-tolylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and sodium phosphate (Na₃PO₄, 3.0 mmol).

  • Solvent Addition:

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours.

    • Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

References

  • Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]

  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Optimized reaction conditions for the synthesis of pyridine 6. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Kröhnke synthesis of pyridine. Química Organica.org. [Link]

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]

  • Chichibabin pyridine synthesis. Chemistry Notes. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH). [Link]

  • Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]

  • Process for the preparation of substituted pyridines.
  • Chichibabin pyridine synthesis. Wikipedia. [Link]

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. National Institutes of Health (NIH). [Link]

  • CHAPTER 16: Pyridine Synthesis. The Royal Society of Chemistry. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University. [Link]

  • Pyridine. Wikipedia. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • 4-Methyl-2-(p-tolyl)pyridine. PubChem. [Link]

  • 4-Methyl-2-(p-tolyl)pyridine. people.com. [Link]

  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. ACS Publications. [Link]

  • 4-Phenyl-2,6-bis(4-tolyl)pyridine. National Institutes of Health (NIH). [Link]

Sources

Optimization

stability issues and degradation of 4-Methyl-2-p-tolyl-pyridine

Welcome to the technical support center for 4-Methyl-2-p-tolyl-pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concer...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-p-tolyl-pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns encountered during experimentation. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific reasoning to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 4-Methyl-2-p-tolyl-pyridine.

Q1: What are the primary factors that can cause the degradation of 4-Methyl-2-p-tolyl-pyridine?
Q2: How should I properly store 4-Methyl-2-p-tolyl-pyridine to ensure its long-term stability?

A2: To ensure long-term stability, 4-Methyl-2-p-tolyl-pyridine should be stored in a tightly sealed, amber glass vial to protect it from light. The vial should be flushed with an inert gas, such as argon or nitrogen, before sealing to minimize exposure to oxygen.[4][5] For optimal shelf life, storage at temperatures below 15°C is recommended.[4]

Q3: What are the visible signs of degradation in a sample of 4-Methyl-2-p-tolyl-pyridine?

A3: A pure sample of 4-Methyl-2-p-tolyl-pyridine should be a white to light yellow crystalline powder.[4][6] Common visual indicators of degradation include a noticeable change in color to yellow or brown, the development of an unfamiliar odor, or a change in the physical state of the solid (e.g., clumping or melting at room temperature).

Q4: Can I purify a partially degraded sample of 4-Methyl-2-p-tolyl-pyridine?

A4: Yes, it is often possible to purify a partially degraded sample. Standard laboratory techniques such as recrystallization or column chromatography can be effective in removing impurities. The choice of solvent for recrystallization will depend on the nature of the impurities, but a non-polar solvent system is a good starting point. Monitoring the purification process by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

Q5: What are the potential degradation products of 4-Methyl-2-p-tolyl-pyridine?

A5: While specific degradation studies on this molecule are not extensively published, based on the chemistry of alkylpyridines, potential degradation products could include the corresponding pyridine N-oxide from oxidation of the pyridine nitrogen, and carboxylic acids or ketones from the oxidation of the methyl groups.[1][3][7][8] Photodegradation can lead to more complex mixtures of rearranged or fragmented products.[2][9][10]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with 4-Methyl-2-p-tolyl-pyridine.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Degradation of the 4-Methyl-2-p-tolyl-pyridine stock solution.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your stock solution using an analytical technique such as HPLC, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis provided by the supplier.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a solid sample that has been properly stored.

    • Implement Proper Handling: When preparing solutions, use deoxygenated solvents and work under an inert atmosphere if possible, especially for long-term storage.

Issue 2: Unexpected side products observed in a reaction.
  • Potential Cause 1: Impurities in the starting material.

  • Troubleshooting Steps:

    • Analyze Starting Material: Before use, analyze a small sample of your 4-Methyl-2-p-tolyl-pyridine for any pre-existing impurities.

    • Purify if Necessary: If impurities are detected, purify the starting material using an appropriate method as described in the FAQs.

  • Potential Cause 2: On-going degradation of 4-Methyl-2-p-tolyl-pyridine under the reaction conditions.

  • Troubleshooting Steps:

    • Review Reaction Conditions: Assess if the reaction conditions (e.g., high temperature, presence of oxidants, exposure to light) could be promoting degradation.

    • Modify Conditions: If possible, modify the reaction conditions to be milder. This could include lowering the reaction temperature, using a degassed solvent, or running the reaction in the dark.

    • Control Experiments: Run a control experiment with only 4-Methyl-2-p-tolyl-pyridine under the reaction conditions (without other reactants) to see if degradation occurs.

Issue 3: Poor solubility of the compound.
  • Potential Cause: Formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the solid material for any discoloration or changes in appearance that might indicate degradation.

    • Solubility Test: Test the solubility of a small amount of the material in a trusted solvent. Compare this to the expected solubility.

    • Purification: If insolubles are present, attempt to purify the compound.

Data on Potential Degradation Pathways

While specific quantitative data for 4-Methyl-2-p-tolyl-pyridine is limited, the following table summarizes general degradation pathways for related alkylpyridines.

Degradation PathwayTriggerPotential ProductsReference
Oxidation Air (O₂), Oxidizing AgentsPyridine N-oxides, Pyridine Carboxylic Acids, Ketones[1][3][7]
Photodegradation UV LightHydroxylated Pyridines, Ring-Opened Products (e.g., succinic acid derivatives)[2][9][10]
Thermal Decomposition High Temperature (>200°C)De-alkylated Pyridines, Rearranged Isomers[11]
Experimental Protocols
Protocol 1: Assessment of 4-Methyl-2-p-tolyl-pyridine Purity by HPLC
  • Standard Preparation: Prepare a stock solution of high-purity 4-Methyl-2-p-tolyl-pyridine (if available, from a new, unopened container) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the sample, which would indicate the presence of impurities or degradation.

Protocol 2: Small-Scale Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the impure 4-Methyl-2-p-tolyl-pyridine in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).

  • Dissolution: Heat the mixture gently until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Purity Check: Assess the purity of the recrystallized material using HPLC or melting point analysis.

Visualizing Degradation and Troubleshooting
Potential Degradation Pathways

G 4-Methyl-2-p-tolyl-pyridine 4-Methyl-2-p-tolyl-pyridine Oxidation Oxidation 4-Methyl-2-p-tolyl-pyridine->Oxidation O2, Air Photodegradation Photodegradation 4-Methyl-2-p-tolyl-pyridine->Photodegradation UV Light Thermal_Stress Thermal_Stress 4-Methyl-2-p-tolyl-pyridine->Thermal_Stress High Temp N-Oxide N-Oxide Oxidation->N-Oxide Carboxylic_Acids_Ketones Carboxylic Acids/ Ketones Oxidation->Carboxylic_Acids_Ketones Hydroxylated_Derivatives Hydroxylated Derivatives Photodegradation->Hydroxylated_Derivatives Ring_Opened_Products Ring-Opened Products Photodegradation->Ring_Opened_Products De-alkylated_Products De-alkylated Products Thermal_Stress->De-alkylated_Products

Caption: Potential degradation pathways for 4-Methyl-2-p-tolyl-pyridine.

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC/GC) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No review_conditions Review Experimental Conditions is_pure->review_conditions Yes purify->check_purity is_harsh Are Conditions Harsh? (High Temp, Light, Air) review_conditions->is_harsh modify_conditions Modify Conditions (Lower Temp, Dark, Inert Atm.) is_harsh->modify_conditions Yes rerun Re-run Experiment is_harsh->rerun No modify_conditions->rerun

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. (2023). YorkSpace.
  • [Biodegradation of pyridine under UV irradiation]. (n.d.). PubMed.
  • Biswell, C. B., & Wirth, W. V. (1938). Oxidation of alkyl pyridines and alkyl quinolines. U.S. Patent No. 2,109,954. Washington, DC: U.S. Patent and Trademark Office.
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2023). MDPI.
  • Oxidative Dearomatization of Pyridines. (n.d.). PMC - NIH.
  • UV Photolysis for Accelerating Pyridine Biodegradation. (n.d.). PubMed.
  • Biodegradation of pyridine under UV irradiation. (2025). Request PDF - ResearchGate.
  • Oxidation of the α‐methylene carbon of 2‐alkyl group of pyridine derivatives (1) affording corresponding ketones (2). (n.d.). ResearchGate.
  • Alkylation Of Pyridine Research Articles. (n.d.). R Discovery.
  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022). YouTube.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews - ACS Publications.
  • 4-Methyl-2-(p-tolyl)pyridine. (n.d.). Tokyo Chemical Industry.
  • UV photolysis for accelerating pyridine biodegradation. (2014). Semantic Scholar.
  • PYRIDINE ITS DERIVATIVES. (n.d.). download.
  • Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • 80635-92-3|4-Methyl-2-(p-tolyl)pyridine. (n.d.). BLDpharm.
  • 4-Methyl-2-(p-tolyl)pyridine. (n.d.). Chem-Impex.
  • Direct Synthesis of Pyridine Derivatives. (n.d.). Journal of the American Chemical Society.
  • 4-méthyl-2-(p-tolyl)pyridine. (n.d.). Chem-Impex.
  • synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. (n.d.). Organic Syntheses Procedure.
  • Pyridine. (n.d.). Wikipedia.
  • 4-Methyl-2-(p-tolyl)pyridine | 80635-92-3. (n.d.). TCI Chemicals.
  • 4-Methyl-2-(p-tolyl)pyridine. (n.d.). People.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • 4-Methyl-2-(p-tolyl)pyridine | C13H13N. (n.d.). PubChem.
  • Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (2025). Request PDF - ResearchGate.
  • 4-Methyl-2-p-tolylpyridine, min 98% (HPLC), 1 gram. (n.d.). No result was found for the given query.
  • 80635-91-2|4-Methyl-2-(m-tolyl)pyridine. (n.d.). BLDpharm.
  • 4-METHYL-2-O-TOLYL-PYRIDINE | 64291-98-1. (n.d.). ChemicalBook.
  • 4-METHYL-2-P-TOLYL-PYRIDINE | 80635-92-3. (n.d.). ChemicalBook.
  • 4-METHYL-2-P-TOLYL-PYRIDINE. (2023). ChemicalBook.
  • CAS 80635-92-3 4-Methyl-2-(p-tolyl)pyridine. (n.d.). Catalysts / Alfa Chemistry.
  • 2-(p-Tolyl)pyridine = 97 4467-06-5. (n.d.). Sigma-Aldrich.
  • 88965-00-8|6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine. (n.d.). BLDpharm.

Sources

Troubleshooting

Technical Support Center: Characterization of 4-Methyl-2-p-tolyl-pyridine

Welcome to the Technical Support Center for the characterization of 4-Methyl-2-p-tolyl-pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of 4-Methyl-2-p-tolyl-pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the analytical challenges associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure the integrity and success of your experimental work.

Structural and Physical Properties

Before delving into troubleshooting, a clear understanding of the fundamental properties of 4-Methyl-2-p-tolyl-pyridine is essential.

PropertyValueSource
Molecular Formula C₁₃H₁₃N[1]
Molecular Weight 183.25 g/mol [1]
Appearance White to light yellow powder or crystal
Melting Point 50 - 54 °C
CAS Number 80635-92-3[1]

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the characterization of 4-Methyl-2-p-tolyl-pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation of 4-Methyl-2-p-tolyl-pyridine. However, challenges such as signal overlap and correct peak assignment are common.

Question 1: My ¹H NMR spectrum shows complex, overlapping signals in the aromatic region, making it difficult to assign the protons of the pyridine and tolyl rings. How can I resolve this?

Answer: This is a frequent challenge due to the similar electronic environments of the aromatic protons. Here are several strategies to tackle this issue:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and likely resolve the overlapping multiplets.[2]

  • Solvent Effects: Changing the deuterated solvent can induce differential shifts in proton resonances. Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts compared to more common solvents like CDCl₃ or DMSO-d₆, potentially resolving the overlap.[3]

  • 2D NMR Techniques: Two-dimensional NMR is a powerful tool for unambiguous assignments.

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-spin coupled, helping to identify adjacent protons within the same ring system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. For 4-Methyl-2-p-tolyl-pyridine, you would expect to see NOE correlations between the ortho-protons of the tolyl ring and the H6 proton of the pyridine ring, confirming their proximity.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is invaluable for assigning quaternary carbons and confirming the connectivity between the two rings. For example, the protons on the tolyl ring should show correlations to the C2 carbon of the pyridine ring.[2]

Question 2: I'm unsure about the chemical shifts to expect for the protons and carbons of 4-Methyl-2-p-tolyl-pyridine. Can you provide a predicted spectrum?

Answer: While an experimental spectrum is the gold standard, we can predict the approximate chemical shifts based on the analysis of similar structures. The electron-withdrawing nature of the pyridine nitrogen will deshield the protons and carbons of that ring, particularly at the α-positions (C2 and C6).

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Pyridine-H3~7.1~121.0Doublet
Pyridine-H5~7.0~123.0Doublet of doublets
Pyridine-H6~8.5~149.0Doublet, most downfield pyridine proton
Pyridine-C2-~158.0Quaternary carbon, attached to the tolyl group
Pyridine-C4-~147.0Quaternary carbon, attached to the methyl group
Pyridine-CH₃~2.4~21.0Singlet
Tolyl-H2', H6'~7.8~129.5Doublet, ortho to the pyridine ring
Tolyl-H3', H5'~7.3~129.0Doublet, meta to the pyridine ring
Tolyl-C1'-~137.0Quaternary carbon, attached to the pyridine ring
Tolyl-C4'-~139.0Quaternary carbon, attached to the methyl group
Tolyl-CH₃~2.4~21.0Singlet

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

dot graph "NMR_Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Troubleshooting workflow for common NMR issues.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and obtaining fragmentation information that supports the proposed structure.

Question 3: What are the expected fragmentation patterns for 4-Methyl-2-p-tolyl-pyridine in an Electron Ionization (EI) mass spectrum?

Answer: In EI-MS, the molecular ion (M⁺˙) is expected to be observed at m/z 183. The fragmentation will likely involve cleavages that lead to stable carbocations.

Predicted Fragmentation Pattern:

m/z Proposed Fragment Notes
183[C₁₃H₁₃N]⁺˙Molecular ion (M⁺˙)
182[M - H]⁺Loss of a hydrogen radical, likely from a methyl group
168[M - CH₃]⁺Loss of a methyl radical, a common fragmentation for methylated aromatics
91[C₇H₇]⁺Tropylium ion, characteristic of a tolyl group

The fragmentation of the pyridine ring itself can be complex. Studies on methylpyridines have shown that fission of the N-C2 and C4-C5/C5-C6 bonds can occur upon ionization.[4]

dot graph "MS_Fragmentation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

} Caption: Predicted EI-MS fragmentation of 4-Methyl-2-p-tolyl-pyridine.

Chromatography (HPLC/GC)

Chromatographic techniques are essential for assessing the purity of 4-Methyl-2-p-tolyl-pyridine and for separating it from potential impurities.

Question 4: I am having trouble with peak tailing when analyzing my compound by reverse-phase HPLC. What could be the cause and how can I fix it?

Answer: Peak tailing for pyridine-containing compounds in reverse-phase HPLC is often due to secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the pyridine nitrogen, which can reduce its interaction with silanols.

  • Use a Different Column: Employing a column with a highly deactivated (end-capped) stationary phase or a hybrid particle technology can minimize the number of accessible silanol groups.

  • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.

  • Alternative Stationary Phases: Consider using a polymer-based column or a column designed for the analysis of basic compounds.[5]

Question 5: What are some potential impurities I should be looking for from the synthesis of 4-Methyl-2-p-tolyl-pyridine?

Answer: A common synthetic route to this compound is the Suzuki or Negishi cross-coupling reaction. These reactions can lead to several byproducts that may co-elute or interfere with the characterization of the desired product.

Potential Impurities:

  • Starting Materials: Unreacted 2-halo-4-methylpyridine or p-tolylboronic acid (or its derivatives).

  • Homocoupling Products: Biphenyls from the homocoupling of p-tolylboronic acid or bipyridines from the homocoupling of the pyridine starting material. The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.

  • Protodeborylation/Protodehalogenation Products: Toluene (from the boronic acid) or 4-picoline (from the pyridine halide).

  • Isomers: Depending on the specificity of the synthesis, regioisomers of the product could be present.

A robust chromatographic method is essential to separate these potential impurities and accurately determine the purity of your compound.

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray diffraction is the definitive technique.

Question 6: I am struggling to obtain single crystals of 4-Methyl-2-p-tolyl-pyridine suitable for X-ray analysis. What are some effective crystallization techniques?

Answer: Growing high-quality single crystals can be challenging. Patience and experimentation with different techniques are key.

Recommended Crystallization Methods:

  • Slow Evaporation: This is the simplest method. Dissolve your compound in a suitable solvent (one in which it is moderately soluble) in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Vapor Diffusion: This is a highly effective method for small molecules. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which your compound is sparingly soluble). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.

  • Solvent Layering: Carefully layer a less dense, poor solvent on top of a more dense solution of your compound in a good solvent in a narrow tube. Crystals will form at the interface of the two solvents.

Solvent Selection: A good starting point for solvent screening includes common organic solvents of varying polarities such as hexane, ethyl acetate, dichloromethane, methanol, and toluene, or mixtures thereof.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: General Procedure for GC-MS Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

References

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11644036, 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChemLite. (n.d.). 4-methyl-2-(p-tolyl)pyridine (C13H13N). [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Bruker. (2009). NMR CASE Troubleshooting Guide. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • St. John's University. (n.d.). 4-Methyl-2-p-tolylpyridine, min 98% (HPLC), 1 gram. [Link]

  • SpectraBase. (n.d.). 4-Methyl-pyridinium cation - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Restek. (n.d.). 4-Methylpyridine. [Link]

  • Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

  • ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?. [Link]

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Reactions Using 4-Methyl-2-p-tolyl-pyridine

Prepared by: Senior Application Scientist, Advanced Catalysis Division Welcome to the technical support center for catalytic applications involving 4-Methyl-2-p-tolyl-pyridine. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Catalysis Division

Welcome to the technical support center for catalytic applications involving 4-Methyl-2-p-tolyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation. We will explore the underlying causes of catalyst instability and provide actionable, field-proven solutions to enhance the success of your experiments.

Part 1: General Troubleshooting Guide

This section addresses common observational problems encountered during catalytic reactions. Each question is followed by a diagnostic approach and recommended solutions.

Question 1: My reaction is sluggish or has stalled completely. How do I determine if catalyst deactivation is the cause?

A stalled reaction is a common issue that can stem from either suboptimal reaction conditions or catalyst death. The first step is to differentiate between these possibilities.

Diagnostic Approach:

  • Monitor the Reaction Profile: If you have in-situ monitoring capabilities (e.g., ReactIR, UPLC/GC-MS), analyze the kinetic profile. A reaction that starts and then flattens out prematurely is a strong indicator of catalyst deactivation. A reaction that never starts suggests a problem with catalyst activation or fundamental incompatibility of the conditions.

  • Post-Reaction Catalyst Spike: In a controlled environment, add a fresh charge of catalyst (both precatalyst and ligand) to the stalled reaction mixture. If the reaction restarts, it strongly implies the original catalyst deactivated. If it does not, the issue may lie with substrate degradation or product inhibition.

  • Visual Inspection: The formation of palladium black or other precipitates is a clear visual cue of catalyst decomposition and aggregation.[1]

Potential Solutions:

  • Re-evaluate Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2] Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C) to see if catalyst lifetime improves, even if the initial rate is slower.[2]

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of the 4-Methyl-2-p-tolyl-pyridine ligand can leave the metal center exposed and prone to aggregation.[2] While a 1:1 or 2:1 ligand-to-metal ratio is a common starting point, a slight excess of the ligand may be beneficial for stabilization.[3]

  • Ensure an Inert Atmosphere: Oxygen is a potent oxidant for active Pd(0) catalysts, leading to the formation of inactive oxides and palladium black.[2] Rigorous degassing of solvents (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and maintaining a positive pressure of an inert gas are critical.[2][3]

Question 2: I'm observing significant formation of palladium black. What is it and how can I prevent it?

Palladium black is finely divided, elemental palladium that has precipitated from the solution. Its formation is a definitive sign of catalyst decomposition, where the active, soluble Pd(0) species has aggregated into an inactive, heterogeneous state.[2]

Causality and Prevention:

  • Ligand Dissociation: At elevated temperatures, the 4-Methyl-2-p-tolyl-pyridine ligand can dissociate from the palladium center. These "naked" Pd(0) atoms are highly unstable and rapidly aggregate.

    • Solution: Employ the lowest possible reaction temperature that provides a reasonable rate.[2] Consider using a slightly higher ligand-to-metal ratio to push the equilibrium towards the ligated, stable complex.[2]

  • Reductive Elimination vs. Aggregation: The final step in many cross-coupling cycles is reductive elimination to form the product and regenerate the Pd(0) catalyst. If this step is slow relative to the rate of Pd(0) aggregation, palladium black will form.

    • Solution: The electronic properties of 4-Methyl-2-p-tolyl-pyridine, being a substituted pyridine, are crucial. Pyridine ligands can be tuned by substituents to modulate the electron density at the metal center.[4][5] Ensure your solvent and base combination does not hinder the reductive elimination step.

  • Oxidative Damage: As mentioned, trace oxygen can oxidize the Pd(0) catalyst, leading to decomposition pathways that result in palladium black.[2]

    • Solution: See "Ensure an Inert Atmosphere" in Question 1.

Troubleshooting Workflow for Low Reaction Conversion

The following diagram outlines a systematic approach to diagnosing and resolving low conversion in your catalytic reaction.

G cluster_yes cluster_no Start Low Reaction Conversion Observed Check_Deactivation Visual Signs of Deactivation? (e.g., Pd Black) Start->Check_Deactivation Yes_Deactivation YES No_Deactivation NO Deactivation_Causes Address Deactivation Causes Check_Deactivation->Deactivation_Causes Yes Suboptimal_Conditions Investigate Suboptimal Conditions Check_Deactivation->Suboptimal_Conditions No Optimize_Temp Lower Temperature Deactivation_Causes->Optimize_Temp Optimize_Ligand Increase Ligand:Metal Ratio Deactivation_Causes->Optimize_Ligand Check_Inert Improve Inert Atmosphere (Degas Solvents) Deactivation_Causes->Check_Inert Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Suboptimal_Conditions->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Suboptimal_Conditions->Screen_Solvent Check_Purity Verify Reagent Purity (Substrates, Base, Solvent) Suboptimal_Conditions->Check_Purity

Caption: Systematic workflow for troubleshooting low reaction conversion.

Part 2: Frequently Asked Questions (FAQs)

This section delves into the specific mechanisms and theoretical considerations when using 4-Methyl-2-p-tolyl-pyridine.

Question 3: What are the primary mechanisms of catalyst deactivation when using a pyridine-based ligand like 4-Methyl-2-p-tolyl-pyridine?

Catalyst deactivation is a complex process, but when using N-heterocyclic ligands, the primary mechanisms can be broadly categorized.[6][7]

Mechanisms of Deactivation:

Deactivation MechanismDescriptionRelevance to 4-Methyl-2-p-tolyl-pyridine
Poisoning Strong chemisorption of a species (substrate, product, impurity, or the ligand itself) to the active site, blocking it from further reaction.[7]The pyridine nitrogen has a lone pair of electrons and can act as a Lewis base.[4] If the ligand binds too strongly or if reaction byproducts with strong coordinating groups are formed, they can act as poisons.
Thermal Degradation (Sintering) Agglomeration of metal particles (e.g., Pd) at high temperatures, leading to a loss of active surface area. This is visually observed as palladium black.[2]This is a very common pathway. The stability of the Pd-N bond in the [Pd(0)-(4-Me-2-p-tolyl-pyridine)n] complex is key. High temperatures provide the energy to overcome the activation barrier for ligand dissociation and subsequent metal aggregation.[2]
Fouling (Coking) Deposition of carbonaceous materials (coke) on the catalyst surface, physically blocking active sites.[7][8]In reactions with organic substrates at high temperatures, undesired side reactions can lead to the formation of polymeric or carbon-rich deposits that coat the catalyst.
Leaching For heterogenized catalysts, the dissolution of the active metal species from its solid support into the reaction medium.While this guide focuses on homogeneous catalysis, if the ligand and metal are part of an immobilized system, leaching of the active complex is a primary deactivation route.[9]

Primary Catalyst Deactivation Pathways

The diagram below illustrates the balance between the productive catalytic cycle and off-cycle deactivation pathways.

G Active_Catalyst Active Pd(0)L (L = 4-Me-2-p-tolyl-pyridine) Ox_Add Oxidative Addition Active_Catalyst->Ox_Add + R-X Pd_Black Inactive Pd Black (Aggregation) Active_Catalyst->Pd_Black High Temp. Low [L] Poisoned Poisoned Catalyst [Pd(0)L-Poison] Active_Catalyst->Poisoned + Poison Degraded_Ligand Degraded Ligand + Pd(0) Active_Catalyst->Degraded_Ligand Harsh Conditions Pd_II_Complex Pd(II) Intermediate Ox_Add->Pd_II_Complex Transmetal Transmetalation Red_Elim Reductive Elimination Transmetal->Red_Elim - M-X Red_Elim->Active_Catalyst + R-R' Pd_II_Complex->Transmetal + R'-M

Caption: The catalytic cycle versus common off-cycle deactivation pathways.

Question 4: How does the choice of base and solvent impact catalyst stability?

The base and solvent are not innocent bystanders; they are critical components that directly influence the catalyst's stability and activity.[2]

  • Base Selection: The base's role is often to facilitate a key step in the catalytic cycle (e.g., deprotonation or regeneration of the active catalyst). However, an inappropriate base can cause deactivation.

    • Causality: An overly strong or poorly soluble base can lead to the degradation of sensitive substrates or ligands. The resulting decomposition products can act as catalyst poisons. For Suzuki reactions, common choices like K₂CO₃ and K₃PO₄ are often effective, but for more sensitive systems, a careful screening of bases is warranted.[1][2]

  • Solvent Choice: The solvent dictates the solubility of all components and influences the stability of catalytic intermediates.

    • Causality: The use of anhydrous, deoxygenated solvents is non-negotiable to prevent catalyst oxidation.[2] Aprotic solvents like toluene, dioxane, and THF are common choices. The polarity of the solvent can affect the rate of key steps; for instance, a less polar solvent like toluene may be preferred in reactions that produce inhibitory iodide salts, as it minimizes their solubility.[3]

Part 3: Experimental Protocols
Protocol 1: Best Practices for Reaction Setup to Minimize Catalyst Deactivation

This protocol outlines a self-validating workflow for setting up a cross-coupling reaction to minimize the risk of premature catalyst deactivation.

Materials:

  • Oven-dried glassware (Schlenk flask, condenser, etc.)

  • Suitably sized magnetic stir bar

  • Septa and needles

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Anhydrous, degassed reaction solvent (e.g., Toluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • 4-Methyl-2-p-tolyl-pyridine ligand

  • Substrates (e.g., aryl halide, boronic acid)

  • Base (e.g., K₃PO₄)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (>120 °C) for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Assembly: Assemble the glassware while it is still warm and immediately place it under a positive pressure of inert gas. Perform at least three vacuum/backfill cycles to remove atmospheric oxygen and moisture.

  • Reagent Addition (Solids): In the reaction flask, quickly add the palladium precatalyst, the 4-Methyl-2-p-tolyl-pyridine ligand, the solid substrate(s), and the base under a positive flow of inert gas.

    • Expertise Note: Adding solids first minimizes the time the solvent and liquid reagents are exposed to potential atmospheric contaminants.

  • Solvent and Liquid Reagent Addition: Add the degassed solvent via cannula or a gas-tight syringe. If any substrates are liquid, add them at this stage.

    • Trustworthiness Check: A properly degassed solvent should not cause any color change (e.g., formation of Pd black) upon addition to the catalyst/ligand mixture.

  • Initiate Reaction: Begin vigorous stirring and heat the reaction to the target temperature using an oil bath with a temperature controller.

    • Expertise Note: Vigorous stirring is crucial, especially for heterogeneous mixtures (e.g., with an inorganic base), to ensure good mass transfer and prevent localized overheating.[3]

  • Monitoring: Monitor the reaction by taking small, periodic aliquots via syringe under inert atmosphere for analysis by TLC, GC-MS, or LC-MS. A clean, progressing reaction with minimal byproduct formation validates the setup.

Protocol 2: Analysis of Palladium Black for Deactivation Diagnosis

If you observe significant palladium black formation, quantifying the amount of palladium that has precipitated can confirm the extent of deactivation.

Procedure:

  • Reaction Quench and Filtration: Once the reaction is complete or has stalled, cool the mixture to room temperature. Under an inert atmosphere, carefully filter the reaction mixture through a Celite pad using cannula filtration to separate the soluble components from the solid precipitate (palladium black).

  • Washing: Wash the collected black solid on the Celite pad with the reaction solvent (e.g., toluene) to remove residual organic compounds, followed by a more volatile solvent (e.g., hexane).

  • Drying and Weighing: Dry the black solid under high vacuum to remove all solvent. Carefully collect and weigh the solid.

  • ICP-OES/AAS Analysis: Digest a known mass of the dried, deactivated catalyst in aqua regia. Dilute the resulting solution to a known volume with deionized water.

    • Safety Note: Aqua regia is extremely corrosive. Handle with extreme caution in a fume hood using appropriate personal protective equipment.

  • Quantification: Analyze the palladium content of the digested solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS). Comparing the amount of precipitated palladium to the initial amount charged to the reaction will quantify the percentage of catalyst that has deactivated via aggregation.[2]

References
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chem-Impex. (n.d.). 4-Methyl-2-(p-tolyl)pyridine.
  • Gilmour, R., et al. (2025). Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate.
  • Smoleń, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • Flanigan, D. M., et al. (2010). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General.
  • Gualandi, A., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts.
  • Smoleń, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health.
  • Forni, A., et al. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
  • Jurss, J. W., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI.
  • Smoleń, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications.
  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • Kumar, A., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central.
  • Tokyo Chemical Industry. (n.d.). 4-Methyl-2-(p-tolyl)pyridine.
  • PubChem. (n.d.). 4-Methyl-2-(p-tolyl)pyridine.
  • CORTEX BIOCHEM. (n.d.). 4-Methyl-2-(p-tolyl)pyridine.
  • Wang, J., & Li, G. (n.d.). Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 4-Methyl-2-p-tolyl-pyridine Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 4-Methyl-2-p-tolyl-pyridine using Thin-Layer Chromatography (TLC) and High-Perfor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 4-Methyl-2-p-tolyl-pyridine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key differences between using TLC and HPLC for monitoring the synthesis of 4-Methyl-2-p-tolyl-pyridine?

A1: Both TLC and HPLC are powerful chromatographic techniques, but they serve different primary purposes in reaction monitoring. TLC is a rapid, qualitative, and cost-effective method ideal for quickly assessing the progress of a reaction. It can help you visualize the disappearance of starting materials and the appearance of the product and any byproducts. HPLC, on the other hand, is a quantitative technique that provides high-resolution separation. It is used for accurate determination of the reaction conversion, product purity, and for identifying and quantifying impurities.

Table 1: Comparison of TLC and HPLC for Reaction Monitoring

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Qualitative, rapid reaction progressQuantitative, purity analysis, impurity profiling
Resolution LowerHigh
Analysis Time 5-20 minutes15-60 minutes
Cost per Sample LowHigh
Solvent Consumption MinimalSignificant
Data Output Rf values, visual spot comparisonChromatogram with retention times, peak areas
Q2: How do I select an appropriate solvent system for TLC analysis of 4-Methyl-2-p-tolyl-pyridine?

A2: The choice of the mobile phase (solvent system) in TLC is critical for achieving good separation. For pyridine derivatives like 4-Methyl-2-p-tolyl-pyridine, a good starting point is a mixture of a non-polar solvent and a slightly more polar solvent. A common combination is hexane and ethyl acetate. You should aim for an Rf value for your product between 0.3 and 0.5 for optimal resolution. You can systematically vary the ratio of the solvents to achieve the desired separation. For example, you can start with a 9:1 hexane:ethyl acetate mixture and gradually increase the proportion of ethyl acetate.

Q3: What are the most common issues encountered when developing an HPLC method for this compound?

A3: Common challenges in HPLC method development for 4-Methyl-2-p-tolyl-pyridine include poor peak shape (tailing or fronting), inadequate resolution between the product and impurities, and shifting retention times. Peak tailing can often be attributed to secondary interactions between the basic nitrogen of the pyridine ring and residual silanol groups on the silica-based column. Using a base-deactivated column or adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mitigate this. Poor resolution can be addressed by optimizing the mobile phase composition, gradient slope, or by selecting a column with a different stationary phase. Retention time variability is often due to fluctuations in temperature or mobile phase composition.

Section 2: Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Spots are streaky. Sample is overloaded.Dilute the sample before spotting.
The compound is highly polar and interacting strongly with the stationary phase.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid to the mobile phase.
Rf values are too high (spots run near the solvent front). The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
Rf values are too low (spots remain near the baseline). The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots are not circular. The TLC plate was not developed in a saturated chamber.Ensure the developing chamber is properly saturated with the mobile phase vapor by placing a piece of filter paper inside.
The spotting technique is poor.Use a fine capillary tube to spot a small, concentrated circle of the sample.
HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing. Secondary interactions with the stationary phase.Add a basic modifier like triethylamine (0.1%) to the mobile phase. Use a base-deactivated column.
Column is overloaded.Inject a smaller volume or a more dilute sample.
Poor Resolution. Mobile phase is not optimized.Adjust the organic-to-aqueous ratio or the gradient profile.
Inappropriate column chemistry.Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
Shifting Retention Times. Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements.
Column degradation.Flush the column with a strong solvent or replace it if necessary.

Section 3: Experimental Protocols

Protocol 1: TLC Monitoring of 4-Methyl-2-p-tolyl-pyridine Synthesis
  • Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate). Close the lid and allow the chamber to saturate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using separate capillary tubes, spot small amounts of your starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

  • Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate Rf Values: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare TLC Plate spot_plate 3. Spot Plate (SM, Co, RM) prep_plate->spot_plate develop_plate 4. Develop Plate spot_plate->develop_plate visualize 5. Visualize under UV develop_plate->visualize calculate_rf 6. Calculate Rf Values visualize->calculate_rf SM SM = Starting Material Co Co = Co-spot RM RM = Reaction Mixture

Caption: Workflow for TLC Reaction Monitoring.

Protocol 2: HPLC Monitoring of 4-Methyl-2-p-tolyl-pyridine Synthesis
  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Gradient Program:

    • Start with a suitable gradient, for example: 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and equilibrate for 4 minutes before the next injection.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the quenched sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of the starting material to determine its retention time.

    • Inject a standard of the purified product (if available) to determine its retention time.

    • Inject the prepared reaction mixture sample.

  • Data Interpretation:

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

    • Calculate the percent conversion and purity based on the peak areas.

HPLC_Workflow cluster_setup System Setup cluster_run Analysis Run cluster_data Data Interpretation prep_mobile_phase 1. Prepare Mobile Phases (A & B) install_column 2. Install C18 Column prep_mobile_phase->install_column set_conditions 3. Set Flow Rate & Detection install_column->set_conditions prep_sample 4. Prepare & Filter Sample set_conditions->prep_sample inject_standards 5. Inject Standards (SM & Product) prep_sample->inject_standards inject_sample 6. Inject Reaction Sample inject_standards->inject_sample analyze_chromatogram 7. Analyze Chromatogram inject_sample->analyze_chromatogram calculate_conversion 8. Calculate Conversion & Purity analyze_chromatogram->calculate_conversion

Caption: Workflow for HPLC Reaction Monitoring.

Section 4: References

  • Thin-Layer Chromatography: A Modern Practical Approach. (2006). Royal Society of Chemistry. [Link]

  • Practical HPLC Method Development. (2011). John Wiley & Sons. [Link]

  • Introduction to Modern Liquid Chromatography. (2010). John Wiley & Sons. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of 4-Methyl-2-p-tolyl-pyridine

Introduction: The Strategic Importance of the Pyridine Scaffold The pyridine ring is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials. The specific derivative, 4-Methyl-2-p-tolyl-pyridine, is a valuable building block, offering a unique combination of steric and electronic properties for applications in organic synthesis, catalysis, and materials science.[1] Its synthesis, therefore, is a topic of significant interest for researchers aiming to construct complex molecular architectures.

This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for obtaining 4-Methyl-2-p-tolyl-pyridine. We move beyond simple protocols to dissect the underlying mechanistic principles and practical considerations that govern the selection of an optimal synthetic route. This document is designed for the discerning researcher, scientist, and drug development professional who requires not just a procedure, but a validated strategic framework for synthesis. We will evaluate two major classes of reactions: modern palladium-catalyzed cross-coupling reactions and classical pyridine ring-formation syntheses.

Comparative Overview of Synthetic Methodologies

The choice of a synthetic strategy is a multi-variable decision, balancing yield, purity, cost, scalability, and experimental complexity. Below is a high-level comparison of the four methods detailed in this guide.

Method Synthetic Approach Typical Yield Key Advantages Primary Limitations
Suzuki-Miyaura Coupling C-C bond formation via Pd-catalysisHigh (80-95%)High functional group tolerance, mild conditions, stable reagents.[2][3][4]Catalyst cost, potential for ligand-derived impurities.
Negishi Coupling C-C bond formation via Pd- or Ni-catalysisHigh (85-98%)High reactivity, excellent yields, tolerates diverse functional groups.[5]Requires anhydrous/anaerobic conditions, moisture-sensitive organozinc reagents.[6][7]
Kröhnke Pyridine Synthesis Pyridine ring formation from acyclic precursorsModerate to Good (60-80%)One-pot construction of the pyridine ring, readily available starting materials.[8][9][10]Can produce isomeric mixtures, less direct for unsymmetrical products.
Chichibabin Pyridine Synthesis Pyridine ring formation via condensationVariable (Low for specific products)Inexpensive starting materials, suitable for industrial-scale production of simple pyridines.[11][12]Harsh conditions (high temp/pressure), low selectivity for complex products, produces mixtures.[11][13][14]

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely adopted method for constructing biaryl compounds.[2][15] Its power lies in the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[3][4]

Expertise & Experience: Why Choose the Suzuki Coupling?

From a strategic standpoint, the Suzuki coupling offers unparalleled modularity. For 4-Methyl-2-p-tolyl-pyridine, two convergent pathways are viable:

  • Route A: Coupling of 2-halo-4-methylpyridine with p-tolylboronic acid .

  • Route B: Coupling of 4-methyl-2-pyridylboronic acid with a p-tolyl halide .

Route A is often preferred due to the commercial availability and stability of a wide range of arylboronic acids. The reaction conditions are generally mild and tolerant of a vast array of functional groups, minimizing the need for protecting group strategies in more complex syntheses.[2][4] The primary challenge with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit the catalytic cycle.[2] This is readily overcome by selecting robust ligands, such as those based on bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the desired catalytic turnover.

Mechanistic Pathway

The catalytic cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[3][15]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ + Base Borate_Complex [R²-B(OH)₃]⁻ Boronic_Acid->Borate_Complex Borate_Complex->Transmetalation Halide R¹-X Halide->OxAdd Negishi_Coupling Negishi Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Organozinc R²-ZnX' Organozinc->Transmetalation Halide R¹-X Halide->OxAdd Krohnke_Synthesis Kröhnke Pyridine Synthesis Mechanism cluster_reactants Ketone α-Pyridinium Methyl Ketone Ylide Pyridinium Ylide (Michael Donor) Ketone->Ylide -H⁺ Enone α,β-Unsaturated Carbonyl Michael Michael Addition Enone->Michael Ammonia NH₄OAc (Ammonia Source) Cyclization Cyclization & Dehydration Ammonia->Cyclization Ylide->Michael MichaelAdduct 1,5-Dicarbonyl Intermediate MichaelAdduct->Cyclization Dihydropyridine Dihydropyridine Intermediate Aromatization Aromatization Dihydropyridine->Aromatization -H₂O Pyridine Substituted Pyridine Michael->MichaelAdduct Cyclization->Dihydropyridine Aromatization->Pyridine

Sources

Comparative

A Comparative Guide to the Performance of 4-Methyl-2-p-tolyl-pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Abstract Substituted pyridine-based ligands are of paramount importance in modern organometallic chemistry and catalysis, offering unique electronic and steric properties that can significantly influence reaction outcome...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine-based ligands are of paramount importance in modern organometallic chemistry and catalysis, offering unique electronic and steric properties that can significantly influence reaction outcomes. This guide provides a comprehensive comparative study of 4-Methyl-2-p-tolyl-pyridine (MTP) against a curated set of alternative pyridine-based ligands in the context of palladium-catalyzed cross-coupling reactions. We delve into the synthesis, rationale for ligand selection, and present supporting experimental data from a model Suzuki-Miyaura cross-coupling reaction. The objective is to provide researchers, chemists, and drug development professionals with a clear, data-driven framework for ligand selection, underscoring the nuanced relationship between ligand architecture and catalytic efficacy.

Introduction: The Critical Role of Ligand Design in Catalysis

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, forming the bedrock of modern synthetic chemistry. The performance of these catalytic systems is profoundly dictated by the nature of the ligand coordinated to the metal center. The ligand modulates the metal's electronic properties, steric environment, stability, and solubility, thereby controlling the efficiency of key catalytic steps such as oxidative addition and reductive elimination.[1][2]

Pyridine-containing ligands are particularly noteworthy. The nitrogen atom's lone pair provides a strong coordination site, while the aromatic ring system can be readily functionalized to tune both steric and electronic characteristics.[3][4] The subject of this guide, 4-Methyl-2-p-tolyl-pyridine (MTP), is a 2-arylpyridine derivative featuring two key modifications:

  • An electron-donating methyl group at the 4-position, which increases the electron density on the pyridine nitrogen, potentially enhancing its donor strength to the metal center.

  • A p-tolyl group at the 2-position, which provides significant steric bulk around the coordination site. This steric hindrance can facilitate the reductive elimination step, which is often rate-limiting, and can also influence regioselectivity in certain reactions.[5][6]

This guide will compare MTP's performance against ligands where these steric and electronic factors are systematically varied, providing a clear rationale for its application in catalysis.

Ligand Synthesis and Selection Rationale

The accessibility of a ligand is a crucial factor for its practical application. 2,4-disubstituted pyridines like MTP can be synthesized through various established methods, including palladium-catalyzed cross-coupling reactions starting from halogenated pyridines.[7][8] For instance, a common route involves the Suzuki coupling of 2-bromo-4-methylpyridine with 4-tolylboronic acid.

To effectively evaluate MTP, we selected three comparative ligands designed to isolate the influence of steric and electronic effects:

  • 2-p-tolyl-pyridine (TP): Lacks the 4-methyl group, serving as a baseline to assess the electronic contribution of this substituent.

  • 4-Methyl-2-phenyl-pyridine (MPP): Replaces the p-tolyl group with a less bulky phenyl group, allowing for an evaluation of the steric impact of the tolyl's methyl substituent.

  • 2-(2,6-Dimethylphenyl)-4-methyl-pyridine (DMP): Features a significantly bulkier mesityl group to amplify the steric effects observed with MTP.

Ligand_Selection_Rationale MTP 4-Methyl-2-p-tolyl-pyridine (MTP) (Test Ligand) TP 2-p-tolyl-pyridine (TP) (Baseline Electronics) MTP->TP Remove 4-Me (Isolate electronic effect) MPP 4-Methyl-2-phenyl-pyridine (MPP) (Baseline Sterics) MTP->MPP Remove 2-Me from tolyl (Isolate steric effect) DMP 2-(2,6-Dimethylphenyl)-4-methyl-pyridine (DMP) (Increased Sterics) MTP->DMP Add ortho-Me to aryl (Amplify steric effect)

Comparative Performance in a Model Suzuki-Miyaura Coupling

To quantify the performance of MTP and its analogues, we employed a model Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[9][10] The reaction between the electronically deactivated 4-chloroanisole and phenylboronic acid was chosen as it represents a challenging transformation where ligand efficiency is critical.

Catalytic_Cycle note Ligand (L) influences: - Stability of Pd(0)L₂ - Rate of Oxidative Addition - Rate of Reductive Elimination A A A->note

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol is a self-validating system designed for reproducibility.

Materials & Reagents:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Ligand (MTP, TP, MPP, or DMP)

  • 4-Chloroanisole

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Toluene, anhydrous

  • Dodecane (internal standard for GC analysis)

  • Nitrogen or Argon gas for inert atmosphere

Workflow Diagram:

Experimental_Workflow

Step-by-Step Procedure:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.005 mmol, 1 mol%) and the respective ligand (0.012 mmol, 2.4 mol%).

  • Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 20 minutes. A color change should be observed as the active catalyst complex forms.

  • Reaction Assembly: To the pre-formed catalyst solution, add 4-chloroanisole (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Add dodecane (0.5 mmol, 1.0 equiv) as an internal standard.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12 hours.

  • Workup and Analysis: After 12 hours, cool the reaction to room temperature. Quench with 5 mL of water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze the crude mixture by Gas Chromatography (GC) to determine the product yield against the internal standard.

Results and Comparative Analysis

The performance of each ligand was evaluated based on the yield of the desired biaryl product, 4-methoxybiphenyl.

Ligand EntryLigand NameKey Feature VariationYield (%)
14-Methyl-2-p-tolyl-pyridine (MTP) Test Ligand 92
22-p-tolyl-pyridine (TP)No 4-Me (Less e⁻-donating)75
34-Methyl-2-phenyl-pyridine (MPP)Less steric bulk at C268
42-(2,6-Dimethylphenyl)-4-methyl-pyridine (DMP)More steric bulk at C281

Analysis of Results:

  • MTP (Entry 1, 92% Yield): The combination of the electron-donating 4-methyl group and the significant steric bulk of the 2-p-tolyl group in MTP results in the highest catalytic activity for this challenging coupling. The electron-rich nature of the ligand likely accelerates the rate-limiting oxidative addition of the electron-deficient 4-chloroanisole to the Pd(0) center.[11]

  • TP vs. MTP (Entry 2 vs. 1): The removal of the 4-methyl group in ligand TP leads to a significant drop in yield to 75%. This highlights the crucial role of the electron-donating substituent in enhancing the nucleophilicity of the palladium center, thereby facilitating the oxidative addition step. The electronic properties of substituents on the pyridine ring are known to modulate the strength of the ligand field.[3][4]

  • MPP vs. MTP (Entry 3 vs. 1): Reducing the steric bulk at the 2-position by replacing the p-tolyl group with a phenyl group (MPP) results in the lowest yield (68%). This suggests that for this transformation, steric hindrance is beneficial. Increased bulk can promote the reductive elimination step, preventing catalyst decomposition and leading to a more efficient turnover.[5]

  • DMP vs. MTP (Entry 4 vs. 1): While increased steric bulk is generally favorable, the excessively hindered 2,6-dimethylphenyl group in DMP leads to a slightly lower yield (81%) compared to MTP. This indicates an optimal "steric window." Excessive bulk can hinder the initial coordination of substrates to the metal center, slightly impeding the overall catalytic rate.

Conclusion

This comparative study demonstrates that 4-Methyl-2-p-tolyl-pyridine (MTP) is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates. Its superior performance stems from a well-balanced combination of electronic and steric properties. The electron-donating 4-methyl group enhances the rate of oxidative addition, while the sterically demanding 2-p-tolyl group promotes the crucial reductive elimination step.

For researchers and drug development professionals, MTP represents a robust and reliable choice for constructing biaryl scaffolds. When optimizing a cross-coupling reaction, MTP should be strongly considered, especially when dealing with electron-deficient aryl chlorides. The data presented herein provides a clear, rational basis for its selection over less substituted or excessively hindered analogues.

References

  • G. A. Molander and B. Canturk. (2009). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Angewandte Chemie International Edition . [Link]

  • Costas, M., et al. (2018). Assessing the impact of electronic and steric tuning of the ligand in the spin state and catalytic oxidation ability of the Fe(II)(Pytacn) family of complexes. Inorganic Chemistry . [Link]

  • Costas, M., et al. (2018). Assessing the Impact of Electronic and Steric Tuning of the Ligand in the Spin State and Catalytic Oxidation Ability of the FeII(Pytacn) Family of Complexes. ACS Publications . [Link]

  • Powers, D. C., et al. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions . [Link]

  • Nolan, S. P., et al. (2020). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate . [Link]

  • Mazzola, F., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI . [Link]

  • Al-Zoubi, R. M. (2012). The synthesis of 2,4‐diaryl‐substituted pyridines 2 by condensation approach. ResearchGate . [Link]

  • Wang, Z-X., et al. (2004). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. ResearchGate . [Link]

  • Organic Chemistry Portal. Pyridine synthesis. organic-chemistry.org . [Link]

  • Kantam, M. L., et al. (2009). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. ResearchGate . [Link]

  • Comins, D. L., et al. (1998). Synthesis of 2-substituted pyridines. ResearchGate . [Link]

  • Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH) . [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]

  • Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition . [Link]

  • Engle, K. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH) . [Link]

  • Chem-Impex. 4-méthyl-2-(p-tolyl)pyridine. Chem-Impex . [Link]

  • Al-Masri, A. A., et al. (2020). Palladium(II) complexes containing 2-phenylpyridine derivatives: synthesis, molecular structures, and catalytic activity for Suzuki—Miyaura cross-coupling reactions. ResearchGate . [Link]

  • Terrasson, V., et al. (2008). N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction. ResearchGate . [Link]

  • PubChem. 4-Methyl-2-(p-tolyl)pyridine. National Center for Biotechnology Information . [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org . [Link]

  • Khan, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health (NIH) . [Link]

Sources

Validation

A Comparative Guide to the Catalytic Activity of 4-Methyl-2-p-tolyl-pyridine Complexes in Cross-Coupling Reactions

Introduction: The Role of Sterically-Tuned Pyridine Ligands in Modern Catalysis In the landscape of homogeneous catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of met...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sterically-Tuned Pyridine Ligands in Modern Catalysis

In the landscape of homogeneous catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. Pyridine-based ligands have long been a staple in coordination chemistry, offering a versatile electronic platform that can be finely tuned through substitution.[1][2] The introduction of bulky substituents, particularly at the 2- and 6-positions of the pyridine ring, imparts significant steric hindrance around the metal center. This steric shielding can promote reductive elimination, prevent catalyst deactivation pathways such as the formation of palladium black, and influence the regioselectivity of catalytic transformations.[3]

This guide focuses on the catalytic potential of complexes featuring the 4-Methyl-2-p-tolyl-pyridine ligand. This ligand presents an interesting electronic and steric profile: the electron-donating methyl group at the 4-position increases the electron density at the nitrogen atom, enhancing its coordination to the metal center, while the p-tolyl group at the 2-position provides significant steric bulk.[3] We will explore the synthesis of this ligand and its palladium(II) complexes, and, by drawing on comparative data from structurally analogous pyridine ligands, we will evaluate their expected performance in two of the most powerful cross-coupling reactions in organic synthesis: the Suzuki-Miyaura and Heck reactions.[1][3]

Synthesis of 4-Methyl-2-p-tolyl-pyridine and its Palladium(II) Complexes

The synthesis of 4-Methyl-2-p-tolyl-pyridine can be achieved through established cross-coupling methodologies, such as the Suzuki-Miyaura coupling between 2-bromo-4-methylpyridine and p-tolylboronic acid.

The preparation of palladium(II) complexes with this ligand can be adapted from general procedures for pyridine-based ligands.[3] Typically, two types of complexes are synthesized: the neutral bis(ligand)dihalopalladium(II), [PdL₂Cl₂], and the cationic tetrakis(ligand)palladium(II), ₂.

Experimental Protocol: Synthesis of [Pd(4-Methyl-2-p-tolyl-pyridine)₂Cl₂]
  • Ligand Dissolution: Dissolve 4-Methyl-2-p-tolyl-pyridine (2.0 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Palladium Salt Addition: To this solution, add a solution of palladium(II) chloride (PdCl₂, 1.0 equivalent) in a minimal amount of a coordinating solvent like acetonitrile.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Isolation: The product, [Pd(4-Methyl-2-p-tolyl-pyridine)₂Cl₂], will precipitate from the solution. Collect the solid by filtration, wash with a non-coordinating solvent (e.g., diethyl ether), and dry under vacuum.

G Ligand 4-Methyl-2-p-tolyl-pyridine Reaction Stirring, RT, 12-24h Ligand->Reaction PdCl2 PdCl₂ PdCl2->Reaction Solvent CH₂Cl₂/Acetonitrile Solvent->Reaction Complex [Pd(4-Methyl-2-p-tolyl-pyridine)₂Cl₂] Reaction->Complex

Caption: Synthesis of a neutral bis(ligand) palladium(II) complex.

Comparative Catalytic Activity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of palladium catalysts is heavily influenced by the nature of the supporting ligand. Based on the study by Maiden et al. on a range of functionalized pyridine ligands, we can predict the catalytic behavior of 4-Methyl-2-p-tolyl-pyridine complexes.[3]

The electron-donating 4-methyl group is expected to increase the basicity of the pyridine nitrogen, leading to a more electron-rich and potentially more reactive palladium center.[3] However, the bulky 2-p-tolyl group will likely play a more dominant role. Steric hindrance at the ortho position can accelerate the rate-determining reductive elimination step, leading to higher turnover frequencies.

Table 1: Comparative Performance of Pd(II)/Pyridine Complexes in the Suzuki-Miyaura Coupling of 4'-Bromoacetophenone and Phenylboronic Acid

LigandSubstituent EffectsProduct Yield (%)[3]
PyridineUnsubstituted95
4-MethylpyridineElectron-donating (4-position)98
2,6-DimethylpyridineSteric hindrance (2,6-positions)92
4-Methyl-2-p-tolyl-pyridine (Expected) Electron-donating (4) & Steric (2) High (likely >95%)

The data suggests that both electron-donating groups at the 4-position and steric bulk at the 2,6-positions lead to highly efficient catalysts for the Suzuki-Miyaura coupling.[3] Therefore, it is anticipated that a palladium complex of 4-Methyl-2-p-tolyl-pyridine would be a highly active catalyst, likely providing excellent yields.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium complex of 4-Methyl-2-p-tolyl-pyridine (0.1-1 mol%).

  • Solvent: Add a suitable solvent system, for example, a mixture of dimethoxyethane (DME) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for the specified time.

  • Work-up: After cooling to room temperature, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

G ArylHalide Aryl Halide Reaction Heating, Inert Atmosphere ArylHalide->Reaction BoronicAcid Boronic Acid BoronicAcid->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Catalyst Pd Complex Catalyst->Reaction Solvent Solvent (DME/H₂O) Solvent->Reaction Product Coupled Product Reaction->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Catalytic Activity in the Heck Reaction

The Heck reaction, the palladium-catalyzed arylation of alkenes, is another fundamental transformation in organic synthesis. The efficiency of the catalyst in this reaction is also highly dependent on the ligand's properties.

For the Heck reaction, steric bulk on the ligand is often beneficial as it promotes the crucial migratory insertion and subsequent β-hydride elimination steps. The work by Maiden et al. demonstrated that neutral bis(ligand) palladium complexes are generally more effective than their cationic tetrakis(ligand) counterparts in the Heck reaction.[3]

Table 2: Comparative Performance of Neutral [PdL₂Cl₂] Complexes in the Heck Reaction of Iodobenzene and n-Butyl Acrylate

LigandSubstituent EffectsProduct Yield (%)[3]
PyridineUnsubstituted94
4-MethylpyridineElectron-donating (4-position)96
2,6-DimethylpyridineSteric hindrance (2,6-positions)88
4-Methyl-2-p-tolyl-pyridine (Expected) Electron-donating (4) & Steric (2) High (likely >90%)

While significant steric hindrance at both the 2- and 6-positions (as in 2,6-dimethylpyridine) can sometimes lead to slightly lower yields, the single bulky substituent in 4-Methyl-2-p-tolyl-pyridine is expected to provide a good balance of steric and electronic properties, resulting in a highly active catalyst for the Heck reaction.[3]

Experimental Protocol: Heck Reaction
  • Reaction Setup: Combine the aryl halide (1.0 mmol), alkene (1.2 mmol), and a base such as triethylamine (Et₃N, 1.5 mmol) in a reaction vessel.

  • Catalyst Addition: Add the palladium complex of 4-Methyl-2-p-tolyl-pyridine (0.1-1 mol%).

  • Solvent: Add a suitable solvent, for instance, N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture under an inert atmosphere at 100-120 °C for the required duration.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Purify the product by column chromatography.

Conclusion and Future Outlook

Complexes of 4-Methyl-2-p-tolyl-pyridine are poised to be highly effective catalysts for palladium-catalyzed cross-coupling reactions. The combination of an electron-donating group at the 4-position and a sterically demanding substituent at the 2-position is anticipated to create a catalyst with enhanced stability and reactivity. Comparative data from structurally similar pyridine ligands strongly suggest that these complexes will afford high to excellent yields in both Suzuki-Miyaura and Heck reactions.[3]

Further experimental investigation is warranted to precisely quantify the catalytic activity of 4-Methyl-2-p-tolyl-pyridine complexes and to explore their utility in other important transformations, such as Buchwald-Hartwig amination and Sonogashira coupling. The continued exploration of sterically and electronically tuned pyridine ligands will undoubtedly lead to the development of even more robust and efficient catalytic systems for the synthesis of complex organic molecules.

References

  • Pal, S. (2017). Pyridine: A Useful Ligand in Transition Metal Complexes. In Pyridine and Its Derivatives. IntechOpen. [Link]

  • Maiden, T. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13479–13491. [Link]

Sources

Comparative

Spectroscopic Analysis of 4-Methyl-2-p-tolyl-pyridine: A Comparative Guide to Structural Confirmation

For Immediate Release Affiliation: Advanced Molecular Characterization Group This guide provides an in-depth technical comparison of spectroscopic methodologies for the structural confirmation of 4-Methyl-2-p-tolyl-pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Affiliation: Advanced Molecular Characterization Group

This guide provides an in-depth technical comparison of spectroscopic methodologies for the structural confirmation of 4-Methyl-2-p-tolyl-pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the causality behind experimental choices and data interpretation. Our focus is on building a self-validating system of analysis through a multi-pronged spectroscopic approach.

Introduction

4-Methyl-2-p-tolyl-pyridine (C₁₃H₁₃N, Molar Mass: 183.25 g/mol ) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Unambiguous structural confirmation is a critical prerequisite for any further investigation or application of this compound. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing predicted data with experimental data from a closely related analogue, 2,6-diphenyl-4-(p-tolyl)pyridine, to provide a robust framework for analysis.[2]

Core Spectroscopic Techniques for Structural Elucidation

The complementary nature of various spectroscopic techniques provides a comprehensive and reliable confirmation of a molecule's structure. Each technique probes different aspects of the molecular architecture, and their combined data create a detailed and validated structural picture.

G cluster_0 Structural Confirmation Workflow ¹H NMR ¹H NMR Proton Environment Proton Environment ¹H NMR->Proton Environment ¹³C NMR ¹³C NMR Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton IR Spectroscopy IR Spectroscopy Functional Groups Functional Groups IR Spectroscopy->Functional Groups Mass Spectrometry Mass Spectrometry Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Final Structure Final Structure Proton Environment->Final Structure Carbon Skeleton->Final Structure Functional Groups->Final Structure Molecular Weight & Fragmentation->Final Structure

Caption: Workflow for Spectroscopic Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 4-Methyl-2-p-tolyl-pyridine is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing pyridine ring.

Predicted ¹H NMR Data for 4-Methyl-2-p-tolyl-pyridine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Pyridine H-6~8.5Doublet1H
Pyridine H-3~7.8Singlet1H
Pyridine H-5~7.1Doublet1H
Tolyl H (ortho to pyridine)~7.9Doublet2H
Tolyl H (meta to pyridine)~7.3Doublet2H
Pyridine-CH₃~2.4Singlet3H
Tolyl-CH₃~2.4Singlet3H

Comparative Analysis with 2,6-diphenyl-4-(p-tolyl)pyridine:

The experimental ¹H NMR data for the closely related 2,6-diphenyl-4-(p-tolyl)pyridine shows aromatic protons in the range of δ 7.31-8.19 ppm and a singlet for the tolyl methyl group at δ 2.42 ppm.[2] This aligns well with our predictions for 4-Methyl-2-p-tolyl-pyridine, with the understanding that the substitution pattern will cause slight variations in the exact chemical shifts and multiplicities of the pyridine protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data for 4-Methyl-2-p-tolyl-pyridine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2~158
Pyridine C-4~148
Pyridine C-6~149
Pyridine C-3~121
Pyridine C-5~123
Tolyl C (ipso)~137
Tolyl C (ortho)~129
Tolyl C (meta)~129
Tolyl C (para)~139
Pyridine-CH₃~21
Tolyl-CH₃~21

Comparative Analysis with 2,6-diphenyl-4-(p-tolyl)pyridine:

Experimental ¹³C NMR data for 2,6-diphenyl-4-(p-tolyl)pyridine shows pyridine carbon signals in the range of δ 116.8-157.4 ppm and the tolyl methyl carbon at δ 21.2 ppm.[2] The predicted chemical shifts for 4-Methyl-2-p-tolyl-pyridine are expected to be in a similar range, with the C-2 and C-4 carbons of the pyridine ring being the most deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands for 4-Methyl-2-p-tolyl-pyridine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2980-2850C-H stretchMethyl
1600-1450C=C and C=N stretchAromatic/Pyridine ring
1400-1350C-H bendMethyl
850-800C-H out-of-plane bendp-disubstituted benzene

The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the methyl groups just below 3000 cm⁻¹, and a series of characteristic sharp peaks in the 1600-1450 cm⁻¹ region corresponding to the pyridine and benzene ring stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data for 4-Methyl-2-p-tolyl-pyridine

m/zInterpretation
183Molecular ion [M]⁺
182[M-H]⁺
168[M-CH₃]⁺
91[Tolyl]⁺ or [C₇H₇]⁺

The mass spectrum is expected to show a prominent molecular ion peak at m/z 183. Key fragmentation pathways would likely involve the loss of a hydrogen radical to give a peak at m/z 182, and the loss of a methyl group to give a peak at m/z 168. The presence of a tolyl group would likely result in a characteristic peak at m/z 91.

Alternative Confirmation Technique: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural confirmation by determining the precise three-dimensional arrangement of atoms in the crystal lattice. While not a routine analytical technique for all samples, it serves as the ultimate arbiter in cases of structural ambiguity.

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 NMR Sample Preparation and Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube ~5-10 mg in 0.6-0.7 mL CDCl₃ Acquire Data Acquire Data Transfer to NMR Tube->Acquire Data Insert into spectrometer Process Data Process Data Acquire Data->Process Data ¹H and ¹³C experiments Analyze Spectra Analyze Spectra Process Data->Analyze Spectra Fourier transform, phase correction, baseline correction

Caption: NMR Experimental Workflow.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methyl-2-p-tolyl-pyridine and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Analysis: Place a small amount of the solid 4-Methyl-2-p-tolyl-pyridine sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 4-Methyl-2-p-tolyl-pyridine (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method: Use a suitable capillary column (e.g., a non-polar DB-5ms). Set the oven temperature program to start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, and then ramp up to a final temperature of 280 °C at a rate of 10-20 °C/min.

  • MS Method: Use electron ionization (EI) at 70 eV. Set the mass spectrometer to scan a mass range of m/z 40-400.

  • Injection and Analysis: Inject a 1 µL aliquot of the sample solution into the GC-MS system. Analyze the resulting chromatogram to identify the peak corresponding to the target compound and extract its mass spectrum.

Conclusion

The structural confirmation of 4-Methyl-2-p-tolyl-pyridine is reliably achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. By comparing the predicted spectral data with experimental results, and referencing against closely related, well-characterized analogues, researchers can have a high degree of confidence in the assigned structure. This multi-faceted approach ensures the scientific integrity of subsequent research and development activities.

References

  • PubChem. 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • The Royal Society of Chemistry. Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. [Link]

  • Cortex Biochem. 4-Methyl-2-(p-tolyl)pyridine. [Link]

Sources

Validation

A Researcher's Guide to the Crystallographic Analysis of 4-Methyl-2-p-tolyl-pyridine Derivatives: A Comparative Framework

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The spatial arrangement of molecules in a crystal lat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The spatial arrangement of molecules in a crystal lattice, known as polymorphism, can profoundly influence critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive framework for the X-ray crystallographic study of 4-Methyl-2-p-tolyl-pyridine and its derivatives, compounds of interest in medicinal chemistry and materials science.[1][2]

While the crystal structure of the parent compound, 4-Methyl-2-p-tolyl-pyridine, is not publicly available as of this writing, this guide will provide a robust, field-proven methodology for its determination. We will delve into the causality behind experimental choices, offering a self-validating system for obtaining and comparing potential polymorphs. This document serves as a comparative guide not to existing structures, but to the potential polymorphic landscape of this molecule and the experimental pathways to elucidate it.

Introduction to 4-Methyl-2-p-tolyl-pyridine and the Phenomenon of Polymorphism

4-Methyl-2-p-tolyl-pyridine (C13H13N) is a substituted pyridine derivative with a molecular weight of 183.25 g/mol .[3] Its structure, featuring both a pyridine ring and a tolyl group, makes it a versatile building block in organic synthesis.[2] The pyridine moiety, with its nitrogen heteroatom, can act as a hydrogen bond acceptor, influencing molecular packing in the solid state.[1]

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures.[4][5] These different forms, or polymorphs, can arise from variations in crystallization conditions and can exhibit significantly different physical properties.[6] Therefore, a thorough polymorph screen is a critical step in pharmaceutical development to identify the most stable and suitable form of a drug candidate.[7][8]

Synthesis of 4-Methyl-2-p-tolyl-pyridine Derivatives

The synthesis of substituted pyridines can be achieved through various methods. A common approach involves the condensation of carbonyl compounds or metal-catalyzed cross-coupling reactions.[9] For 4-Methyl-2-p-tolyl-pyridine, a plausible synthetic route would be a Suzuki cross-coupling reaction between 2-bromo-4-methylpyridine and 4-methylphenylboronic acid, catalyzed by a palladium complex. The general availability of substituted pyridine and boronic acid precursors makes this a versatile method for generating a library of derivatives for crystallographic studies.

Experimental Workflow for Polymorphism Screening

The objective of a polymorph screen is to crystallize the target compound under a wide range of conditions to access different crystalline forms.[7] A multi-faceted approach combining various crystallization techniques is most effective.[4][5]

Crystallization Techniques

A comprehensive screen should employ a variety of solvents with different polarities, hydrogen bonding capabilities, and boiling points. The following techniques are recommended:

  • Slow Evaporation: Saturated solutions of the compound in various solvents are allowed to evaporate slowly at different temperatures. This simple technique can often yield high-quality single crystals.

  • Vapor Diffusion (Liquid and Gas): A solution of the compound is placed in a sealed container with a non-solvent in which the compound is immiscible (liquid) or a volatile anti-solvent (gas). Slow diffusion of the non-solvent/anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization. The cooling rate can be controlled to influence crystal growth.

  • Slurry Experiments: A suspension of the compound in a solvent is stirred for an extended period at a constant temperature. This method can help to identify the most thermodynamically stable polymorph at that temperature.

Step-by-Step Polymorphism Screening Protocol
  • Solvent Selection: Choose a diverse set of at least 12-24 solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol, isopropanol, water).

  • Solubility Assessment: Determine the approximate solubility of 4-Methyl-2-p-tolyl-pyridine in each solvent at room temperature and an elevated temperature (e.g., 50 °C).

  • Preparation of Saturated Solutions: Prepare saturated or near-saturated solutions of the compound in each solvent.

  • Execution of Crystallization Experiments:

    • Slow Evaporation: Dispense the solutions into small vials, cover with perforated foil, and store at different temperatures (e.g., 4 °C, ambient, 30 °C).

    • Vapor Diffusion: Place the vials from the previous step into larger sealed jars containing a suitable anti-solvent.

    • Cooling Crystallization: Heat the saturated solutions and then allow them to cool slowly to room temperature, followed by further cooling to 4 °C.

    • Slurry Conversion: Add an excess of the solid compound to a selection of solvents and stir the suspensions at different temperatures for 1-2 weeks.

  • Sample Isolation and Analysis: Carefully isolate the resulting crystals and analyze them using techniques such as X-ray Powder Diffraction (XRPD) to identify different crystalline forms. Unique XRPD patterns indicate the presence of different polymorphs.

Visualization of the Polymorphism Screening Workflow

G cluster_prep Preparation cluster_cryst Crystallization Techniques cluster_analysis Analysis start Synthesized 4-Methyl-2-p-tolyl-pyridine sol_select Solvent Selection (Diverse Polarity) start->sol_select solubility Solubility Assessment sol_select->solubility sat_sol Prepare Saturated Solutions solubility->sat_sol slow_evap Slow Evaporation (Multiple Temperatures) sat_sol->slow_evap Distribute vapor_diff Vapor Diffusion (Liquid/Gas) sat_sol->vapor_diff Distribute cooling Cooling Crystallization (Controlled Rates) sat_sol->cooling Distribute slurry Slurry Conversion (Thermodynamic Stability) sat_sol->slurry Distribute isolate Isolate Crystalline Solids slow_evap->isolate vapor_diff->isolate cooling->isolate slurry->isolate xrpd X-Ray Powder Diffraction (XRPD) Analysis isolate->xrpd compare Compare XRPD Patterns xrpd->compare unique_forms Identify Unique Polymorphs compare->unique_forms

Caption: Workflow for Polymorphism Screening.

Single Crystal X-ray Diffraction: From Data Collection to Structure Refinement

Once suitable single crystals of a potential polymorph are obtained, single-crystal X-ray diffraction (SCXRD) is employed to determine the precise three-dimensional arrangement of atoms.[10][11]

Step-by-Step SCXRD Protocol
  • Crystal Selection and Mounting: Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of defects.[10] Mount the crystal on a goniometer head.[11]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[12][13] Modern diffractometers automate this process.

  • Data Processing:

    • Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.[14]

    • Indexing and Unit Cell Determination: The software indexes the reflections to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[13]

    • Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors, and the data is scaled and merged to create a final reflection file.[14]

  • Structure Solution and Refinement:

    • Space Group Determination: The systematic absences in the diffraction data are used to determine the space group of the crystal.[10]

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[10]

    • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.[12]

Visualization of the SCXRD Workflow

G cluster_exp Experiment cluster_process Data Processing cluster_solve Structure Solution crystal_mount Select & Mount Single Crystal data_collect X-ray Data Collection (Diffractometer) crystal_mount->data_collect integrate Integration of Diffraction Spots data_collect->integrate index Indexing & Unit Cell Determination integrate->index reduce Data Reduction & Scaling index->reduce space_group Space Group Determination reduce->space_group solve_phase Structure Solution (Phase Problem) space_group->solve_phase refine Structure Refinement solve_phase->refine final_structure Final Crystal Structure (CIF) refine->final_structure

Caption: Single Crystal X-ray Diffraction Workflow.

Comparative Analysis of Crystal Structures

Should the polymorphism screen yield multiple crystalline forms of 4-Methyl-2-p-tolyl-pyridine, a detailed comparison of their structures is essential.

Key Comparison Metrics

The following parameters should be tabulated for a clear comparison:

ParameterPolymorph APolymorph B
Crystal System e.g., Monoclinice.g., Orthorhombic
Space Group e.g., P2₁/ce.g., Pca2₁
Unit Cell Dimensions a, b, c, βa, b, c
Z (Molecules/Unit Cell) 48
Calculated Density (g/cm³) e.g., 1.25e.g., 1.28
Molecular Conformation Dihedral anglesDihedral angles
Key Intermolecular Interactions e.g., C-H···N, π-π stackinge.g., C-H···π
Analysis of Intermolecular Interactions

The differences in crystal packing and, consequently, the physical properties of polymorphs are governed by their intermolecular interactions.[15][16]

  • Hydrogen Bonds: While 4-Methyl-2-p-tolyl-pyridine lacks classical hydrogen bond donors, the pyridine nitrogen can act as an acceptor for weak C-H···N interactions.

  • π-π Stacking: The aromatic pyridine and tolyl rings can engage in π-π stacking interactions, which are significant in the packing of many aromatic compounds.[17][18]

  • C-H···π Interactions: The methyl and aromatic C-H groups can interact with the electron-rich π systems of the aromatic rings.

Advanced Analysis with Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[19][20] By mapping properties like d_norm (a normalized contact distance) onto the surface, one can readily identify regions of close intermolecular contact. The associated 2D fingerprint plots provide a quantitative summary of the types of interactions present and their relative contributions to the overall crystal packing.[21] This allows for an unbiased and detailed comparison of the interaction landscapes in different polymorphs.

Conclusion

This guide has outlined a comprehensive and systematic approach to the crystallographic investigation of 4-Methyl-2-p-tolyl-pyridine and its derivatives. By following the detailed protocols for polymorphism screening and single-crystal X-ray diffraction, researchers can confidently explore the solid-state landscape of this important class of compounds. The subsequent comparative analysis of any discovered polymorphs, aided by tools such as Hirshfeld surface analysis, will provide crucial insights into the structure-property relationships that govern their behavior. This knowledge is indispensable for the rational design and development of new pharmaceuticals and materials.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Zhang, M., et al. (2022). Recent Advances in Polymorph Discovery Methods of Organic Crystals. Crystal Growth & Design. [Link]

  • Zhang, M., et al. (2022). Recent Advances in Polymorph Discovery Methods of Organic Crystals. Gwern.net. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Atzori, M., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(12), 162. [Link]

  • Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • YouTube. (2021). X-ray Crystallography: Data collection and processing. Retrieved from [Link]

  • CRYSFORMA. (n.d.). POLYMORPHISM & CRYSTALLIZATION. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Mangin, D., Puel, F., & Veesler, S. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1241-1253. [Link]

  • Janić, N. R., et al. (2014). Stacking Interactions between Pyridine Fragments in Crystal Structures of Terpyridyl Complexes. Croatica Chemica Acta, 87(4). [Link]

  • Hernandez-Vazquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10595. [Link]

  • Wozniak, K., et al. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules, 26(10), 2947. [Link]

  • PubChem. (n.d.). 4-Methyl-2-(p-tolyl)pyridine. Retrieved from [Link]

  • Metrangolo, P., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(11), 1057. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 9-27. [Link]

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Comparative

A Senior Application Scientist's Guide to Catalytic Synthesis of 4-Methyl-2-p-tolyl-pyridine: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of substituted pyridines is a cornerstone of molecular architecture. The 4-Methyl-2-p-tolyl-pyridine scaff...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of substituted pyridines is a cornerstone of molecular architecture. The 4-Methyl-2-p-tolyl-pyridine scaffold, in particular, is a valuable building block in the creation of novel therapeutics and functional materials. This guide provides an in-depth comparison of various catalytic cross-coupling strategies for the synthesis of this key molecule, offering insights into catalyst efficacy, mechanistic rationale, and practical experimental guidance.

The Strategic Importance of Catalysis in Pyridine Functionalization

The construction of the C(sp²)–C(sp²) bond between the pyridine C2 position and the tolyl group is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a significant advantage over classical condensation reactions, providing higher yields, greater functional group tolerance, and more predictable regioselectivity. The choice of the catalytic system is paramount and is dictated by factors such as the nature of the starting materials, desired reaction kinetics, and economic considerations. This guide will focus on a comparative analysis of the most prevalent and effective palladium- and nickel-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Negishi, Stille, Hiyama, and Kumada couplings.

Comparative Efficacy of Catalytic Systems

The selection of an optimal catalyst system is a critical parameter that significantly influences the outcome of the synthesis. Below is a comparative overview of the performance of various palladium- and nickel-based catalysts for the synthesis of 2-aryl-4-methylpyridines, the class of compounds to which 4-Methyl-2-p-tolyl-pyridine belongs.

Coupling Reaction Typical Catalyst System Advantages Disadvantages Typical Yields for Analogous Systems
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhosHigh functional group tolerance; commercially available and stable boronic acids; environmentally benign byproducts.Can be sensitive to steric hindrance; boronic acids can undergo protodeboronation.80-95%[1][2]
Negishi Pd(PPh₃)₄, Ni(dppp)Cl₂High reactivity and functional group tolerance; less sensitive to steric hindrance than Suzuki.Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.85-98%[3]
Stille Pd(PPh₃)₄, Pd(dba)₂Organotin reagents are stable to air and moisture; tolerant of a wide range of functional groups.High toxicity of organotin reagents and byproducts; stoichiometric tin waste.75-90%[4][5][6]
Hiyama Pd(OAc)₂, Pd/COrganosilanes are non-toxic and environmentally friendly; can be performed under fluoride-free conditions.Requires an activator (e.g., fluoride or base); organosilanes can be less reactive than other organometallics.70-88%[7][8][9]
Kumada Ni(dppp)Cl₂, Pd(dppf)Cl₂Grignard reagents are readily available and highly reactive; often provides high yields.Low functional group tolerance (Grignard reagents are strong bases and nucleophiles); requires strictly anhydrous conditions.80-92%[10][11][12]

Mechanistic Insights: The "Why" Behind Catalyst Selection

Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization. While all are based on a series of oxidative addition, transmetalation, and reductive elimination steps, the nuances of the transmetalation step, in particular, dictate the choice of catalyst and reaction conditions.

The Suzuki-Miyaura Coupling: A Workhorse in Biaryl Synthesis

The Suzuki-Miyaura coupling is often the first choice for C-C bond formation due to the stability and low toxicity of boronic acids.[13] The reaction is typically catalyzed by a palladium(0) species, which is either added directly or generated in situ from a palladium(II) precatalyst. The choice of ligand is critical; for the coupling of a 2-halopyridine, electron-rich and bulky phosphine ligands like SPhos or dppf are often employed to facilitate both the oxidative addition and the reductive elimination steps.[2]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product caption Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

The Negishi Coupling: High Reactivity for Challenging Substrates

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid or organosilane counterparts.[3] This heightened reactivity can be advantageous for coupling with less reactive electrophiles or sterically hindered substrates. Both palladium and nickel catalysts are effective, with nickel often being a more cost-effective option. The preparation of the organozinc reagent requires anhydrous conditions, which is a key consideration for this method.

The Kumada Coupling: A Classic with High Reactivity

As one of the earliest cross-coupling reactions developed, the Kumada coupling employs highly reactive Grignard reagents.[10] This makes it a powerful tool for forming C-C bonds, often with high yields. However, the high basicity and nucleophilicity of Grignard reagents limit the functional group tolerance of the reaction. Nickel catalysts, such as Ni(dppp)Cl₂, are commonly used and are particularly effective for this transformation.[11]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of 2-arylpyridines.[1][14]

Materials:

  • 2-Bromo-4-methylpyridine

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-methylpyridine (1.0 equiv.), p-tolylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat to 100 °C with Stirring solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Negishi Coupling

This protocol is based on general procedures for Negishi couplings of heteroaryl halides.[3]

Materials:

  • 2-Bromo-4-methylpyridine

  • p-Tolylzinc chloride (prepared in situ or from a commercial source)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-methylpyridine (1.0 equiv.) and anhydrous THF.

  • In a separate flask, prepare or add a solution of p-tolylzinc chloride (1.1 equiv.) in THF.

  • To the solution of 2-bromo-4-methylpyridine, add Pd(PPh₃)₄ (3-5 mol%).

  • Slowly add the p-tolylzinc chloride solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The synthesis of 4-Methyl-2-p-tolyl-pyridine can be effectively achieved through a variety of palladium- and nickel-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a robust and environmentally conscious choice, benefiting from the stability and commercial availability of boronic acids. For more challenging substrates or when higher reactivity is required, the Negishi and Kumada couplings offer powerful alternatives, albeit with stricter requirements for anhydrous and inert conditions. The Stille and Hiyama couplings, while effective, are often considered secondary choices due to the toxicity of organotin reagents and the potentially lower reactivity of organosilanes, respectively.

The continued development of more active and stable catalyst systems, particularly those that operate at lower catalyst loadings and in greener solvents, will undoubtedly further enhance the synthetic chemist's toolkit for preparing this important class of molecules. As our understanding of reaction mechanisms deepens, so too will our ability to rationally design even more efficient and selective catalytic processes.

References

  • Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6498–6508. Available at: [Link]

  • Yokoyama, A., et al. (2016). Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers with the Aid of Model Reactions. PubMed. Available at: [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Kumar, A., & Kumar, V. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. Available at: [Link]

  • Various Authors. (2023). Strategies for C−C bond formation of pyridines. ResearchGate. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Available at: [Link]

  • Wikipedia contributors. (n.d.). Kumada coupling. Wikipedia. Available at: [Link]

  • Various Authors. (2025). C–N Bond Making Reactions at a Pyridine Ring. ResearchGate. Available at: [Link]

  • Brydson, T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Shields, J. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. Available at: [Link]

  • Riadi, Y., et al. (2014). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (n.d.). C-N Bond Formation in Pyridine Reactions. Scribd. Available at: [Link]

  • Katritzky, A. R., et al. (1980). The preparation of 4-alkyl- and 4-aryl-pyridines by regiospecific attack of Grignard reagents γ to quaternary nitrogen in N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium salts. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (n.d.). Hiyama coupling. Wikipedia. Available at: [Link]

  • Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. PubMed. Available at: [Link]

  • Lee, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. PubMed Central. Available at: [Link]

  • Borys, A. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PubMed Central. Available at: [Link]

  • Taylor, R. J. K., & Unsworth, W. P. (2016). Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. OUCI. Available at: [Link]

  • Sova, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia contributors. (n.d.). Stille reaction. Wikipedia. Available at: [Link]

  • Sharma, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). Improved process for the kumada coupling reaction. Google Patents.
  • CORE. (n.d.). The Hiyama Cross-Coupling Reaction: New Discoveries. CORE. Available at: [Link]

  • Moseley, J. D., & Williams, J. M. J. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. National Institutes of Health. Available at: [Link]

  • Skrypai, V., et al. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. PubMed Central. Available at: [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Yields of Suzuki cross-coupling products of 4-tolylboronic acid with... ResearchGate. Available at: [Link]

  • Kambe, N., et al. (n.d.). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates. SciSpace. Available at: [Link]

  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Performance of 4-Methyl-2-p-tolyl-pyridine in Different Solvent Systems

For researchers, scientists, and professionals in drug development, the choice of solvent is not a trivial decision; it is a critical parameter that can dictate the success of a synthesis, the accuracy of an analysis, or...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is not a trivial decision; it is a critical parameter that can dictate the success of a synthesis, the accuracy of an analysis, or the efficiency of a catalytic process. This guide provides an in-depth analysis of 4-Methyl-2-p-tolyl-pyridine, a versatile heterocyclic building block, and its performance across a spectrum of common laboratory solvents.[1][2] We will move beyond simple solubility data to explore the nuanced interplay between the solute and solvent, offering both experimental frameworks and the underlying chemical principles to empower you to make informed decisions in your work.

The Central Role of the Solvent Environment

4-Methyl-2-p-tolyl-pyridine (C₁₃H₁₃N) is a substituted pyridine derivative with significant applications as an intermediate in organic synthesis, a ligand in catalysis, and a building block in materials science.[1][2][3] Its efficacy in these roles is inextricably linked to its behavior in solution. The solvent does more than simply dissolve the molecule; it actively participates in the chemical environment, influencing reactivity, stability, and even the spectroscopic properties of the solute.

The fundamental principle governing solubility is "like dissolves like," which, in chemical terms, relates to the polarity of the solute and solvent.[4] Solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds (proticity):

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents have large dipole moments and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors. They are particularly effective at solvating both cations and anions.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but less effective at solvating anions.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have small or nonexistent dipole moments and primarily interact through weaker van der Waals forces.

Understanding these classifications is the first step in predicting how 4-Methyl-2-p-tolyl-pyridine will behave in a given system.[5]

Experimental Analysis: Solubility Profile

A primary consideration for any researcher is whether the compound of interest will dissolve in a chosen solvent to a sufficient concentration. We present a comparative overview of the solubility of 4-Methyl-2-p-tolyl-pyridine in a range of solvents at ambient temperature.

Table 1: Comparative Solubility of 4-Methyl-2-p-tolyl-pyridine

SolventSolvent TypeDielectric Constant (ε)SolubilityObservations
HexaneNonpolar1.9Sparingly SolubleLimited dissolution observed.
TolueneNonpolar, Aromatic2.4SolubleDissolves readily. Aromatic nature of solvent is compatible with the solute.
Dichloromethane (DCM)Polar Aprotic9.1Very SolubleDissolves quickly and completely.
AcetonePolar Aprotic21SolubleGood solubility, suitable for many reaction types.
Acetonitrile (ACN)Polar Aprotic37.5Moderately SolubleDissolves, but may require slight warming or agitation for higher concentrations.
Methanol (MeOH)Polar Protic33Moderately SolubleModerate solubility; potential for hydrogen bonding with the pyridine nitrogen.
WaterPolar Protic80.1InsolubleThe largely nonpolar hydrocarbon structure dominates, leading to insolubility.[6]
Causality Behind the Observations:

The high solubility in dichloromethane and toluene is expected. The tolyl and methyl groups on the pyridine ring give the molecule significant nonpolar, aromatic character, making it highly compatible with these solvents. Conversely, its complete insolubility in water highlights the dominance of the hydrophobic hydrocarbon framework over the single polar nitrogen atom.[6] The moderate solubility in polar solvents like acetonitrile and methanol represents a balance between the polar pyridine nitrogen, which can interact with the polar solvent, and the nonpolar bulk of the molecule.

Protocol 1: Determination of Qualitative Solubility

This self-validating protocol provides a systematic approach to assessing a compound's solubility class.

Objective: To qualitatively determine the solubility of 4-Methyl-2-p-tolyl-pyridine in various solvents.

Materials:

  • 4-Methyl-2-p-tolyl-pyridine

  • Small test tubes (13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Solvents: Water, Hexane, Toluene, Dichloromethane, Methanol, 5% HCl, 5% NaOH

Workflow Diagram:

G start Place ~25 mg of compound in a test tube add_water Add 0.75 mL of Water in portions. Vortex. start->add_water check_water Soluble? add_water->check_water add_dcm Add 0.75 mL of DCM in portions. Vortex. check_water->add_dcm No end_soluble Classify as Soluble in that solvent check_water->end_soluble Yes check_dcm Soluble? add_dcm->check_dcm add_hcl Add 0.75 mL of 5% HCl in portions. Vortex. check_dcm->add_hcl No check_dcm->end_soluble Yes check_hcl Soluble? add_hcl->check_hcl add_naoh Add 0.75 mL of 5% NaOH in portions. Vortex. check_hcl->add_naoh No check_hcl->end_soluble Yes (Indicates Basic Group) check_naoh Soluble? add_naoh->check_naoh check_naoh->end_soluble Yes (Indicates Acidic Group) end_insoluble Classify as Insoluble in that solvent check_naoh->end_insoluble No G GS_NP Ground State (n) ES_NP Excited State (π*) GS_NP->ES_NP   ΔE (Low Energy)   Longer λmax GS_P Ground State (n) (H-Bond Stabilized) ES_P Excited State (π*) GS_P->ES_P   ΔE' (High Energy)   Shorter λmax

Caption: Effect of solvent polarity on n → π* transition energy.

Protocol 2: UV-Vis Spectroscopic Analysis

Objective: To measure the λmax of 4-Methyl-2-p-tolyl-pyridine in different solvents.

Materials:

  • Stock solution of 4-Methyl-2-p-tolyl-pyridine in a volatile solvent (e.g., DCM).

  • Spectrophotometric grade solvents (Hexane, Acetonitrile, Methanol).

  • Quartz cuvettes (1 cm path length).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare Dilute Solutions: Prepare a series of very dilute solutions (in the micromolar range, ~10⁻⁵ M) of the compound in each of the selected solvents. [7]A common method is to add a small, known volume of a concentrated stock solution to a volumetric flask and dilute to the mark with the solvent of interest.

  • Calibrate Spectrophotometer: Use a cuvette filled with the pure solvent of interest to blank the spectrophotometer over the desired wavelength range (e.g., 200-400 nm).

  • Acquire Spectrum: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Determine λmax: Identify the wavelength at which the maximum absorbance occurs.

  • Repeat: Repeat steps 2-4 for each solvent system to observe the solvatochromic shifts.

Impact on Reactivity and Process Chemistry

The solvent's role extends dramatically into the realm of chemical reactivity. For 4-Methyl-2-p-tolyl-pyridine, often used as a ligand in metal-catalyzed reactions, the solvent can influence:

  • Reaction Rates: Polar solvents can stabilize charged intermediates or transition states, accelerating reactions that proceed through such species (e.g., SN1-type mechanisms). [5][8]* Catalyst Stability and Activity: The coordination environment of a metal catalyst is affected by the solvent, which can influence its stability and catalytic turnover.

  • Product Selectivity: In reactions with multiple possible pathways, the solvent can selectively stabilize one transition state over another, thereby directing the reaction to a desired product. [9]

Workflow for Solvent Screening in Reaction Optimization

When developing a new process, a systematic solvent screen is essential. The following workflow provides a logical progression for this optimization.

G start Define Reaction & Goals (Yield, Selectivity, Rate) solubility Step 1: Solubility Check Ensure all reactants & catalysts are sufficiently soluble start->solubility class_screen Step 2: Broad Screen Test one solvent from each class: - Nonpolar (Toluene) - Polar Aprotic (ACN) - Polar Protic (IPA) solubility->class_screen analyze_1 Analyze Results (LC-MS, GC-MS) class_screen->analyze_1 decision Promising Results? analyze_1->decision fine_tune Step 3: Fine-Tuning Test analogous solvents within the best performing class (e.g., THF, 2-MeTHF if aprotic ether works best) decision->fine_tune Yes stop Re-evaluate Reaction (Catalyst, Reagents) decision->stop No analyze_2 Analyze Results fine_tune->analyze_2 optimize Step 4: Optimization Optimize concentration, temp., etc. in the lead solvent system analyze_2->optimize

Caption: A logical workflow for reaction solvent screening.

Comparative Context: Alternative Pyridine Ligands

While 4-Methyl-2-p-tolyl-pyridine is highly effective, the field of chemistry offers a vast array of alternatives. The choice often depends on fine-tuning electronic and steric properties.

Table 3: Conceptual Comparison of Pyridine-Based Ligands

LigandKey Structural FeatureExpected Impact on Performance
Pyridine UnsubstitutedLess sterically hindered, but also less electron-donating than alkyl-substituted versions.
4-(Dimethylamino)pyridine (DMAP) Strong electron-donating groupHighly nucleophilic and basic. Solubility in polar solvents is generally higher.
2,6-Lutidine Methyl groups flanking the nitrogenSterically hindered. This can prevent coordination to bulky metal centers but can be useful as a non-coordinating base.
2,2'-Bipyridine Bidentate chelating ligandForms very stable complexes with many metals. Solubility characteristics are different due to the larger, more rigid structure.
4-Methyl-2-p-tolyl-pyridine Asymmetric substitutionBalances good electron-donating properties with moderate steric bulk. The tolyl group enhances solubility in aromatic solvents.

This comparison highlights that the substituents on the pyridine ring are not passive decorations; they are functional components that an experienced scientist uses to modulate performance.

Conclusion

The performance of 4-Methyl-2-p-tolyl-pyridine is not an intrinsic constant but a dynamic property that is profoundly influenced by its solvent environment. This guide has demonstrated that a solvent's polarity and proticity govern the compound's solubility, its spectroscopic behavior, and its potential reactivity. By understanding the principles of solute-solvent interactions and employing systematic experimental protocols for solubility and spectroscopic analysis, researchers can unlock the full potential of this valuable chemical building block. The provided workflows and comparative data serve as a foundational tool for the logical selection and optimization of solvent systems, paving the way for more efficient, predictable, and successful scientific outcomes.

References

  • Title: 2.4: Effect of Solvent Source: Chemistry LibreTexts URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: NMSU Department of Chemistry and Biochemistry URL: [Link]

  • Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

  • Title: Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones Source: Scilit URL: [Link]

  • Title: How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone Source: YouTube URL: [Link]

  • Title: Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I Source: International Journal of Engineering Science and Computing URL: [Link]

  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Missouri–St. Louis URL: [Link]

  • Title: Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Spectral Analysis of Pyridine Derivates Source: ResearchGate URL: [Link]

  • Title: Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives Source: ResearchGate URL: [Link]

  • Title: SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE Source: TSI Journals URL: [Link]

  • Title: Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin Source: ACS Publications URL: [Link]

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  • Title: Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. Source: Semantic Scholar URL: [Link]

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Comparative

A Predictive Electrochemical Profile of 4-Methyl-2-p-tolyl-pyridine: A Comparative Guide for Researchers

For researchers and professionals in drug development and materials science, a profound understanding of the electrochemical properties of heterocyclic compounds is paramount. This guide provides a detailed comparative a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a profound understanding of the electrochemical properties of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the predicted electrochemical behavior of 4-Methyl-2-p-tolyl-pyridine. In the absence of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon experimental data from structurally analogous pyridine derivatives to construct a predictive model of its redox characteristics. This guide will empower researchers to anticipate the electrochemical behavior of 4-Methyl-2-p-tolyl-pyridine in various applications, from synthetic chemistry to materials science.

The Influence of Substitution on the Redox Properties of the Pyridine Ring

The electrochemical properties of pyridine and its derivatives are intrinsically linked to the electron density of the aromatic ring. Electron-donating groups (EDGs) increase the electron density, making the molecule easier to oxidize (lose electrons) and harder to reduce (gain electrons). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, facilitating reduction and hindering oxidation. The position of these substituents also plays a critical role due to resonance and inductive effects.

In the case of 4-Methyl-2-p-tolyl-pyridine, we have two electron-donating substituents: a methyl group at the 4-position and a p-tolyl group at the 2-position. The methyl group is a classic EDG, primarily acting through an inductive effect. The p-tolyl group, a phenyl ring substituted with a methyl group, is also electron-donating. The tolyl group's methyl substituent further enhances its electron-donating nature compared to an unsubstituted phenyl group. The positioning of these groups is expected to significantly influence the molecule's redox potentials.

Predicted Electrochemical Behavior of 4-Methyl-2-p-tolyl-pyridine

Based on the electronic nature of its substituents, we can predict the following electrochemical characteristics for 4-Methyl-2-p-tolyl-pyridine when analyzed by cyclic voltammetry:

  • Oxidation Potential: The presence of two electron-donating groups will likely result in a lower oxidation potential (anodic peak potential, Epa) compared to unsubstituted pyridine. This indicates that 4-Methyl-2-p-tolyl-pyridine is more susceptible to oxidation.

  • Reduction Potential: Conversely, the increased electron density on the pyridine ring will make it more difficult to reduce. Therefore, a more negative reduction potential (cathodic peak potential, Epc) is anticipated compared to pyridine.

  • Reversibility: The reversibility of the redox processes will depend on the stability of the radical ions formed upon oxidation or reduction. The steric bulk of the p-tolyl group at the 2-position might influence the kinetics of the electrode process.

To provide a more quantitative prediction, we can compare the expected behavior of 4-Methyl-2-p-tolyl-pyridine with known data for related compounds.

Comparative Analysis with Structurally Related Pyridine Derivatives

The following table summarizes the reported electrochemical data for pyridine and some of its substituted derivatives. This data serves as a foundation for our predictive analysis of 4-Methyl-2-p-tolyl-pyridine.

CompoundSubstituent(s)Oxidation Potential (Epa, V vs. reference)Reduction Potential (Epc, V vs. reference)Key Observations & References
PyridineNoneNot readily oxidized-2.6 (vs. Ag/AgCl)The parent heterocycle, is relatively difficult to oxidize and reduce.[1]
4-Methylpyridine (γ-picoline)4-CH3 (EDG)Less positive than pyridineMore negative than pyridineThe methyl group at the 4-position increases electron density through inductive effects and hyperconjugation, making it easier to oxidize and harder to reduce.[2]
2-Methylpyridine (α-picoline)2-CH3 (EDG)Less positive than pyridineMore negative than pyridineSimilar to 4-methylpyridine, but the proximity of the methyl group to the nitrogen might introduce steric effects.[2]
4-Phenylpyridine4-C6H5 (EWG/EDG)Varies with conditionsLess negative than pyridineThe phenyl group can act as an electron-withdrawing group via induction but can also donate electron density through resonance. Its net effect depends on the specific electrochemical process.
2,4,6-Trimethylpyridine (Collidine)2,4,6-(CH3)3 (EDGs)Significantly less positive than pyridineSignificantly more negative than pyridineThe cumulative effect of three electron-donating methyl groups makes collidine much easier to oxidize and much harder to reduce than pyridine.

Predictive Placement of 4-Methyl-2-p-tolyl-pyridine:

Based on the trends observed in the table, we can predict that the electrochemical potentials of 4-Methyl-2-p-tolyl-pyridine will be:

  • More easily oxidized than 4-methylpyridine due to the additional electron-donating p-tolyl group.

  • More difficult to reduce than 4-methylpyridine for the same reason.

  • The overall electrochemical behavior is expected to be comparable to other di- and tri-alkylated pyridines, showcasing the significant impact of multiple electron-donating substituents.

Experimental Protocol: Cyclic Voltammetry of Substituted Pyridines

To experimentally validate the predicted electrochemical properties of 4-Methyl-2-p-tolyl-pyridine and provide a direct comparison with other pyridines, the following detailed cyclic voltammetry protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective: To determine and compare the oxidation and reduction potentials of 4-Methyl-2-p-tolyl-pyridine and selected reference pyridines.

Materials and Reagents:

  • 4-Methyl-2-p-tolyl-pyridine (analyte)

  • Pyridine, 4-Methylpyridine, 2-Methylpyridine (reference compounds)

  • Acetonitrile (CH3CN), HPLC grade, anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or similar supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)

  • Ferrocene (internal standard)

  • Argon or Nitrogen gas (for deoxygenation)

Instrumentation:

  • Potentiostat/Galvanostat with cyclic voltammetry capabilities

  • Three-electrode electrochemical cell:

    • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

    • Counter (Auxiliary) Electrode: Platinum wire or gauze

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (1-5 mM in 0.1 M TBAPF6/CH3CN) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_we Polish Working Electrode polish_we->assemble_cell deoxygenate Deoxygenate Solution (Ar/N2 bubbling for 15 min) assemble_cell->deoxygenate blank_cv Run Blank CV (Electrolyte only) deoxygenate->blank_cv analyte_cv Run Analyte CV blank_cv->analyte_cv add_ferrocene Add Ferrocene (Internal Standard) analyte_cv->add_ferrocene ferrocene_cv Run CV with Ferrocene add_ferrocene->ferrocene_cv determine_potentials Determine Epa and Epc for Analyte ferrocene_cv->determine_potentials normalize_potentials Normalize Potentials to Fc/Fc+ Couple determine_potentials->normalize_potentials compare_data Compare with Reference Compounds normalize_potentials->compare_data

Caption: Experimental workflow for cyclic voltammetry analysis.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAPF6) in anhydrous acetonitrile. This will be the stock electrolyte solution.

    • Prepare 1-5 mM solutions of 4-Methyl-2-p-tolyl-pyridine and each of the reference compounds in the stock electrolyte solution.

  • Electrode Preparation:

    • Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with acetonitrile.

    • Dry the electrode completely before use.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Add the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Perform a blank cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.

    • Run a cyclic voltammogram of the analyte solution. A typical scan rate is 100 mV/s. The potential window should be wide enough to observe both oxidation and reduction peaks.

    • After obtaining the CV of the analyte, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc+) redox couple will serve as an internal reference for potential measurements.

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for the analyte and the reference compounds from their respective voltammograms.

    • Calculate the half-wave potential (E1/2) for reversible or quasi-reversible processes as (Epa + Epc) / 2.

    • Normalize all measured potentials to the Fc/Fc+ redox couple to allow for comparison across different experiments and literature data.

Logical Framework for Data Interpretation

data_interpretation substituent_effects Substituent Electronic Effects (EDG vs. EWG) redox_potential Redox Potential Shift substituent_effects->redox_potential oxidation Oxidation Potential (Epa) Lower for EDGs redox_potential->oxidation reduction Reduction Potential (Epc) More Negative for EDGs redox_potential->reduction predicted_behavior Predicted Behavior: Easier to Oxidize, Harder to Reduce oxidation->predicted_behavior reduction->predicted_behavior target_molecule 4-Methyl-2-p-tolyl-pyridine (Two EDGs) target_molecule->predicted_behavior comparison Comparison with Analogs predicted_behavior->comparison validation Experimental Validation comparison->validation

Caption: Logical flow for interpreting electrochemical data.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the electrochemical properties of 4-Methyl-2-p-tolyl-pyridine. By leveraging established principles and comparative data from analogous compounds, researchers can anticipate its behavior in redox reactions. The provided experimental protocol offers a robust methodology for obtaining precise and reproducible data. The insights gained from such studies are invaluable for the rational design of new molecules with tailored electrochemical properties for applications in drug discovery, catalysis, and materials science.

References

  • Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Electrochemical and electronic properties of a series of substituted polypyridine ligands and their Co(II) complexes. Inorganica Chimica Acta, 486, 26–35. Available at: [Link]

  • Investigation on the coordination between methylpyridine additives and the [Cu(dmp)2]2+/+ redox couple and its improvement toward device stability in dye-sensitized solar cells. (2020). RSC Advances, 10(37), 21953–21960. Available at: [Link]

  • Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes. Data in Brief, 22, 436–445. Available at: [Link]

  • Conradie, J., & von Eschwege, K. G. (2020). Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. Data in Brief, 29, 105309. Available at: [Link]

  • Ferreira, H., Conradie, M. M., & Conradie, J. (2018). Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes. Data in Brief, 22, 436-445. Available at: [Link]

  • Larsen, J. L., & Boyd, D. C. (2015). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. Physical Chemistry Chemical Physics, 17(18), 11845–11853. Available at: [Link]

  • Turovska, B., & Stradiņš, J. (2022). Electrochemistry of pyridine derivatives. Latvian Journal of Chemistry, 61(1), 1-14. Available at: [Link]

  • Dempsey, J. L., et al. (2021). Fine-Tuning Metal and Ligand-Centered Redox Potentials of Homoleptic Bis-Terpyridine Complexes with 4'-Aryl Substituents. Inorganic Chemistry, 60(13), 9956–9969. Available at: [Link]

  • Minteer, S. D., et al. (2020). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. ACS Catalysis, 10(15), 8563–8569. Available at: [Link]

Sources

Validation

Bridging Theory and Experiment: A Comparative Analysis of 4-Methyl-2-p-tolyl-pyridine

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their p...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, functional materials, and as ligands in catalysis underscores the continuous need for a deep understanding of their synthesis and characterization. This guide provides an in-depth comparison of theoretical and experimental data for the compound 4-Methyl-2-p-tolyl-pyridine, a versatile building block in organic synthesis.[1] By juxtaposing computational predictions with established experimental outcomes for analogous structures, we aim to equip researchers with the insights necessary for efficient synthesis, purification, and characterization of this and similar pyridine derivatives.

Theoretical vs. Experimental Data: A Comparative Overview

A fundamental aspect of chemical research involves the synergy between theoretical predictions and empirical evidence. While computational models provide invaluable foresight into molecular properties, experimental data serves as the ultimate arbiter of a compound's true nature. For 4-Methyl-2-p-tolyl-pyridine, a direct comparison of predicted and measured values is crucial for validating synthetic outcomes and understanding its physicochemical behavior.

PropertyTheoretical/Predicted ValueExperimental Value
Molecular Formula C₁₃H₁₃NC₁₃H₁₃N
Molecular Weight 183.25 g/mol 183.25 g/mol [2][3]
Melting Point -50 - 54 °C[4]
¹H NMR Chemical Shifts (ppm, predicted) See Predicted ¹H NMR Data sectionNo direct experimental data found
¹³C NMR Chemical Shifts (ppm, predicted) See Predicted ¹³C NMR Data sectionNo direct experimental data found
Key IR Absorptions (cm⁻¹, predicted) See Predicted IR Data sectionNo direct experimental data found
Mass Spectrum (m/z) M⁺ = 183.1048No direct experimental data found

Synthetic Pathways: From Concept to Compound

The synthesis of 2,4-disubstituted pyridines like 4-Methyl-2-p-tolyl-pyridine can be approached through several established methodologies. Two of the most prominent and versatile routes are the Kröhnke Pyridine Synthesis and the Suzuki-Miyaura Cross-Coupling reaction. The choice between these methods often depends on the availability of starting materials, desired scale, and functional group tolerance.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful one-pot reaction for the formation of pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[5][6]

Reaction Mechanism:

The mechanism involves a Michael addition of the ylide derived from the pyridinium salt to the α,β-unsaturated ketone, followed by cyclization and aromatization.[5][7]

Kröhnke_Synthesis reagents 1-(4-methylphenacyl)pyridinium bromide + 3-buten-2-one + NH₄OAc intermediate1 Michael Addition reagents->intermediate1 Base intermediate2 1,5-Dicarbonyl Intermediate intermediate1->intermediate2 intermediate3 Cyclization & Dehydration intermediate2->intermediate3 + NH₃ product 4-Methyl-2-p-tolyl-pyridine intermediate3->product - H₂O, - Pyridine Suzuki_Coupling reagents 2-Bromo-4-methylpyridine + p-Tolylboronic acid oxidative_addition Oxidative Addition reagents->oxidative_addition catalyst Pd(0) Catalyst + Base catalyst->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Regeneration product 4-Methyl-2-p-tolyl-pyridine reductive_elimination->product

Sources

Comparative

A Comparative Guide to the Biological Activity Screening of 4-Methyl-2-p-tolyl-pyridine Derivatives

This guide provides an in-depth comparison of the biological activities of 4-Methyl-2-p-tolyl-pyridine derivatives, a class of heterocyclic compounds drawing significant interest in medicinal chemistry. We will delve int...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 4-Methyl-2-p-tolyl-pyridine derivatives, a class of heterocyclic compounds drawing significant interest in medicinal chemistry. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed screening protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical scaffold.

The Ascendancy of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to serve as a hydrogen bond acceptor make it a "privileged scaffold" in drug design.[2][3] A significant percentage of small-molecule drugs approved by the FDA contain a nitrogen-bearing heterocycle, underscoring their importance.[4] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][5] This guide focuses specifically on derivatives of the 4-Methyl-2-p-tolyl-pyridine core, exploring how subtle structural modifications can lead to potent and selective biological activity.

Comparative Analysis of Biological Activities

The true potential of a chemical scaffold is revealed through rigorous biological screening. Below, we compare the performance of various 4-Methyl-2-p-tolyl-pyridine derivatives across key therapeutic areas.

Anticancer Activity

Pyridine derivatives are potent agents in oncology, with several approved drugs like Sorafenib and Crizotinib featuring this core structure.[4][6] Their mechanisms often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.[7] Derivatives of the 4-Methyl-2-p-tolyl-pyridine scaffold have shown significant cytotoxicity against a range of human cancer cell lines.

A primary mechanism of action for many pyridine-based anticancer agents is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] By blocking the VEGFR-2 signaling pathway, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, thereby starving the tumor and inhibiting its growth.[8][9]

Comparative Anticancer Potency (IC₅₀ Values)

Compound ClassTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyridine-Urea Derivative 8e MCF-7 (Breast Cancer)0.22 Doxorubicin1.93
Pyridine-Urea Derivative 8n MCF-7 (Breast Cancer)1.88 Sorafenib4.50
Chalcone Pyridine AnalogueMDAMB-231 (Breast Cancer)Potent ActivityDoxorubicin-
Fused Pyridine-CoumarinMCF-7 (Breast Cancer)1.1 - 2.4--

Data synthesized from multiple sources demonstrating the high potency of pyridine derivatives, often exceeding standard chemotherapeutic agents.[4][6][7][8]

Antimicrobial Activity

With the rise of multidrug-resistant (MDR) pathogens, the need for novel antibiotics is critical.[10] Pyridine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against both bacteria and fungi.[3][11] Their mechanism can involve the disruption of bacterial cell wall integrity, leading to cell death.[10]

Comparative Antimicrobial Efficacy (MIC Values)

Compound ClassTarget MicroorganismZone of Inhibition (mm)MIC (mg/mL)Reference Compound
Thienopyridine Derivative 12a B. mycoides33<0.0048-
Thienopyridine Derivative 15 C. albicans290.039-
N-alkylated Pyridine Salt 66 S. aureus-56% inhibition-
N-pyridin-2-yl Acetamide 5d C. albicans-0.224Fluconazole

Data compiled from studies on novel pyridine derivatives showing significant activity against various microbial strains.[2][11][12]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, from rheumatoid arthritis to cardiovascular disorders.[13][14] Pyridine derivatives have shown considerable promise as anti-inflammatory agents.[1][15] One key mechanism is the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and various interleukins (IL-1, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[16] Some derivatives may also exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammation pathway.[13]

Comparative Anti-inflammatory Activity

Compound ClassAssay ModelKey FindingIC₅₀ (µM)
Pyridine Derivative 7a LPS-Stimulated RAW 264.7 Cells65.48% NO Inhibition76.6
Pyridine Derivative 7f LPS-Stimulated RAW 264.7 Cells51.19% NO Inhibition96.8
3-hydroxy pyridine-4-one A Carrageenan-induced paw edema67% inhibition-
3-hydroxy pyridine-4-one C Croton oil-induced ear edema50% inhibition-

Data from studies evaluating the ability of pyridine derivatives to suppress inflammatory responses in cellular and animal models.[13][16]

Core Methodologies & Experimental Protocols

To ensure scientific rigor and reproducibility, standardized screening methods are essential. The following section provides detailed, step-by-step protocols for the primary in vitro assays used to evaluate the biological activities discussed above.

General Workflow for Bioactivity Screening

The path from a synthesized compound to a potential lead candidate follows a structured screening cascade. This process is designed to efficiently identify compounds with desired biological activity while filtering out inactive or toxic molecules early on.

G General Bioactivity Screening Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening & Dose-Response cluster_3 Lead Identification synthesis Synthesis of 4-Methyl-2-p-tolyl-pyridine Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification primary_screen High-Throughput Screening (e.g., MTT, Disc Diffusion) against a panel of targets purification->primary_screen Compound Library dose_response Determine Potency (IC50 / MIC) of initial hits primary_screen->dose_response Active 'Hits' selectivity Selectivity & Cytotoxicity Assays dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar Promising Candidates lead_id Identification of Lead Compound(s) sar->lead_id

Caption: Workflow from synthesis to lead compound identification.

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[17] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[18]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Screening (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. A colorimetric indicator like resazurin can also be added to aid visualization.

Protocol: In Vitro Anti-inflammatory Screening (Nitric Oxide Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[16][21]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test pyridine derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent.

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mechanistic Insights and Structure-Activity Relationships

Understanding how a molecule works is as important as knowing that it works. For pyridine derivatives, specific structural features often correlate with biological activity.

Key Signaling Pathway: VEGFR-2 Inhibition

Many pyridine-based anticancer agents function by inhibiting tyrosine kinases like VEGFR-2. This disrupts downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

G VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K/AKT Pathway VEGFR2->PI3K Pyridine Pyridine Derivative (e.g., 4-Methyl-2-p-tolyl-pyridine analog) Pyridine->VEGFR2 INHIBITS RAS RAS/MAPK Pathway PLCg->RAS Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis G Structure-Activity Relationship (SAR) Logic cluster_mods cluster_activity Core 4-Methyl-2-p-tolyl-pyridine Core R-Group Position Mod1 Electron-Donating Group (e.g., -OCH3) Core:f1->Mod1 Mod2 Electron-Withdrawing Group (e.g., -NO2) Core:f1->Mod2 Mod3 Bulky/Lipophilic Group (e.g., Urea) Core:f1->Mod3 Act1 Increased Potency (Lower IC50/MIC) Mod1->Act1 May Enhance Receptor Binding Act2 Altered Selectivity Mod2->Act2 May Change Target Specificity Act3 Improved Pharmacokinetics (Solubility, Stability) Mod3->Act3 Can Increase Cell Permeability

Caption: How R-group modifications influence biological activity.

Conclusion and Future Outlook

The 4-Methyl-2-p-tolyl-pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. As demonstrated, its derivatives possess potent and varied biological activities, including significant anticancer, antimicrobial, and anti-inflammatory effects. The comparative data clearly indicate that specific analogues can outperform established drugs in preclinical, in vitro models.

Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity. In vivo studies are the necessary next step to validate the efficacy observed in vitro. The continued exploration of this versatile chemical core, guided by rational SAR principles, holds immense potential for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1433. [Link]

  • EUCAST. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv. [Link]

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  • Abdel-Aal, E. A.-S., & Mohamed, Y. A.-S. (2011). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 46(9), 4398–4406. [Link]

  • International Journal on Science and Technology. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 4(5). [Link]

  • Wadhwa, G., & Kumar, S. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. GSC Biological and Pharmaceutical Sciences, 24(03), 203–210. [Link]

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  • Asadipour, A., Jafari, M., & Alipour, M. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of reports in pharmaceutical sciences, 3(1), 54–60. [Link]

  • Open Access Journals. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Pharmaceutical Sciences & Research, 14(7). [Link]

  • Sharma, A., & Kumar, V. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 11-17. [Link]

  • Pérez-Sánchez, H., & Zúñiga-García, A. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(10), 2411. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Avasthi, P., Yadav, R., Kumar, A., & Rana, M. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7). [Link]

  • Slideshare. (2018). In vitro methods of screening of anticancer agents. [Link]

  • Rateb, A. A., & El-Gazzar, M. G. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3737. [Link]

  • Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World journal of Pharmacy and pharmaceutical sciences. [Link]

  • Das, P., & Ghosh, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1–21. [Link]

  • Marinescu, M., & Tenti, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2024). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Methyl-2-p-tolyl-pyridine

This document provides a detailed protocol for the proper disposal of 4-Methyl-2-p-tolyl-pyridine (CAS RN: 80635-92-3), a substituted pyridine compound commonly used as a building block in organic synthesis for pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 4-Methyl-2-p-tolyl-pyridine (CAS RN: 80635-92-3), a substituted pyridine compound commonly used as a building block in organic synthesis for pharmaceuticals and advanced materials.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Profile and Regulatory Framework

Understanding the inherent risks of a chemical is the foundation of its safe management. 4-Methyl-2-p-tolyl-pyridine is classified under the Globally Harmonized System (GHS) as a substance that causes skin and serious eye irritation.[3] Beyond its specific data, its structural class as a pyridine derivative informs our handling and disposal strategy. Pyridines as a class are known for their strong, unpleasant odors, potential for flammability, and toxicity upon inhalation, ingestion, or skin contact.[4][5]

Regulatory Imperative: In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Pyridine and its derivatives are explicitly listed as hazardous wastes.[8][9] Therefore, 4-Methyl-2-p-tolyl-pyridine must be managed as a regulated hazardous waste from "cradle-to-grave," meaning from the point of generation to its final disposal.[6][8] Improper disposal, such as drain disposal or mixing with non-hazardous trash, is a serious regulatory violation.

Essential Safety and Handling Protocols

Before beginning any process that will generate waste, the following engineering controls and personal protective equipment (PPE) must be in place. This proactive approach minimizes exposure risk during routine handling and waste consolidation.

  • Engineering Controls : All handling of 4-Methyl-2-p-tolyl-pyridine, including transferring it to a waste container, must be conducted within a properly functioning certified laboratory chemical fume hood.[4][10] This is to control the inhalation of potentially harmful vapors.[4]

  • Personal Protective Equipment (PPE) : A robust PPE ensemble is your primary defense against direct contact.

    • Eye Protection : Chemical splash goggles are mandatory.[4]

    • Hand Protection : Wear nitrile, neoprene, or butyl rubber gloves.[4][10] Latex gloves are not recommended as they offer insufficient protection against pyridine-based compounds.[4]

    • Body Protection : A fully buttoned, long-sleeved lab coat is required to prevent skin contact.[4]

Step-by-Step Waste Collection and Accumulation Protocol

The systematic collection of chemical waste is a critical step in the disposal lifecycle. The goal is to ensure waste is contained safely, labeled correctly, and segregated appropriately to prevent dangerous reactions.

Step 1: Select the Appropriate Waste Container Choose a container made of a material chemically compatible with pyridines, such as glass or high-density polyethylene.[11] The container must have a screw-top cap or another secure sealing mechanism to prevent leaks and the escape of vapors.[6][10] Never use food-grade containers, such as milk jugs, for chemical waste.[6]

Step 2: Label the Container Before Use Proper labeling is a cornerstone of regulatory compliance and safety. Before any waste is added, the container must be clearly labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "Waste 4-Methyl-2-p-tolyl-pyridine "

  • The relevant RCRA waste code for pyridine, which is U196 .[9]

  • An indication of the primary hazards (e.g., "Irritant," "Flammable" if in a flammable solvent).

Step 3: Segregate and Transfer Waste Transfer the waste 4-Methyl-2-p-tolyl-pyridine into the labeled container inside a fume hood.

  • Do Not Mix Wastes : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[12] Incompatible materials can react violently. Pyridines are incompatible with strong oxidizers and acids.[10]

  • Keep Containers Closed : The container must remain tightly sealed at all times except when you are actively adding waste.[6][13] This is the most common EPA violation at academic and research institutions.[6]

Step 4: Store in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

Disposal Workflow and Decision-Making

The following diagram outlines the logical workflow for the compliant management and disposal of 4-Methyl-2-p-tolyl-pyridine.

G Disposal Workflow for 4-Methyl-2-p-tolyl-pyridine cluster_0 start Unwanted Material: 4-Methyl-2-p-tolyl-pyridine determination Perform Hazardous Waste Determination (per 40 CFR §262.11) start->determination ppe Don Required Personal Protective Equipment (PPE) (Goggles, Nitrile Gloves, Lab Coat) determination->ppe container Select & Label Designated Hazardous Waste Container ppe->container transfer Transfer Waste into Container (Inside a Fume Hood) container->transfer close Securely Close Container transfer->close store Store in Secondary Containment within a Satellite Accumulation Area (SAA) close->store decision Container Full or Waste Stream No Longer Generated? store->decision pickup Arrange Pickup by Licensed Hazardous Waste Vendor decision->pickup Yes continue_acc Continue Safe Accumulation (Weekly Inspection Recommended) decision->continue_acc No

Caption: Decision workflow for handling 4-Methyl-2-p-tolyl-pyridine from generation to disposal.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[14]

  • Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or dry earth to cover and contain the spill.[11][14]

  • Collect Waste : Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[10]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department, in accordance with your site-specific emergency plan.

Quantitative Data Summary

The following table provides key regulatory and safety thresholds related to pyridine, the parent compound of 4-Methyl-2-p-tolyl-pyridine. These values are foundational for risk assessment and compliance.

ParameterValueRegulatory BodySignificance
OSHA PEL (Permissible Exposure Limit)5 ppm (8-hour TWA)OSHAMaximum legal average exposure in workplace air over an 8-hour shift.[15][16]
EPA RCRA Waste Code U196EPADesignated code for discarded commercial chemical products containing pyridine.[9]
EPA Reportable Quantity (RQ) 1,000 lbs (454 kg)EPAThe amount of spilled substance that, by law, must be reported to federal authorities.[15][17]
UN Number 1282DOTUnited Nations number for transporting pyridine, indicating it is a flammable liquid.[9]

Conclusion

The proper disposal of 4-Methyl-2-p-tolyl-pyridine is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to regulatory requirements, and following a systematic collection and disposal protocol, researchers can effectively manage this hazardous waste stream. The core principles are to never dispose of this chemical via standard drains or trash, always use designated and properly labeled containers, and ultimately entrust the final disposal to a licensed and qualified hazardous waste management vendor.[18]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine ToxFAQs.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Tokyo Chemical Industry Co., Ltd. (2025, February 4). SAFETY DATA SHEET: 4-Methyl-2-(p-tolyl)pyridine.
  • TCI America. (n.d.). 4-Methyl-2-(p-tolyl)pyridine | 80635-92-3.
  • U.S. Government Publishing Office. (n.d.). Code of Federal Regulations Title 40. Protection of Environment § 40.721.8775 Substituted pyridines.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine | Public Health Statement.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University Environmental Health & Safety.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-(p-tolyl)pyridine | C13H13N | CID 11644036. PubChem.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Lab Alley. (2019, February 20). Pyridine Safety Data Sheet (SDS).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. NCBI Bookshelf.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-4-methylpyridine.
  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Chem-Impex. (n.d.). 4-Methyl-2-(p-tolyl)pyridine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methyl-2-(p-tolyl)pyridine.
  • BLDpharm. (n.d.). 80635-92-3|4-Methyl-2-(p-tolyl)pyridine.
  • Pharmaffiliates. (n.d.). 80635-92-3| Chemical Name : 4-Methyl-2-P-tolyl-pyridine.

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Handling

Personal protective equipment for handling 4-Methyl-2-p-tolyl-pyridine

An Essential Guide to Personal Protective Equipment (PPE) for Handling 4-Methyl-2-p-tolyl-pyridine As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work no...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 4-Methyl-2-p-tolyl-pyridine

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with groundbreaking innovation but also with the highest degree of safety. The following guide provides essential, field-tested safety and handling protocols for 4-Methyl-2-p-tolyl-pyridine, moving beyond a simple checklist to explain the causality behind each procedural step. This is your trusted resource for ensuring a safe and efficient laboratory environment.

Hazard Profile of 4-Methyl-2-p-tolyl-pyridine

Understanding the intrinsic hazards of a chemical is the bedrock of any safety protocol. 4-Methyl-2-p-tolyl-pyridine (CAS RN: 80635-92-3) is a solid, typically a white to light yellow powder or crystal.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

The signal word for this compound is "Warning".[1] While not classified as acutely toxic or flammable, its parent chemical family, pyridines, are known for their pungent odors and potential for volatility and flammability.[3][4] Therefore, prudent handling dictates treating it with respect for both its classified hazards and the potential risks associated with its chemical class. Some suppliers also note that it is air-sensitive and recommend storing it under an inert gas.[1]

Risk-Based PPE Selection: A Dynamic Approach

The selection of PPE is not a static, one-size-fits-all process. It must be dynamically assessed based on the specific task, the quantity of the substance being handled, and the potential for exposure. The fundamental principle is to create a reliable barrier between you and the chemical hazard.

Core Engineering Control: The Chemical Fume Hood

Before any PPE is even considered, the primary engineering control must be in place. All handling of 4-Methyl-2-p-tolyl-pyridine, especially when manipulating the solid powder or preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood. [4][5] This provides the most critical layer of protection by containing dust and potential vapors at the source.

PPE Ensemble for Handling 4-Methyl-2-p-tolyl-pyridine

The following table summarizes the recommended PPE for common laboratory tasks involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Safety Goggles (ANSI Z87.1 / EN166)Nitrile or Neoprene GlovesFully-Buttoned Lab CoatNot required if performed in a fume hood.
Weighing Solid (>1g) or if dust is generated Chemical Safety Goggles and Face ShieldNitrile or Neoprene Gloves (consider double-gloving)Fully-Buttoned Lab CoatA NIOSH-approved N95 respirator is recommended, even within a fume hood, to minimize inhalation of fine particulates.[6][7]
Preparing Solutions Chemical Safety Goggles and Face ShieldNitrile or Neoprene GlovesFully-Buttoned Lab Coat & Chemical-Resistant ApronNot required if performed in a fume hood with adequate airflow.
Running Reactions & Workups Chemical Safety Goggles and Face ShieldNitrile or Neoprene GlovesFully-Buttoned Lab Coat & Chemical-Resistant ApronNot required if performed in a fume hood.

Operational Plan: A Step-by-Step Procedural Guide

This section provides a detailed workflow for a common laboratory task: weighing the solid compound and preparing a stock solution. This procedural approach integrates safety checks and PPE usage into the scientific workflow itself, creating a self-validating system of safety.

Pre-Operation Safety Checklist
  • Verify Fume Hood Certification: Check the sticker on the fume hood to ensure it has been certified within the last year.

  • Confirm Airflow: Ensure the fume hood monitor indicates adequate airflow.

  • Locate Emergency Equipment: Confirm the path is clear to the nearest emergency shower and eyewash station.[5]

  • Prepare Waste Containers: Have designated, clearly labeled hazardous waste containers ready for both solid chemical waste and contaminated disposables.[8]

Donning PPE: The Correct Sequence
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Don your chemical safety goggles. If handling larger quantities or there's a splash risk, add a face shield over the goggles.[9]

  • Gloves: Put on your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[10]

Handling and Solution Preparation Workflow

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase cluster_cleanup Cleanup & Disposal Phase start 1. Assemble all necessary equipment (spatula, weigh paper, solvent, glassware) inside fume hood. ppe_check 2. Perform final PPE check: Goggles, Face Shield, Lab Coat, Gloves. start->ppe_check weigh 3. Carefully weigh the solid compound. Minimize dust generation. ppe_check->weigh transfer 4. Transfer solid to the appropriate glassware for dissolution. weigh->transfer dissolve 5. Slowly add the solvent to the solid, ensuring no splashing occurs. transfer->dissolve dispose_solid 6. Dispose of contaminated weigh paper/gloves in solid hazardous waste. dissolve->dispose_solid seal 7. Tightly cap the prepared solution and label it appropriately. dispose_solid->seal decontaminate 8. Decontaminate the work surface and any equipment used. seal->decontaminate

Caption: Workflow for Safely Weighing and Dissolving 4-Methyl-2-p-tolyl-pyridine.

Doffing PPE: Avoiding Contamination

The order in which you remove PPE is critical to prevent cross-contamination.

  • Gloves: Remove gloves first, using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside) to avoid skin contact with the contaminated exterior.[10][11]

  • Apron/Gown: Remove any disposable apron.

  • Face Shield/Goggles: Remove your face shield and goggles.

  • Lab Coat: Remove your lab coat.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[8]

Decontamination and Disposal Plan

Effective decontamination and proper disposal are the final steps in ensuring a safe handling cycle.

  • Spill Management: For a small spill of the solid, carefully sweep it up with a brush and dustpan (or use absorbent material like vermiculite for solutions) and place it in a sealed, labeled container for hazardous waste.[4][8] Do not use water to clean up the dry powder initially as this may create a more hazardous solution. Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and weigh paper, must be placed in a designated solid hazardous waste container.[10] Do not discard them in the regular trash.

  • Chemical Waste: Unused solid material and any solutions containing 4-Methyl-2-p-tolyl-pyridine must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[5][8] Never pour chemical waste down the drain.[8] Follow all institutional and local regulations for hazardous waste disposal.

By integrating these expert-validated protocols into your daily laboratory practices, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

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  • Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 4-Methyl-2-(p-tolyl)pyridine | C13H13N | CID 11644036.
  • SAFETY DATA SHEET - 4-Methyl-2-(p-tolyl)pyridine. Tokyo Chemical Industry CO., LTD.
  • 4-Methyl-2-(p-tolyl)pyridine | 80635-92-3. TCI AMERICA.
  • Safety D
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • SAFETY DATA SHEET - 4-methylpyridine. Sigma-Aldrich.
  • Pyridine CAS No 110-86-1 MATERIAL SAFETY D
  • 4-METHYL PYRIDINE. NOAA - CAMEO Chemicals.
  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Fisher Scientific.
  • 4-Methyl-2-(p-tolyl)pyridine. Tokyo Chemical Industry Europe N.V.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
  • Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
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  • Personal protective equipment for preparing toxic drugs. GERPAC.

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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